molecular formula C40H48N2O14S2 B12317901 Bis-sulfone-PEG4-NHS Ester

Bis-sulfone-PEG4-NHS Ester

Cat. No.: B12317901
M. Wt: 844.9 g/mol
InChI Key: VCYROJRQWRDNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-sulfone-PEG4-NHS Ester (CAS 2055047-19-1) is a heterobifunctional reagent that enables site-specific, covalent rebridging of native disulfide bonds in proteins like antibodies . This bis-alkylating reagent is highly selective for the cysteine sulfur atoms from a reduced native disulfide bond. The mechanism involves a two-step process: first, the interchain disulfide bond is reduced to release two cysteine thiols; second, the Bis-sulfone group undergoes bis-alkylation to conjugate both thiols, thereby re-forming the disulfide bond via a stable three-carbon bridge . This innovative rebridging technology leaves the protein structurally intact and prevents irreversible denaturation that can compromise stability and biological activity, a common drawback of traditional sulfhydryl labeling chemistry . The incorporated hydrophilic PEG4 spacer significantly enhances the aqueous solubility of the conjugate and provides distance to minimize steric hindrance . The NHS ester end group allows for efficient and stable conjugation with primary amines (e.g., lysine residues or the N-terminus) on other molecules, such as drug payloads, fluorescent dyes, or proteins . This unique combination of features makes it an invaluable tool for creating well-defined Antibody-Drug Conjugates (ADCs), protein-PEG conjugates, and other bioconjugates for targeted therapeutic and diagnostic research . The product is offered with a purity of ≥95% and should be stored desiccated at -20°C . This product is For Research Use Only. NOT FOR CLINICAL OR DIAGNOSTIC USE.

Properties

Molecular Formula

C40H48N2O14S2

Molecular Weight

844.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C40H48N2O14S2/c1-29-3-11-34(12-4-29)57(48,49)27-33(28-58(50,51)35-13-5-30(2)6-14-35)39(46)31-7-9-32(10-8-31)40(47)41-18-20-53-22-24-55-26-25-54-23-21-52-19-17-38(45)56-42-36(43)15-16-37(42)44/h3-14,33H,15-28H2,1-2H3,(H,41,47)

InChI Key

VCYROJRQWRDNJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Bis-sulfone-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the mechanism of action, experimental considerations, and core chemical principles underlying the use of Bis-sulfone-PEG4-NHS Ester, a heterobifunctional crosslinker. This reagent is instrumental in modern bioconjugation, particularly for applications requiring the stable and site-specific linkage of biomolecules, such as in the development of Antibody-Drug Conjugates (ADCs).

Core Mechanism of Action

The Bis-sulfone-PEG4-NHS Ester is a sophisticated chemical tool with three key components: an N-hydroxysuccinimide (NHS) ester group, a bis-sulfone group, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][] This heterobifunctional architecture enables a sequential, two-step conjugation targeting two different functional groups: primary amines and thiols.

Step 1: Amine-Reactive Conjugation via NHS Ester

The first site of reaction is the NHS ester, which is highly reactive toward nucleophilic primary amines, such as the ε-amine of lysine (B10760008) residues or the N-terminus of a protein.[3][4]

  • Mechanism: The conjugation proceeds via a nucleophilic acyl substitution. The unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable, covalent amide bond.[5]

  • Reaction Conditions: This reaction is highly pH-dependent.[6][7] The optimal pH range is between 7.2 and 9.0, with most protocols recommending pH 8.3-8.5.[3][6][7][8] Below pH 7, the amine is largely protonated and non-nucleophilic, preventing the reaction.[6][7] Above pH 9, the competing reaction of NHS ester hydrolysis increases significantly, reducing conjugation efficiency.[3][7]

Step 2: Thiol-Reactive Disulfide Rebridging via Bis-sulfone

The bis-sulfone moiety is a bis-alkylating agent specifically designed to react with two thiol (sulfhydryl) groups.[1][9] Its primary application is the covalent rebridging of a native disulfide bond in a protein, such as the interchain disulfides of an antibody, after mild reduction.[1][9][10]

  • Mechanism: The reaction is a sequential, two-step process involving Michael addition and elimination.[11][12]

    • First, the disulfide bond is reduced to yield two free cysteine thiols.

    • One of the thiols attacks one of the sulfone's activated positions in a Michael-type addition.

    • This is followed by the elimination of a sulfinic acid leaving group, which generates a new α,β-unsaturated system.

    • The second thiol then rapidly attacks this newly formed Michael acceptor, completing the linkage.

  • Outcome: This process results in a stable, three-carbon thioether bridge that replaces the original disulfide bond, effectively maintaining the structural integrity of the protein.[1][9][13][10] This site-specific conjugation method helps produce homogeneous conjugates with a defined drug-to-antibody ratio (DAR).[10]

The Role of the PEG4 Linker

The polyethylene glycol (PEG) spacer is not merely a connector but a functional component that imparts several beneficial properties to the crosslinker and the final conjugate.[14][15]

  • Enhanced Solubility: The hydrophilic PEG chain increases the water solubility of the reagent and the resulting conjugate, which is particularly useful for hydrophobic drugs.[1][16][17]

  • Reduced Immunogenicity: PEGylation can create a hydration shell around the conjugate, masking it from the immune system and reducing the potential for an immune response.[15][16]

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the molecule, PEG linkers can reduce renal clearance, thereby extending the circulation half-life.[15]

  • Flexibility and Steric Hindrance: The flexible PEG chain acts as a spacer that minimizes steric hindrance between the two conjugated molecules, allowing them to maintain their native conformations and functions.[15][17]

Data Presentation: Reaction Parameters

The efficiency of conjugation is governed by key experimental parameters. The following tables summarize the typical conditions for each reactive step.

Table 1: Reaction Parameters for NHS Ester-Amine Conjugation

Parameter Recommended Value/Condition Notes
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5) Low pH protonates amines; high pH increases hydrolysis of the NHS ester.[3][6][7]
Temperature 4°C to Room Temperature (20-25°C) Lower temperatures can be used to slow the reaction and minimize hydrolysis.[3][8]
Reaction Time 30 minutes to 4 hours (or overnight at 4°C) Dependent on temperature and concentration of reactants.[3][6][18]
Buffer Phosphate, Bicarbonate, Borate, HEPES Must be free of primary amines. Tris buffer is incompatible during the reaction but can be used to quench it.[3][6]

| Solvent | Aqueous Buffer (PBS, etc.) | Reagent may require initial dissolution in a small amount of water-miscible organic solvent like DMSO or DMF.[3][6][18] |

Table 2: Reaction Parameters for Bis-sulfone-Thiol Conjugation (Disulfide Rebridging)

Parameter Recommended Value/Condition Notes
pH 6.0 - 8.0 The reaction proceeds efficiently at physiological to slightly alkaline pH.[11]
Temperature Room Temperature (20-25°C) Mild conditions are generally sufficient.
Reaction Time 15 minutes to 2 hours The reaction is typically rapid once the thiols are available.[11]
Pre-treatment Mild reduction of disulfide bonds (e.g., with TCEP) Required to generate the free cysteine thiols for reaction.

| Buffer | Phosphate, HEPES | Must be free of competing thiol-containing reagents (e.g., DTT). |

Visualizations of Mechanisms and Workflows

Overall Conjugation Scheme

G cluster_start Reactants cluster_product Conjugate MolA Molecule A (with Primary Amine, e.g., Protein) Linker Bis-sulfone-PEG4-NHS Ester MolA->Linker 1. NHS Ester Reaction (pH 7.2-9.0) Conjugate Molecule A - [Amide-PEG4-Thioether Bridge] - Molecule B MolB Molecule B (with Disulfide Bond, e.g., Antibody) Linker->MolB 2. Disulfide Reduction & Bis-sulfone Reaction

Caption: Overall reaction scheme for Bis-sulfone-PEG4-NHS Ester conjugation.

Mechanism of Bis-sulfone Thiol Rebridging

G start Reduced Disulfide (Protein-SH + HS-Protein) intermediate1 Intermediate 1 (Mono-thiol Adduct) start->intermediate1 + Reagent (1st Michael Addition) reagent Bis-sulfone Reagent elimination Elimination of Sulfinic Acid intermediate1->elimination intermediate2 Intermediate 2 (Activated Michael Acceptor) elimination->intermediate2 final_product Final Rebridged Product (Stable Thioether Bridge) intermediate2->final_product + 2nd Thiol (2nd Michael Addition)

Caption: Mechanism for bis-sulfone reaction with two thiols from a reduced disulfide.

General Experimental Workflow

G prep_reagents Prepare Reagents (Protein, Crosslinker, Buffers) stage1 Stage 1: NHS Ester Reaction (Label Molecule A with crosslinker) prep_reagents->stage1 purify1 Optional: Purify Labeled Molecule A stage1->purify1 stage2 Stage 2: Thiol Reaction (Reduce Molecule B + Add Labeled Molecule A) purify1->stage2 quench Quench Reaction (e.g., with Tris or Cysteine) stage2->quench purify2 Purify Final Conjugate (Dialysis / Gel Filtration) quench->purify2 analyze Analyze Conjugate (SDS-PAGE, MS, HPLC) purify2->analyze

Caption: A typical experimental workflow for two-step bioconjugation.

Experimental Protocols

The following is a generalized, two-stage protocol for conjugating an amine-containing molecule (Molecule A) to a disulfide-containing protein like an antibody (Molecule B).

Materials
  • Molecule A: Protein, peptide, or small molecule with a primary amine.

  • Molecule B: Antibody or protein with accessible disulfide bonds.

  • Crosslinker: Bis-sulfone-PEG4-NHS Ester.

  • Amine-free Buffer: Phosphate Buffered Saline (PBS), 0.1 M phosphate, pH 7.2-8.5.[3][18]

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[6][7]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.[3]

  • Purification System: Dialysis cassettes or gel filtration columns (e.g., Sephadex G-25).[6][18]

Protocol: Stage 1 - NHS Ester Labeling of Molecule A
  • Prepare Molecule A: Dissolve Molecule A in amine-free buffer to a final concentration of 1-10 mg/mL.[18] Ensure any amine-containing storage buffers have been removed via dialysis or buffer exchange.

  • Prepare Crosslinker Stock: Immediately before use, dissolve the Bis-sulfone-PEG4-NHS Ester in DMSO or DMF to create a 10 mM stock solution.[18] The reagent is moisture-sensitive and should be equilibrated to room temperature before opening.[18]

  • Calculate Reagent Volume: Determine the volume of crosslinker stock needed to achieve a desired molar excess over Molecule A (e.g., 10- to 50-fold). A 20-fold molar excess is a common starting point for antibodies.[18]

  • Reaction: Add the calculated volume of crosslinker stock to the solution of Molecule A. Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.[18]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours on ice.[18]

  • Purification (Optional but Recommended): Remove excess, unreacted crosslinker from the labeled Molecule A using a desalting column or dialysis against the amine-free buffer. This prevents the bis-sulfone from reacting with any thiols on Molecule A in the next stage.

Protocol: Stage 2 - Bis-sulfone Conjugation to Molecule B
  • Prepare Molecule B: Dissolve the disulfide-containing Molecule B (e.g., an antibody) in an amine-free buffer.

  • Disulfide Reduction: Add a 5- to 10-fold molar excess of TCEP to the solution of Molecule B. Incubate for 60-90 minutes at room temperature to reduce the disulfide bonds to free thiols.

  • Conjugation: Add the purified, crosslinker-labeled Molecule A from Stage 1 to the reduced Molecule B solution. A 2- to 5-fold molar excess of labeled Molecule A over Molecule B is a typical starting point.

  • Incubation: Allow the bis-sulfone reaction to proceed for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding an excess of a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) or by adding an amine-containing buffer like Tris to quench any remaining NHS esters.[3]

Protocol: Stage 3 - Final Purification and Analysis
  • Purification: Remove unreacted reagents and byproducts from the final conjugate mixture. Dialysis or size-exclusion chromatography are effective methods.[6][18]

  • Analysis: Characterize the final conjugate using methods such as SDS-PAGE (to observe the shift in molecular weight), Mass Spectrometry (to confirm conjugation and determine the DAR), and functional assays to ensure the biological activity of the conjugated molecules is retained.

References

An In-depth Technical Guide to the Reactivity Profile of Bis-sulfone-PEG4-NHS Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of Bis-sulfone-PEG4-NHS Ester, a heterobifunctional crosslinker, with primary amines. This reagent possesses two distinct functionalities capable of reacting with primary amines: a rapid and efficient N-hydroxysuccinimide (NHS) ester and a bis-sulfone group with tunable reactivity. Understanding the interplay and specific reaction conditions for each group is critical for the precise design and execution of bioconjugation strategies in drug development, proteomics, and diagnostics.

Introduction to Bis-sulfone-PEG4-NHS Ester

Bis-sulfone-PEG4-NHS Ester is a versatile crosslinking reagent that integrates three key components:

  • N-Hydroxysuccinimide (NHS) Ester: A well-established amine-reactive group that forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.

  • Bis-sulfone Moiety: This group is primarily utilized for its high reactivity towards thiols (cysteine residues) for applications like disulfide re-bridging. However, the underlying vinyl sulfone chemistry also allows for reaction with primary amines via an aza-Michael addition, particularly under specific pH conditions.

  • Polyethylene Glycol (PEG4) Spacer: A hydrophilic tetra-polyethylene glycol spacer that enhances the solubility of the reagent in aqueous buffers and reduces potential steric hindrance during conjugation.

The dual reactivity of this molecule offers unique opportunities for either targeted amine modification via the NHS ester or, under specific conditions, potential crosslinking or modification via the bis-sulfone group.

Reactivity of the NHS Ester Moiety with Primary Amines

The reaction of the NHS ester with primary amines is a cornerstone of bioconjugation. It proceeds via a nucleophilic acyl substitution mechanism, resulting in a highly stable amide bond and the release of N-hydroxysuccinimide.

Reaction Mechanism and Conditions

The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction is highly dependent on the pH of the medium.[1] The optimal pH range for this reaction is typically between 7.2 and 8.5.[2][3] Below this range, the primary amine is protonated and thus less nucleophilic, slowing the reaction rate. Above this range, the competing hydrolysis of the NHS ester becomes increasingly rapid, reducing the overall conjugation efficiency.[1][2]

Caption: Reaction of the NHS ester moiety with a primary amine to form a stable amide bond.

Quantitative Data for NHS Ester Reactivity

The efficiency and specificity of the NHS ester-amine coupling are influenced by several factors, which are summarized in the table below.

ParameterValue / ConditionRemarksCitation(s)
Optimal pH Range 7.2 - 8.5Balances amine nucleophilicity and NHS ester hydrolysis.[2][3]
Reaction Time 0.5 - 4 hoursDependent on temperature and reactant concentrations.[3]
Temperature 4°C to Room TemperatureLower temperatures can minimize side reactions.[3]
Compatible Buffers Phosphate, Bicarbonate, HEPES, BorateBuffers should be free of primary amines (e.g., Tris, Glycine).[2][3]
NHS Ester Hydrolysis Half-life 4-5 hours at pH 7.0, 0°CDecreases to 10 minutes at pH 8.6, 4°C.[2]

Reactivity of the Bis-sulfone Moiety with Primary Amines

While the primary target for bis-sulfone reagents in bioconjugation is the thiol group of cysteine residues, the activated vinyl sulfone core of the molecule can also react with primary amines through an aza-Michael addition.[2][4] This reactivity is highly pH-dependent and generally requires more alkaline conditions than the NHS ester reaction.

Reaction Mechanism and Selectivity

The aza-Michael addition involves the nucleophilic attack of a primary amine on the β-carbon of the vinyl sulfone. For the reaction to occur, the amine must be in its deprotonated, nucleophilic state. Given that the pKa of the ε-amino group of lysine is around 10.5, this reaction is significantly more favorable at pH values above 9.[5]

This pH dependency is the key to achieving selectivity between the different nucleophiles present on a protein.

  • At pH 7.0-8.5: The NHS ester will react readily with primary amines. Thiols (pKa ~8.5-9) will be the preferred target for the vinyl sulfone, making the reaction with amines minimal.[2]

  • At pH > 9: The reaction of the vinyl sulfone with amines becomes more significant as the concentration of the deprotonated, nucleophilic amine increases.[6]

It has been reported that at comparable pKa values, the reaction of vinyl sulfones with thiols is approximately 280 times faster than with amines, highlighting the inherent selectivity for thiols under competitive conditions.[2]

Caption: Aza-Michael addition of a primary amine to the vinyl sulfone moiety.

Quantitative Data for Bis-sulfone Reactivity with Amines

Quantitative kinetic data for the aza-Michael addition of vinyl sulfones to primary amines on proteins is less documented than for NHS esters. However, data from model systems and related chemistries provide valuable insights.

ParameterValue / ConditionRemarksCitation(s)
Optimal pH Range > 9.0Required to deprotonate primary amines (e.g., lysine).[6]
Relative Reactivity Thiols >> AminesAt comparable pKa, the reaction with thiols is ~280-fold faster.[2]
Observed Rate Constant (k_obs) 0.011 min⁻¹For an amine-containing ligand with a vinyl sulfone surface at pH 8.5. This is a pseudo-first-order rate constant and will vary.[7]
Adduct Stability Potentially reversibleThe aza-Michael reaction can be reversible, which may impact long-term conjugate stability.[8]

Experimental Protocols

The following protocols provide a general framework for utilizing Bis-sulfone-PEG4-NHS Ester. Note: These are starting points and should be optimized for the specific protein and application.

Protocol 1: Selective Amine Conjugation via NHS Ester

This protocol is designed to favor the reaction of the NHS ester with primary amines while minimizing the reaction of the bis-sulfone moiety.

Protocol_NHS A 1. Buffer Exchange Prepare protein in amine-free buffer (e.g., PBS, pH 7.4). B 2. Prepare Reagent Dissolve Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO immediately before use. A->B C 3. Conjugation Add 5-20 fold molar excess of reagent to protein. Incubate for 1-2 hours at room temperature. B->C D 4. Quench Reaction Add quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. C->D E 5. Purification Remove excess reagent and byproducts using a desalting column or dialysis. D->E

Caption: Experimental workflow for selective amine conjugation via the NHS ester.

Methodology:

  • Protein Preparation: Exchange the protein into an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. The protein concentration should typically be 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the Bis-sulfone-PEG4-NHS Ester in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved reagent to the protein solution. Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted reagent and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

Protocol 2: Potential Amine Conjugation via Aza-Michael Addition

This protocol outlines the conditions that would favor the reaction of the bis-sulfone group with primary amines. Note: This reaction is less conventional and may result in a heterogeneous product. The NHS ester will also be highly reactive and will likely be hydrolyzed quickly at this pH.

Protocol_Aza_Michael A 1. Buffer Exchange Prepare protein in a high pH buffer (e.g., Carbonate-Bicarbonate, pH 9.0-10.0). B 2. Prepare Reagent Dissolve Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO. A->B C 3. Conjugation Add a 10-50 fold molar excess of reagent. Incubate for 2-12 hours at room temperature. Monitor reaction progress. B->C D 4. pH Adjustment & Quenching Lower pH to 7.5 and add a thiol-containing quenching agent (e.g., cysteine). C->D E 5. Purification Remove excess reagent and byproducts using a desalting column or dialysis. D->E

Caption: Experimental workflow for potential amine conjugation via aza-Michael addition.

Methodology:

  • Protein Preparation: Exchange the protein into a buffer with a pH of 9.0 or higher (e.g., 100 mM sodium carbonate buffer). Ensure the protein is stable at this pH.

  • Reagent Preparation: Dissolve the Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the reagent to the protein solution. Incubate at room temperature, monitoring the reaction over time (2-24 hours). The high pH will rapidly hydrolyze the NHS ester.

  • Quenching: Stop the reaction by lowering the pH to ~7.5 and adding a quenching reagent such as cysteine or β-mercaptoethanol to react with any remaining vinyl sulfone groups.

  • Purification: Purify the conjugate using size-exclusion chromatography or another appropriate method to remove excess reagent and byproducts.

Summary and Recommendations

The Bis-sulfone-PEG4-NHS Ester is a powerful reagent with a reactivity profile that can be controlled by the experimental conditions, primarily the pH.

  • For selective and efficient labeling of primary amines, the NHS ester functionality should be utilized under standard conditions (pH 7.2-8.5). This approach leverages a well-understood, robust chemistry to produce stable amide linkages.

  • The bis-sulfone moiety is primarily reactive towards thiols under the same pH conditions. Its reactivity with primary amines is significantly lower and only becomes a considerable factor at a more alkaline pH (>9).

  • Targeting amines with the bis-sulfone group is a more complex undertaking that requires careful optimization and characterization due to the potential for reversibility of the aza-Michael adduct and the harsh pH conditions which might affect protein stability.

For most applications requiring conjugation to lysine residues, it is recommended to utilize the NHS ester functionality. The bis-sulfone group can then be considered a stable linker component or a handle for subsequent, orthogonal thiol-based chemistry if desired. Researchers aiming to explore the aza-Michael addition reactivity of the bis-sulfone moiety should proceed with careful optimization and thorough analytical characterization of the resulting conjugate to confirm its nature and stability.

References

An In-Depth Technical Guide to the Synthesis and Purification of Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Bis-sulfone-PEG4-NHS Ester, a heterobifunctional crosslinker critical in the field of bioconjugation. This molecule incorporates a bis-sulfone moiety for the site-specific and covalent rebridging of disulfide bonds in proteins, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility, and an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines. The precise architecture of this linker enables the creation of stable and homogeneous bioconjugates, particularly in the development of next-generation antibody-drug conjugates (ADCs).

Core Concepts and Synthesis Strategy

The synthesis of Bis-sulfone-PEG4-NHS Ester is a multi-step process that involves the preparation of a key intermediate, Bis-sulfone-PEG4-Acid, followed by the activation of the terminal carboxylic acid to an NHS ester. The overall synthetic approach is outlined below.

Synthesis Pathway Overview

The synthesis commences with the formation of a bis-sulfone core containing a carboxylic acid. This core is then coupled to a PEG4 linker which is functionalized with a terminal carboxylic acid. The final step involves the activation of this terminal carboxyl group to an NHS ester.

G cluster_0 Synthesis of Bis-sulfone Core cluster_1 PEG4 Linker Preparation cluster_2 Coupling and Activation A Starting Materials B 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid A->B Synthesis D Bis-sulfone-PEG4-Acid B->D Amide Coupling C Amino-PEG4-acid C->D E Bis-sulfone-PEG4-NHS Ester D->E NHS, EDC

Caption: A simplified workflow for the synthesis of Bis-sulfone-PEG4-NHS Ester.

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the synthesis and purification of Bis-sulfone-PEG4-NHS Ester.

Step 1: Synthesis of Bis-sulfone-PEG4-Acid

The pivotal intermediate, Bis-sulfone-PEG4-Acid, is synthesized by forming an amide bond between the bis-sulfone core, 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid, and an amino-PEG4-acid linker.[1]

Materials:

  • 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

  • Amino-PEG4-acid[2]

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane, methanol)

Procedure:

  • Activation of Bis-sulfone Benzoic Acid: Dissolve 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise while stirring. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Coupling with Amino-PEG4-acid: In a separate flask, dissolve Amino-PEG4-acid (1 equivalent) and TEA (1.5 equivalents) in anhydrous DMF. Add the activated bis-sulfone NHS ester solution dropwise to the Amino-PEG4-acid solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Bis-sulfone-PEG4-Acid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the pure product.

Step 2: Synthesis of Bis-sulfone-PEG4-NHS Ester

The terminal carboxylic acid of Bis-sulfone-PEG4-Acid is activated with N-hydroxysuccinimide to yield the final product.

Materials:

  • Bis-sulfone-PEG4-Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: Dissolve Bis-sulfone-PEG4-Acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DCM. Cool the solution to 0 °C.

  • Carbodiimide Addition: Add DCC or EDC (1.2 equivalents) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up: If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If EDC is used, the work-up is simpler as the urea (B33335) byproduct is water-soluble. Concentrate the filtrate under reduced pressure.

  • Purification and Isolation: Precipitate the product by adding cold anhydrous diethyl ether to the concentrated reaction mixture. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure Bis-sulfone-PEG4-NHS Ester.

Purification and Characterization

The purification of PEGylated compounds can be challenging due to their physical properties. A combination of techniques is often employed to achieve high purity.

Purification Workflow

G A Crude Product B Liquid-Liquid Extraction A->B C Silica Gel Chromatography B->C D Precipitation/Crystallization C->D E Characterization (NMR, MS, HPLC) D->E F Pure Bis-sulfone-PEG4-NHS Ester E->F

Caption: A general workflow for the purification and characterization of Bis-sulfone-PEG4-NHS Ester.

Purification Techniques:

  • Liquid-Liquid Extraction: This is a primary step to remove water-soluble impurities and unreacted starting materials.

  • Silica Gel Chromatography: This is the most common method for purifying the intermediates and the final product. The polarity of the eluent system needs to be optimized for efficient separation.

  • Precipitation/Crystallization: This technique is effective for the final isolation of the product from the reaction solvent.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for both analytical and preparative purification to achieve high purity.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to determine the molecular weight of the product and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

Quantitative Data Summary

While specific yields can vary depending on reaction conditions and scale, the following table provides typical ranges for the synthesis of Bis-sulfone-PEG4-NHS Ester and its precursors.

StepReactantsTypical Yield (%)Purity (%)
Synthesis of Bis-sulfone-PEG4-Acid 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid, Amino-PEG4-acid60-80>95
Synthesis of Bis-sulfone-PEG4-NHS Ester Bis-sulfone-PEG4-Acid, NHS, EDC/DCC80-95>98

Applications in Drug Development

Bis-sulfone-PEG4-NHS Ester is a valuable tool for the site-specific conjugation of payloads to antibodies and other proteins. The bis-sulfone group reacts specifically with the two thiol groups generated from the reduction of a native disulfide bond, resulting in a stable, rebridged linkage. The NHS ester end allows for the attachment of various molecules, including cytotoxic drugs, fluorescent dyes, or imaging agents, that contain a primary amine. This approach leads to the formation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for optimizing their therapeutic index.

Conclusion

The synthesis and purification of Bis-sulfone-PEG4-NHS Ester require a multi-step approach with careful control over reaction conditions and purification procedures. This guide provides a detailed framework for researchers to produce this important heterobifunctional crosslinker, enabling the development of advanced bioconjugates for therapeutic and diagnostic applications. The use of well-defined intermediates and robust purification techniques is paramount to obtaining a high-purity product suitable for sensitive biological applications.

References

literature review on the use of bis-sulfone linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Use of Bis-Sulfone Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bis-sulfone linkers, a class of chemical crosslinkers increasingly utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). We will delve into their mechanism of action, provide quantitative data on their performance, detail experimental protocols, and offer a comparative analysis against other common linker technologies.

Introduction to Bioconjugation and the Role of Linkers

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a single hybrid construct. These conjugates are instrumental in various fields, from diagnostics to therapeutics. In the context of drug development, particularly for ADCs, the linker plays a critical role. It connects a potent cytotoxic drug to a monoclonal antibody (mAb), which targets a specific antigen on cancer cells.[1] An ideal linker must be stable in systemic circulation to prevent premature drug release and ensure that the drug is delivered specifically to the target cells.[2]

Core Concepts of Bis-Sulfone Linkers

Bis-sulfone linkers are homobifunctional crosslinking agents that are highly reactive towards thiol groups (sulfhydryls), such as those found in the amino acid cysteine.[3][4] They have gained prominence for their ability to re-bridge disulfide bonds in proteins, offering a strategy for site-specific conjugation.[5]

Mechanism of Action: Disulfide Re-bridging

The bioconjugation process using bis-sulfone linkers typically involves a two-step sequence:

  • Reduction of Disulfide Bonds: The native interchain disulfide bonds of an antibody are first reduced to yield free cysteine thiols.[3] This is commonly achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][6]

  • Bis-Alkylation: The bis-sulfone linker then reacts with the two resulting thiol groups.[3] This process proceeds through the in-situ formation of a mono-sulfone Michael acceptor, which then undergoes a sequential Michael addition and elimination reaction with the two cysteine residues.[1][5][6] This re-forms a stable, three-carbon thioether bridge between the two sulfur atoms, effectively "re-annealing" the original disulfide bond.[3][5]

This re-bridging maintains the tertiary structure of the protein, which is crucial for preserving its biological activity.[3]

Bis_Sulfone_Activation_and_Mechanism cluster_conjugation Conjugation Mechanism BisSulfone Bis-Sulfone (Precursor) MonoSulfone Mono-Sulfone (Reactive Michael Acceptor) BisSulfone->MonoSulfone Elimination (pH 7-8.5) LeavingGroup Sulfinic Acid (Leaving Group) MonoSulfone->LeavingGroup ReducedDisulfide Two Cysteine Thiols (from reduced disulfide) Intermediate Thiol-Michael Adduct (Intermediate) ReducedDisulfide->Intermediate 1. Michael Addition BridgedProduct Stable Thioether Bridge Intermediate->BridgedProduct SecondLeavingGroup Second Sulfinic Acid (Leaving Group) BridgedProduct->SecondLeavingGroup ADC_Synthesis_Workflow start Start: Monoclonal Antibody (mAb) reduction 1. Disulfide Reduction (e.g., TCEP, DTT) start->reduction purification1 2. Removal of Reductant (e.g., Desalting Column) reduction->purification1 conjugation 3. Bioconjugation (Add Bis-Sulfone Linker-Drug) purification1->conjugation purification2 4. Purification (e.g., Ion Exchange Chromatography) conjugation->purification2 analysis 5. Analysis (SDS-PAGE, Mass Spec, HIC) purification2->analysis end Final Product: Homogeneous ADC (DAR=4) analysis->end Logical_Relationships cluster_inputs Input Parameters cluster_outcomes Reaction Outcomes pH Reaction pH Yield Conjugation Yield / DAR pH->Yield influences thiol reactivity Temp Temperature Temp->Yield affects rate Nonspecific Non-specific Modification Temp->Nonspecific high temp can increase Ratio Linker:Protein Ratio Ratio->Yield drives reaction Ratio->Nonspecific high ratio can increase Time Reaction Time Time->Yield affects completeness Purity Product Purity Yield->Purity inversely related to side products

References

An In-depth Technical Guide on the Core Functionality of Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-sulfone-PEG4-NHS Ester is a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide provides a comprehensive analysis of the distinct roles of its three core components: the N-hydroxysuccinimide (NHS) ester, the bis-sulfone moiety, and the polyethylene (B3416737) glycol (PEG4) spacer. We will delve into the mechanisms of action, present quantitative data to guide experimental design, and provide detailed protocols for its application and subsequent analysis.

Introduction to Bis-sulfone-PEG4-NHS Ester

Bis-sulfone-PEG4-NHS Ester is a sophisticated chemical tool designed for the precise and stable linkage of molecules to proteins. Its architecture features three key components: an amine-reactive NHS ester, a thiol-reactive bis-sulfone group for disulfide re-bridging, and a hydrophilic PEG4 spacer. This unique combination allows for a controlled, sequential conjugation process, making it an invaluable reagent in the creation of homogenous and stable bioconjugates.[1][2][3]

Core Components and Their Functionality

The NHS Ester: For Amine-Targeted Conjugation

The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive group. It readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable and covalent amide bond.[] This reaction is most effective in a slightly alkaline pH range (typically 7.2-9.0).[] The NHS ester's high reactivity and selectivity for primary amines make it one of the most common functionalities for protein modification.

The Bis-sulfone Group: For Site-Specific Disulfide Re-bridging

The bis-sulfone group is a bis-alkylating agent that selectively targets the sulfur atoms of cysteine residues derived from a native disulfide bond.[2][3] This functionality allows for the covalent re-bridging of a disulfide bond after its initial reduction. The process involves a sequential Michael addition and elimination reaction, resulting in a stable three-carbon bridge that re-forms the link between the two cysteine thiols, thereby maintaining the protein's structural integrity.[5] This site-specific conjugation method is particularly advantageous for antibodies, as it allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).[1][6]

The PEG4 Spacer: Enhancing Physicochemical Properties

The polyethylene glycol (PEG) spacer is a critical element that imparts several beneficial properties to the resulting bioconjugate. The PEG4 spacer, consisting of four repeating ethylene (B1197577) glycol units, is a hydrophilic chain that significantly enhances the aqueous solubility of the conjugate.[7][8] This is particularly important when conjugating hydrophobic payloads, as it helps to prevent aggregation.[7][9] The flexibility of the PEG spacer can also reduce steric hindrance, potentially improving reaction efficiency and the biological activity of the conjugated molecule.[10] Furthermore, PEGylation is known to improve the pharmacokinetic properties of biotherapeutics by increasing their hydrodynamic volume, which can lead to a longer circulation half-life and reduced immunogenicity.[][12][13]

Quantitative Data: The Impact of the PEG4 Spacer

The length of the PEG spacer is a critical parameter in the design of bioconjugates. While specific quantitative data for Bis-sulfone-PEG4-NHS Ester is often proprietary, the following table summarizes general findings from the literature on the impact of PEG linker length on key performance metrics of bioconjugates, particularly ADCs.

ParameterShort PEG (e.g., PEG4)Medium PEG (e.g., PEG8-12)Long PEG (e.g., PEG24+)Key Findings & References
Solubility & Aggregation Good improvement in solubility and reduction in aggregation compared to non-PEG linkers.[14]Often provides an optimal balance of hydrophilicity and linker length, leading to significant reduction in aggregation.[15]Excellent hydrophilicity, highly effective at solubilizing hydrophobic payloads and preventing aggregation.[16]Hydrophilic PEG linkers counteract the hydrophobicity of cytotoxic drugs, preventing aggregation and allowing for higher drug-to-antibody ratios (DARs).[7][9]
In Vitro Potency Generally maintains or slightly improves potency compared to non-PEG linkers.May show a slight decrease in potency compared to shorter linkers due to increased steric hindrance.Can exhibit a more significant reduction in cytotoxicity due to steric hindrance impeding interaction with the target cell or payload release.[17]The steric shielding effect of PEG can interfere with the interaction between the bioconjugate and its target.[10]
Pharmacokinetics (PK) Improves circulation half-life compared to non-PEG linkers.[18]Often demonstrates a more pronounced improvement in circulation half-life and overall PK profile.Can significantly extend circulation half-life, but may also lead to altered biodistribution.[19]PEGylation increases the hydrodynamic volume of the conjugate, slowing renal clearance and prolonging plasma half-life.[7][8]
Immunogenicity Reduces immunogenicity compared to non-PEG linkers.Further reduction in immunogenicity due to enhanced shielding of the payload and protein surface.Provides the most significant shielding effect, leading to the lowest immunogenic potential.The PEG chain can "shield" the bioconjugate from the immune system.[7][12]

Experimental Protocols

General Two-Step Conjugation Protocol for an Antibody

This protocol outlines a general procedure for the conjugation of a payload (e.g., a small molecule drug with a primary amine) to an antibody using Bis-sulfone-PEG4-NHS Ester.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Bis-sulfone-PEG4-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP, DTT)

  • Payload with a primary amine

  • Quenching reagent (e.g., Tris buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

Step 1: Reaction of Bis-sulfone-PEG4-NHS Ester with the Amine-Containing Payload

  • Preparation of Reagents:

    • Dissolve the amine-containing payload in anhydrous DMSO to a stock concentration of 10-20 mM.

    • Immediately before use, dissolve Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO to a stock concentration of 10-20 mM.

  • NHS Ester Reaction:

    • In a reaction vessel, combine the payload solution with the Bis-sulfone-PEG4-NHS Ester solution. A slight molar excess (1.1 to 1.5-fold) of the NHS ester is typically used.

    • The reaction can be performed in the presence of a non-nucleophilic base (e.g., DIEA) to facilitate the reaction.

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

    • Monitor the reaction progress by LC-MS to confirm the formation of the Bis-sulfone-PEG4-Payload conjugate.

Step 2: Disulfide Re-bridging of the Antibody with the Bis-sulfone-PEG4-Payload

  • Antibody Reduction:

    • To the antibody solution (typically 1-10 mg/mL in PBS), add a 10-20 fold molar excess of a reducing agent (e.g., TCEP).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column equilibrated with PBS, pH 7.4.

  • Disulfide Re-bridging Reaction:

    • Immediately add a 5-10 fold molar excess of the Bis-sulfone-PEG4-Payload solution (from Step 1) to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Quenching the Reaction:

    • (Optional) Quench any unreacted bis-sulfone groups by adding a quenching reagent such as N-acetylcysteine to a final concentration of 1-5 mM and incubate for 30 minutes.

  • Purification of the Antibody-Payload Conjugate:

    • Purify the final conjugate using a suitable chromatography method (e.g., SEC or IEX) to remove unreacted payload-linker and any aggregated protein.[20]

Characterization of the Final Conjugate
  • Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per antibody using techniques such as UV-Vis spectroscopy (if the payload has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

  • Purity and Aggregation: Assess the purity and extent of aggregation of the final conjugate using Size-Exclusion Chromatography (SEC).

  • Confirmation of Conjugation: Confirm the successful conjugation and identify the sites of modification using mass spectrometry-based methods, such as peptide mapping after enzymatic digestion.[21][22][23]

Visualizing the Process: Diagrams

Chemical Structure and Reaction Scheme

G Bis-sulfone-PEG4-NHS Ester Structure and Reaction cluster_0 Core Components cluster_1 Step 1: NHS Ester Reaction cluster_2 Step 2: Disulfide Re-bridging struct Bis-sulfone PEG4 Spacer NHS Ester Payload Payload-NH2 NHS_reaction NHS Ester Reaction (pH 7.2-9.0) Payload->NHS_reaction + Bis-sulfone-PEG4-NHS Ester Payload_Linker Bis-sulfone-PEG4-Payload NHS_reaction->Payload_Linker Rebridging Disulfide Re-bridging Payload_Linker->Rebridging Antibody_SS Antibody (S-S) Reduction Reduction (e.g., TCEP) Antibody_SS->Reduction Antibody_SH Antibody (SH HS) Reduction->Antibody_SH Antibody_SH->Rebridging ADC Antibody-Drug Conjugate Rebridging->ADC

Caption: Structure and two-step reaction of Bis-sulfone-PEG4-NHS Ester.

Experimental Workflow

G Experimental Workflow for ADC Synthesis start Start reagent_prep Prepare Payload-NH2 and Bis-sulfone-PEG4-NHS Ester in DMSO start->reagent_prep nhs_reaction Incubate for NHS Ester Reaction (1-4h at RT) reagent_prep->nhs_reaction lcms_monitor Monitor reaction by LC-MS nhs_reaction->lcms_monitor ab_prep Prepare Antibody in PBS lcms_monitor->ab_prep Reaction Complete reduction Reduce Antibody Disulfides (TCEP, 1-2h at 37°C) ab_prep->reduction desalting1 Desalt to remove TCEP reduction->desalting1 rebridging Add Payload-Linker to reduced Antibody (1-2h at RT) desalting1->rebridging purification Purify ADC by Chromatography (SEC or IEX) rebridging->purification characterization Characterize ADC (DAR, Purity, MS) purification->characterization end End characterization->end

Caption: A typical workflow for synthesizing an ADC.

Logical Relationships in ADC Design

G Linker Properties and ADC Performance cluster_linker Bis-sulfone-PEG4-NHS Ester Properties cluster_conjugate Resulting Conjugate Attributes cluster_performance Overall ADC Performance NHS NHS Ester (Amine Reactive) Homogeneity Homogeneity (Defined DAR) NHS->Homogeneity BisSulfone Bis-sulfone (Thiol Reactive) BisSulfone->Homogeneity Stability High Stability BisSulfone->Stability PEG4 PEG4 Spacer (Hydrophilic, Flexible) PEG4->Stability Solubility Increased Solubility PEG4->Solubility Efficacy Enhanced Therapeutic Efficacy Homogeneity->Efficacy Safety Improved Safety Profile (Reduced Off-Target Toxicity) Homogeneity->Safety PK Improved Pharmacokinetics Stability->PK Stability->Safety Solubility->PK Solubility->Efficacy PK->Efficacy PK->Safety

References

The Role of the Bis-Sulfone Group in Stable Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The stability of the linker connecting the antibody and the payload is a critical determinant of an ADC's efficacy and safety profile. Among the various conjugation strategies, the use of bis-sulfone reagents for the stable rebridging of disulfide bonds has emerged as a robust and reliable method. This technical guide provides an in-depth exploration of the function of the bis-sulfone group in stable conjugation, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.

The Chemistry of Bis-Sulfone Conjugation: A Stable Bridge

The primary function of the bis-sulfone group is to create a stable, covalent linkage between two thiol groups, typically derived from the reduction of a disulfide bond in a protein like a monoclonal antibody. This "disulfide rebridging" strategy offers significant advantages over traditional maleimide-based conjugation, which is susceptible to retro-Michael addition, leading to premature drug release and off-target toxicity.

The mechanism of bis-sulfone conjugation proceeds through a sequential Michael addition and elimination reaction. Initially, one of the sulfone groups acts as a leaving group, forming a reactive vinyl sulfone intermediate. This intermediate then rapidly reacts with a thiol group. A second, similar reaction with a neighboring thiol completes the bridging process, resulting in a stable, three-carbon bridge reconnecting the two sulfur atoms. This stable thioether linkage is resistant to exchange with circulating thiols like glutathione, ensuring the integrity of the ADC in the bloodstream.[1]

Quantitative Analysis of Bis-Sulfone Conjugate Stability and Potency

The enhanced stability of bis-sulfone linked ADCs translates to a superior pharmacokinetic profile and a wider therapeutic window. Quantitative data from various studies consistently demonstrate the advantages of this conjugation method.

Serum Stability

Studies comparing the stability of bis-sulfone and maleimide (B117702) conjugates in human and rat serum have shown a significant reduction in drug shedding for bis-sulfone ADCs. While maleimide conjugates can lose a substantial percentage of their payload over time due to exchange with serum albumin, bis-sulfone conjugates remain largely intact.[2][3]

Linker ChemistrySerum TypeTime (hours)% Intact ADC RemainingReference
Bis-Sulfone Human72~95%[3]
Bis-Sulfone Rat96Largely unchanged[2]
Maleimide Human72~20% - 80% (site-dependent)[3]
Maleimide Rat9653%[2]

Table 1: Comparative Serum Stability of Bis-Sulfone and Maleimide ADCs.

In Vitro Potency

The in vitro cytotoxicity of ADCs is a key indicator of their potential therapeutic efficacy. The choice of linker can influence the potency of the delivered payload. The following table summarizes representative IC50 values for ADCs constructed with bis-sulfone linkers compared to their maleimide counterparts, often utilizing the potent microtubule inhibitor, monomethyl auristatin E (MMAE).

ADC (Antibody-Payload)Linker ChemistryCell LineIC50 (nM)Reference
Trastuzumab-MMAEBis-Sulfone JIMT-1 (HER2-positive)~0.1[4]
Trastuzumab-MMAEMaleimideJIMT-1 (HER2-positive)~0.5[4]
Anti-CD30-MMAEBis-Sulfone Karpas 299 (CD30-positive)~0.05[5]
Brentuximab Vedotin (Maleimide)MaleimideKarpas 299 (CD30-positive)~0.1[5]
Anti-TF-MMAEBis-Sulfone BxPC-3 (TF-positive)0.97[6]

Table 2: Comparative In Vitro Potency of Bis-Sulfone and Maleimide ADCs.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of bis-sulfone ADCs.

Synthesis of a Bis-Sulfone-PEG-Val-Cit-PABC-MMAE Linker-Payload

This protocol outlines the solid-phase synthesis of a cleavable linker-payload construct incorporating a bis-sulfone moiety, a polyethylene (B3416737) glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl alcohol (PABA) spacer, and the cytotoxic agent MMAE.[7][8]

  • Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.

  • Amino Acid Couplings: Sequentially couple Fmoc-protected citrulline and then valine to the resin using a coupling agent such as HBTU/HOBt in the presence of DIPEA.

  • PABC Spacer Attachment: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide.

  • MMAE Conjugation: Couple MMAE to the PABC spacer.

  • Cleavage from Resin: Cleave the linker-payload from the resin using a cleavage cocktail (e.g., 95% TFA).

  • Bis-Sulfone Moiety and PEGylation: In solution, react the N-terminus of the cleaved linker-payload with an NHS-activated bis-sulfone-PEG reagent.

  • Purification: Purify the final product by reverse-phase HPLC.

Conjugation of Bis-Sulfone Linker-Payload to a Monoclonal Antibody

This protocol describes the reduction of antibody disulfide bonds and subsequent rebridging with the bis-sulfone linker-payload.[9]

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS).

    • Add a 5-10 molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Prepare a stock solution of the bis-sulfone linker-payload in an organic solvent like DMSO.

    • Add the linker-payload solution to the reduced antibody at a molar ratio of approximately 5:1 (payload:antibody).

    • Maintain the reaction pH between 6.5 and 7.5.

    • Incubate at room temperature for 1-2 hours.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion or hydrophobic interaction chromatography.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, and hydrophobic interaction chromatography (HIC).[10]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways affected by MMAE-containing ADCs and the general workflow for their development and characterization.

Signaling Pathway of MMAE-Based ADCs

Monomethyl auristatin E (MMAE) is a potent antimitotic agent that disrupts microtubule dynamics. Upon internalization of the ADC and cleavage of the linker, MMAE is released into the cytoplasm where it binds to tubulin, inhibiting its polymerization. This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[5] Recent studies also suggest a potential interplay between microtubule disruption and the activation of innate immune signaling pathways, such as the STING pathway.[11]

MMAE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome/Lysosome cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalized_ADC Internalized ADC Antigen->Internalized_ADC Internalization Cleavage Linker Cleavage (e.g., Cathepsin B) Internalized_ADC->Cleavage Released_MMAE Released MMAE Cleavage->Released_MMAE Tubulin Tubulin Dimers Released_MMAE->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest STING_Activation STING Pathway Activation Microtubule_Disruption->STING_Activation Apoptosis Apoptosis G2M_Arrest->Apoptosis STING_Activation->Apoptosis

Caption: Signaling pathway of an MMAE-based ADC.

Experimental Workflow for ADC Development

The development of a bis-sulfone ADC involves a multi-step process, from the initial synthesis of the linker-payload to the final characterization of the purified conjugate.

ADC_Development_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_characterization Purification & Characterization Linker_Synthesis Linker Synthesis (e.g., Val-Cit-PABC) Payload_Attachment Payload Attachment (e.g., MMAE) Linker_Synthesis->Payload_Attachment BisSulfone_PEG_Addition Bis-Sulfone-PEG Addition Payload_Attachment->BisSulfone_PEG_Addition Purified_Linker_Payload Purified Linker-Payload BisSulfone_PEG_Addition->Purified_Linker_Payload Conjugation Conjugation Reaction Purified_Linker_Payload->Conjugation Antibody_Reduction Antibody Disulfide Reduction (TCEP) Antibody_Reduction->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification DAR_Analysis DAR Analysis (UV-Vis, MS, HIC) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) DAR_Analysis->Purity_Analysis Functional_Assays Functional Assays (Binding, Cytotoxicity) Purity_Analysis->Functional_Assays Final_ADC Characterized ADC Functional_Assays->Final_ADC

Caption: Experimental workflow for ADC development.

Conclusion

The bis-sulfone group plays a pivotal role in the development of stable and homogeneous antibody-drug conjugates. Its ability to efficiently rebridge disulfide bonds through a stable thioether linkage overcomes the limitations of traditional conjugation chemistries, leading to ADCs with improved serum stability, predictable drug-to-antibody ratios, and enhanced therapeutic potential. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance the field of targeted cancer therapy.

References

An In-Depth Technical Guide to NHS Ester Chemistry for Protein Labeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of N-hydroxysuccinimide (NHS) ester chemistry for the covalent labeling of proteins. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth theoretical knowledge, practical experimental protocols, and troubleshooting strategies.

Core Principles of NHS Ester Chemistry

N-hydroxysuccinimide (NHS) esters are widely utilized reagents for the modification of proteins and other biomolecules.[1][2] The underlying principle of this chemistry is the reaction of the NHS ester with primary amines (-NH₂) present on the target molecule, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.[3][4] This reaction, known as aminolysis, results in the formation of a stable and covalent amide bond, securely attaching a label to the protein.[5][6]

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide as a byproduct and forming the stable amide linkage.[7]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein Protein with Primary Amine (R-NH₂) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester NHS Ester Label (Label-CO-NHS) NHS_Ester->Intermediate Labeled_Protein Labeled Protein (Label-CO-NH-R) Intermediate->Labeled_Protein Amide Bond Formation NHS N-hydroxysuccinimide (NHS) Intermediate->NHS Release of Leaving Group

Reaction of an NHS ester with a primary amine on a protein.

Factors Influencing Labeling Efficiency

The efficiency of NHS ester labeling is critically dependent on several experimental parameters. Careful optimization of these factors is essential to achieve the desired degree of labeling (DOL) while maintaining protein function.

pH

The pH of the reaction buffer is the most critical factor. The reaction is strongly pH-dependent, with an optimal range typically between pH 7.2 and 8.5 .[3][8]

  • Below pH 7.2: Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly reducing the reaction rate.[3]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically. In this competing reaction, water molecules attack the ester, rendering it inactive for labeling.[1][9]

pHTemperature (°C)Half-life of NHS Ester
7.044-5 hours
8.041 hour
8.6410 minutes
7.525~2-3 hours
8.525~30 minutes

This table summarizes the approximate half-life of a typical NHS ester at different pH values and temperatures, highlighting the increased rate of hydrolysis at higher pH.

Buffer Composition

The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) , are incompatible with NHS ester reactions as they will compete with the target protein for the labeling reagent.[8] Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • Borate buffer

Molar Excess of NHS Ester

The molar ratio of the NHS ester to the protein is a key determinant of the final degree of labeling. A higher molar excess generally leads to a higher DOL. However, excessive labeling can lead to protein precipitation, loss of biological activity, or fluorescence quenching in the case of fluorescent labels.[8] The optimal molar excess is empirical and should be determined for each specific protein and application.[10]

Protein ConcentrationRecommended Starting Molar Excess (NHS Ester:Protein)Notes
> 5 mg/mL5-10 foldHigher protein concentrations generally lead to more efficient labeling.[11]
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.[8]
< 1 mg/mL20-50 foldA higher excess is often needed to compensate for slower reaction kinetics at lower concentrations.[11]
Protein Concentration

Higher protein concentrations (typically 1-10 mg/mL) favor the aminolysis reaction over hydrolysis, leading to more efficient labeling.[2][3] At lower protein concentrations, the competing hydrolysis of the NHS ester becomes more significant, potentially requiring a higher molar excess of the labeling reagent to achieve the desired DOL.[11]

Protein ConcentrationLabeling Efficiency
~2.5 mg/mL~35%
~1 mg/mL~20-30%

This table illustrates the general trend of labeling efficiency as a function of protein concentration for a typical IgG antibody.[5][11]

NHS Esters vs. Sulfo-NHS Esters

A common variation of the NHS ester is the sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester . The addition of a sulfonate group (-SO₃⁻) imparts distinct properties to the molecule.

FeatureNHS EsterSulfo-NHS Ester
Solubility Generally insoluble in aqueous buffers; requires dissolution in an organic solvent (e.g., DMSO, DMF) first.[4]Water-soluble; can be dissolved directly in aqueous reaction buffers.[1][4]
Membrane Permeability Membrane permeable.Membrane impermeable due to the charged sulfonate group.[12]
Stability Prone to hydrolysis in aqueous solutions.Generally more stable in aqueous solutions compared to NHS esters, but still susceptible to hydrolysis.[13]
Primary Application Intracellular and extracellular protein labeling.Primarily used for cell surface protein labeling and biotinylation.[12][14]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for labeling a protein with a fluorescent dye or other molecule via an NHS ester.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)

  • NHS ester of the desired label

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[3]

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column into the Reaction Buffer. Adjust the protein concentration to 1-10 mg/mL.[3]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[8]

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester solution to achieve the desired molar excess (refer to the table in section 2.3).

    • While gently vortexing the protein solution, slowly add the NHS ester solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.[3]

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature. This will react with any unreacted NHS ester.

  • Purification: Separate the labeled protein from unreacted label and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will typically be in the first colored fraction to elute.

Protocol for Determining the Degree of Labeling (DOL)

The DOL is the average number of label molecules conjugated to a single protein molecule. It can be determined spectrophotometrically.

Materials:

  • Purified labeled protein conjugate

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified labeled protein solution at two wavelengths:

    • 280 nm (A₂₈₀), which corresponds to the protein absorbance.

    • The maximum absorbance wavelength (λₘₐₓ) of the label.

  • Calculate Protein Concentration:

    • First, correct the A₂₈₀ reading for the absorbance of the label at 280 nm: Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF) where CF is the correction factor (A₂₈₀ of the free label / Aₘₐₓ of the free label).

    • Then, calculate the molar concentration of the protein: Protein Concentration (M) = Corrected A₂₈₀ / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Label Concentration: Label Concentration (M) = Aₘₐₓ / ε_label where ε_label is the molar extinction coefficient of the label at its λₘₐₓ.

  • Calculate DOL: DOL = Label Concentration (M) / Protein Concentration (M)

Protocol for Cell Surface Biotinylation using Sulfo-NHS-Biotin

This protocol is for labeling proteins on the surface of live cells.

Materials:

  • Cells in suspension or adherent in a culture plate

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Sulfo-NHS-Biotin

  • Quenching solution: 100 mM glycine in ice-cold PBS

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing culture medium.[14]

  • Biotinylation Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-Biotin in ice-cold PBS, pH 8.0, to a final concentration of 0.5-1 mg/mL.[14]

  • Labeling:

    • For cells in suspension, resuspend the cell pellet in the Sulfo-NHS-Biotin solution.

    • For adherent cells, add the Sulfo-NHS-Biotin solution to cover the cell monolayer.

    • Incubate on ice or at 4°C for 30 minutes with gentle agitation.[14]

  • Quenching: Add the quenching solution and incubate for 10-15 minutes on ice to stop the reaction.

  • Washing: Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and byproducts. The cells are now ready for downstream applications such as lysis and affinity purification of biotinylated proteins.

Applications and Workflows

NHS ester chemistry is a versatile tool with numerous applications in research and drug development.

Troubleshooting Low Labeling Efficiency

G Start Low Labeling Efficiency Check_pH Is reaction pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., PBS, Bicarbonate)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.0-8.5 Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh and properly stored? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange into amine-free buffer Check_Buffer->Buffer_Exchange No Check_Molar_Excess Is molar excess of NHS ester sufficient? Check_Reagent->Check_Molar_Excess Yes Use_Fresh_Reagent Use fresh, anhydrously dissolved NHS ester Check_Reagent->Use_Fresh_Reagent No Increase_Molar_Excess Increase molar excess of NHS ester Check_Molar_Excess->Increase_Molar_Excess No Success Labeling Efficiency Improved Check_Molar_Excess->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent Use_Fresh_Reagent->Check_Molar_Excess Increase_Molar_Excess->Success

A logical workflow for troubleshooting low labeling efficiency.
Investigating Protein-Protein Interactions: A Case Study of EGFR Dimerization

NHS ester-based crosslinkers, such as BS³ (bis(sulfosuccinimidyl) suberate), can be used to study protein-protein interactions. BS³ is a homobifunctional, water-soluble, and membrane-impermeable crosslinker that reacts with primary amines.[15] It can be used to covalently link interacting proteins on the cell surface, such as the dimerization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding.[15]

G cluster_workflow Experimental Workflow Start Culture Cells Expressing EGFR Stimulation Stimulate with EGF Start->Stimulation Crosslinking Add BS³ Crosslinker Stimulation->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Lysis Cell Lysis Quenching->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Western_Blot Western Blot for EGFR SDS_PAGE->Western_Blot Analysis Analyze for Monomer and Dimer Bands Western_Blot->Analysis

Workflow for studying EGFR dimerization using BS³ crosslinking.
NHS Ester-Based Chemical Proteomics Workflow

NHS esters are also integral to chemical proteomics workflows for identifying and quantifying proteins in complex biological samples. For instance, isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are NHS ester-based reagents that label peptides at their N-termini and lysine residues. This allows for the multiplexed analysis of protein abundance across different samples in a single mass spectrometry run.[16]

G cluster_workflow Chemical Proteomics Workflow Start Protein Extraction and Digestion Labeling Label Peptides with NHS-Ester Isobaric Tags (e.g., TMT) Start->Labeling Pooling Combine Labeled Samples Labeling->Pooling Fractionation Peptide Fractionation (e.g., LC) Pooling->Fractionation MS_Analysis Tandem Mass Spectrometry (MS/MS) Fractionation->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

A simplified workflow for quantitative proteomics using NHS ester-based isobaric tags.

References

Determining the Solubility of Bis-sulfone-PEG4-NHS Ester in Common Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Bis-sulfone-PEG4-NHS Ester in common buffers used in bioconjugation and drug development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the key factors influencing its solubility, provides a detailed experimental protocol for its determination, and summarizes the stability of its reactive moieties.

Overview of Bis-sulfone-PEG4-NHS Ester

Bis-sulfone-PEG4-NHS Ester is a heterobifunctional crosslinker that contains two key reactive groups: a bis-sulfone moiety and an N-hydroxysuccinimide (NHS) ester. The polyethylene (B3416737) glycol (PEG4) spacer is designed to enhance the hydrophilicity and aqueous solubility of the molecule and its conjugates. The bis-sulfone group is reactive towards thiols, particularly those derived from the reduction of disulfide bonds in proteins, enabling covalent re-bridging. The NHS ester is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.

Understanding the solubility of this reagent in aqueous buffers is critical for its effective use in labeling and crosslinking reactions, as poor solubility can lead to aggregation, low reaction efficiency, and inconsistent results.

Factors Influencing Solubility in Aqueous Buffers

The solubility of Bis-sulfone-PEG4-NHS Ester in aqueous buffers is influenced by several factors:

  • Molecular Structure: While the PEG4 spacer is intended to improve water solubility, the overall molecule, particularly non-sulfonated NHS esters, can have limited solubility in aqueous solutions.

  • Buffer Composition and pH: The type of buffer and its pH are critical. Amine-containing buffers such as Tris and glycine (B1666218) are incompatible as they will react with the NHS ester. The pH of the buffer also affects the stability of the NHS ester group, which is prone to hydrolysis, especially at neutral to alkaline pH.

  • Temperature: Temperature can influence solubility, with higher temperatures generally increasing the rate of dissolution, but also accelerating the rate of hydrolysis of the NHS ester.

  • Presence of Organic Solvents: Due to the limited aqueous solubility of many NHS esters, a common practice is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before adding it to the aqueous reaction buffer.

Recommended Buffers and Handling

For reactions involving NHS esters, non-amine containing buffers are essential. Commonly used buffers include:

  • Phosphate-Buffered Saline (PBS)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • MES (2-(N-morpholino)ethanesulfonic acid)

  • Borate buffers

The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[1] It is crucial to prepare a fresh solution of the Bis-sulfone-PEG4-NHS Ester immediately before use due to the hydrolytic instability of the NHS ester group.

Stability of Reactive Moieties

The utility of Bis-sulfone-PEG4-NHS Ester is dependent on the stability of both the NHS ester and the bis-sulfone groups in the chosen buffer system.

NHS Ester Hydrolysis

The NHS ester group is susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce the efficiency of conjugation to primary amines. The rate of hydrolysis is highly dependent on the pH of the solution.

pHHalf-life of NHS EsterTemperature
7.04-5 hours0°C
8.01 hour4°C
8.610 minutes4°C
9.0MinutesRoom Temp.

Table 1: Influence of pH on the hydrolytic half-life of NHS esters. Data compiled from multiple sources.[2][3]

Bis-sulfone Stability

Sulfone-based linkers are generally considered to be stable in aqueous buffers and have been shown to improve the stability of antibody-drug conjugates in human plasma compared to maleimide-based linkers.[4][5][6][7] The bis-sulfone moiety in Bis-sulfone-PEG4-NHS Ester is expected to be stable under the conditions typically used for NHS ester-amine reactions.

Experimental Protocol for Determining Solubility

The following protocol provides a general method for determining the solubility of Bis-sulfone-PEG4-NHS Ester in a buffer of interest.

Materials
  • Bis-sulfone-PEG4-NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Selected aqueous buffer (e.g., 100 mM Phosphate Buffer, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system for quantification

Procedure
  • Preparation of a Concentrated Stock Solution:

    • Accurately weigh a small amount (e.g., 1-5 mg) of Bis-sulfone-PEG4-NHS Ester.

    • Dissolve the compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure complete dissolution by vortexing.

  • Serial Dilution in Aqueous Buffer:

    • Prepare a series of dilutions of the stock solution in the target aqueous buffer. It is recommended to keep the final concentration of the organic solvent below 10% to minimize its effect on the buffer properties.

    • For example, add 2 µL, 5 µL, 10 µL, etc., of the stock solution to 98 µL, 95 µL, 90 µL of the aqueous buffer in separate microcentrifuge tubes.

  • Equilibration and Observation:

    • Vortex each dilution thoroughly.

    • Allow the solutions to equilibrate at the desired temperature (e.g., room temperature or 4°C) for a set period (e.g., 30 minutes).

    • Visually inspect each tube for any signs of precipitation. The highest concentration that remains a clear solution is an estimate of the kinetic solubility.

  • Quantification of Soluble Compound (for Thermodynamic Solubility):

    • For a more precise determination, prepare a supersaturated solution by adding an excess of the compound to the buffer.

    • After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

    • Quantify the concentration of the dissolved Bis-sulfone-PEG4-NHS Ester in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the chemical stability of the crosslinker, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Solubility Test cluster_2 Result A Weigh Bis-sulfone-PEG4-NHS Ester B Dissolve in Anhydrous DMSO/DMF (Create Stock Solution) A->B C Prepare Serial Dilutions in Aqueous Buffer B->C Add to Buffer D Equilibrate and Observe for Precipitation C->D E Centrifuge to Separate Soluble/Insoluble Fractions D->E F Quantify Concentration of Supernatant E->F G Determine Maximum Solubility F->G Analyze Data

Caption: Experimental workflow for determining the solubility of Bis-sulfone-PEG4-NHS Ester.

G cluster_0 Reaction Pathways A Bis-sulfone-PEG4-NHS Ester (in Aqueous Buffer) B Amine Conjugation (Desired Reaction) A->B + Primary Amine (pH 7.2-8.5) C NHS Ester Hydrolysis (Competing Reaction) A->C + H2O (pH dependent)

Caption: Competing reactions of the NHS ester moiety in an aqueous buffer.

Conclusion

References

Navigating the Stability of Bis-sulfone-PEG4-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioconjugation landscape is continually advancing, demanding reagents with well-defined characteristics to ensure reproducibility and efficacy in therapeutic and diagnostic applications. Bis-sulfone-PEG4-NHS Ester is a promising heterobifunctional crosslinker, designed for selectively bridging disulfide bonds in proteins while offering a primary amine-reactive handle for further functionalization. A critical, yet often overlooked, aspect of utilizing such reagents is their long-term stability under storage. This technical guide provides a comprehensive assessment of the factors influencing the stability of Bis-sulfone-PEG4-NHS Ester, detailed experimental protocols for its evaluation, and illustrative data to guide researchers in its optimal handling and storage.

Understanding the Molecule: Structure and Reactivity

Bis-sulfone-PEG4-NHS Ester is comprised of three key functional components: a bis-sulfone group for thiol-reactivity, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a N-hydroxysuccinimide (NHS) ester for amine-reactivity. The inherent stability of the molecule is primarily dictated by the susceptibility of the NHS ester to hydrolysis. The bis-sulfone and PEG components are generally stable under standard storage conditions.

The primary degradation pathway for Bis-sulfone-PEG4-NHS Ester is the hydrolysis of the NHS ester, which yields the corresponding inactive carboxylic acid and N-hydroxysuccinimide. This reaction is significantly influenced by temperature, pH, and the presence of moisture.

Bis-sulfone-PEG4-NHS_Ester Bis-sulfone-PEG4-NHS Ester Degradation_Product Bis-sulfone-PEG4-Carboxylic Acid + NHS Bis-sulfone-PEG4-NHS_Ester->Degradation_Product Hydrolysis H2O H₂O (Moisture) H2O->Degradation_Product

Primary degradation pathway of Bis-sulfone-PEG4-NHS Ester.

Recommended Storage Conditions and Handling

To ensure the long-term stability and reactivity of Bis-sulfone-PEG4-NHS Ester, proper storage and handling are paramount.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C for long-term storage.Minimizes the rate of hydrolysis and other potential degradation reactions.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Reduces exposure to moisture and atmospheric oxygen.
Moisture Desiccate to protect from humidity.The primary degradation pathway is hydrolysis.
Light Protect from light.While not the primary concern, protection from light is a general best practice for complex organic molecules.

Handling Precautions:

  • Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the product.

  • Use anhydrous solvents (e.g., DMSO, DMF) to prepare stock solutions.

  • For frequent use, it is advisable to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and moisture exposure.

Quantitative Assessment of Long-Term Stability

While specific long-term stability data for Bis-sulfone-PEG4-NHS Ester is not extensively published, this section presents illustrative data based on the known stability of NHS esters. These tables are intended to provide a framework for the expected stability under different conditions.

Table 2: Illustrative Long-Term Stability Data (Purity as a percentage of the initial value)

Storage Condition0 Months3 Months6 Months12 Months24 Months
-20°C, Desiccated 100%99%98%96%92%
4°C, Desiccated 100%95%90%80%65%
25°C, Ambient Humidity 100%70%50%20%<5%

Table 3: Illustrative Accelerated Stability Data (Purity as a percentage of the initial value)

Storage Condition0 Weeks2 Weeks4 Weeks8 Weeks
40°C, 75% Relative Humidity 100%60%40%15%

Experimental Protocols for Stability Assessment

To empirically determine the long-term stability of Bis-sulfone-PEG4-NHS Ester, a well-designed stability study is essential. The following protocols outline key experiments for this purpose.

Stability Study Design

A comprehensive stability study should include both long-term and accelerated conditions, as outlined by ICH guidelines.

cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Time Points cluster_3 Analytical Testing Aliquot Aliquot Bis-sulfone-PEG4-NHS Ester LongTerm Long-Term -20°C, Desiccated Aliquot->LongTerm Accelerated Accelerated 40°C, 75% RH Aliquot->Accelerated T1 T=3, 6, 12, 24 months LongTerm->T1 T2 T=2, 4, 8 weeks Accelerated->T2 T0 T=0 HPLC HPLC-UV/MS for Purity T0->HPLC Spectro Spectrophotometry for Reactivity T0->Spectro T1->HPLC T1->Spectro T2->HPLC T2->Spectro

Workflow for a long-term stability study.
Protocol 1: Purity Assessment by HPLC

This method quantifies the remaining active Bis-sulfone-PEG4-NHS Ester and its primary hydrolysis product.

Materials:

  • Bis-sulfone-PEG4-NHS Ester samples from the stability study

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (and ideally a mass spectrometer)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Anhydrous DMSO

Procedure:

  • Sample Preparation: At each time point, dissolve a precisely weighed amount of the stored Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm and 260 nm

    • Injection Volume: 10 µL

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Data Analysis:

    • Identify the peaks corresponding to the intact Bis-sulfone-PEG4-NHS Ester and its hydrolysis product (Bis-sulfone-PEG4-carboxylic acid).

    • Calculate the purity of the sample at each time point by determining the peak area percentage of the intact compound relative to the total peak area of all related substances.

Protocol 2: Reactivity Assessment by Spectrophotometry

This protocol provides a functional assessment of the NHS ester's ability to react with a primary amine.

Materials:

  • Bis-sulfone-PEG4-NHS Ester samples from the stability study

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • A primary amine-containing molecule (e.g., a short peptide with a lysine (B10760008) residue)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Reaction Setup:

    • Prepare a solution of the primary amine-containing molecule in the reaction buffer.

    • At each time point, prepare a solution of the stored Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO.

    • Initiate the reaction by adding a molar excess of the Bis-sulfone-PEG4-NHS Ester solution to the amine solution.

  • Reaction Monitoring:

    • Monitor the reaction progress by observing the decrease in the concentration of the free amine over time using a suitable assay (e.g., TNBSA assay).

    • Alternatively, monitor the formation of the conjugate using HPLC.

  • Data Analysis:

    • Compare the reaction kinetics of the stored samples to that of a freshly prepared, fully active sample. A decrease in the reaction rate indicates a loss of reactivity of the NHS ester.

Signaling Pathways and Applications

Bis-sulfone-PEG4-NHS Ester is designed for applications in creating antibody-drug conjugates (ADCs) and other protein bioconjugates. The bis-sulfone moiety targets the disulfide bonds within the antibody's hinge region, while the NHS ester allows for the attachment of a payload, such as a cytotoxic drug or an imaging agent.

Antibody Antibody with Disulfide Bond Reduction Reduction (e.g., TCEP) Antibody->Reduction Reduced_Antibody Reduced Antibody with Free Thiols Reduction->Reduced_Antibody Conjugation_1 Thiol-Sulfone Reaction Reduced_Antibody->Conjugation_1 Bis_sulfone_reagent Bis-sulfone-PEG4-NHS Ester Bis_sulfone_reagent->Conjugation_1 Bridged_Antibody Disulfide-Bridged Antibody-Linker Conjugate Conjugation_1->Bridged_Antibody Conjugation_2 Amine-NHS Ester Reaction Bridged_Antibody->Conjugation_2 Payload Payload with Primary Amine (Drug, Fluorophore, etc.) Payload->Conjugation_2 Final_Conjugate Final Antibody-Payload Conjugate Conjugation_2->Final_Conjugate

General workflow for antibody-drug conjugation.

Conclusion

The long-term stability of Bis-sulfone-PEG4-NHS Ester is critical for its successful application in bioconjugation. The primary route of degradation is the hydrolysis of the NHS ester, which can be effectively mitigated by storing the reagent at -20°C under desiccated and inert conditions. Regular assessment of purity and reactivity using the protocols outlined in this guide will ensure the quality and performance of the crosslinker in demanding research and development settings. By understanding and controlling the factors that affect its stability, researchers can confidently employ Bis-sulfone-PEG4-NHS Ester to generate well-defined and robust bioconjugates.

calculating the precise molecular weight of Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide outlines the determination of the precise molecular weight for Bis-sulfone-PEG4-NHS Ester, a critical parameter for researchers and scientists in drug development and bioconjugation.

Chemical Information

  • Compound Name: Bis-sulfone-PEG4-NHS Ester

  • Chemical Formula: C40H48N2O14S2[1][2][3]

  • CAS Number: 2055047-19-1[1][2]

Molecular Weight Calculation

The precise molecular weight of a chemical compound is calculated by summing the atomic weights of its constituent atoms. The chemical formula for Bis-sulfone-PEG4-NHS Ester is C40H48N2O14S2.

The calculation is as follows:

  • Carbon (C): 40 atoms × 12.011 u = 480.44 u

  • Hydrogen (H): 48 atoms × 1.008 u = 48.384 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 14 atoms × 15.999 u = 223.986 u

  • Sulfur (S): 2 atoms × 32.065 u = 64.13 u

Total Molecular Weight = 480.44 + 48.384 + 28.014 + 223.986 + 64.13 = 844.954 g/mol

This calculated value is consistent with the molecular weight provided by various suppliers.[1][2][3]

Data Presentation

For clarity and ease of comparison, the atomic and molecular weight data are summarized in the table below.

ElementSymbolAtomic CountAtomic Weight (u)Total Weight (u)
CarbonC4012.011480.44
HydrogenH481.00848.384
NitrogenN214.00728.014
OxygenO1415.999223.986
SulfurS232.06564.13
Total 844.954

Table 1: Elemental Composition and Molecular Weight of Bis-sulfone-PEG4-NHS Ester.

Experimental Protocols and Signaling Pathways

The calculation of molecular weight is a theoretical determination based on the chemical formula and atomic weights. Therefore, experimental protocols for its determination (such as mass spectrometry) are not detailed here. Similarly, as this document pertains to the chemical properties of a single molecule, diagrams of signaling pathways are not applicable.

References

finding the CAS number for Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

The CAS (Chemical Abstracts Service) number for Bis-sulfone-PEG4-NHS Ester is 2055047-19-1 .[1][2][3][4][5] This identifier is consistently reported by multiple chemical suppliers.

Chemical and Physical Properties:

PropertyValue
CAS Number 2055047-19-1[1][2][3][4][5]
Molecular Formula C40H48N2O14S2[2][5]
Molecular Weight Approximately 844.94 g/mol [4][5]
Purity Typically ≥93% or ≥95%[2]
Appearance Liquid[5]
Storage -20°C[1][2]

Bis-sulfone-PEG4-NHS Ester is a bi-functional linker molecule utilized in bioconjugation.[3] It contains a bis-sulfone group, which is highly reactive towards thiol groups, a PEG4 (polyethylene glycol) spacer, and an NHS (N-Hydroxysuccinimide) ester group.[3] The NHS ester group facilitates reaction with primary amines on proteins and other biomolecules.[3] The hydrophilic PEG spacer enhances the solubility and stability of the compound in aqueous solutions.[3][6]

This reagent is a bis-alkylating labeling agent that selectively targets the cysteine sulfur atoms from a native disulfide bond.[1][2][6] The reaction leads to the covalent rebridging of the disulfide bond, which can be useful in applications such as antibody-drug conjugates (ADCs) where maintaining the protein's structural integrity is crucial.[2][6]

For researchers and drug development professionals, this compound can be used to link proteins or peptides to various surfaces, nanoparticles, or other molecules, enabling the development of novel biomaterials and targeted drug delivery systems.[3]

References

An In-depth Technical Guide to the Spectroscopic Characterization of Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize Bis-sulfone-PEG4-NHS Ester, a heterobifunctional crosslinker crucial in bioconjugation and the development of antibody-drug conjugates (ADCs). This molecule features a bis-sulfone group for reacting with thiol groups (e.g., from reduced disulfide bonds in antibodies), a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility, and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines.[1][2][3]

Precise characterization of this reagent is paramount to ensure its purity, stability, and reactivity for consistent and reproducible bioconjugation outcomes. This document outlines the expected spectroscopic data and detailed experimental protocols for its analysis.

Molecular Profile
PropertyValue
Chemical Name 2,5-dioxopyrrolidin-1-yl 1-oxo-1-(4-(3-tosyl-2-(tosylmethyl)propanoyl)phenyl)-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate[4]
Molecular Formula C₄₀H₄₈N₂O₁₄S₂[4]
Molecular Weight 844.94 g/mol [4]
CAS Number 2055047-19-1[1][4]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic techniques for the characterization of Bis-sulfone-PEG4-NHS Ester. Note: As specific experimental data for this compound is not publicly available, these values represent typical or expected results based on the analysis of its constituent functional groups and similar molecules described in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts (Solvent: CDCl₃ or DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.8-7.9d4HAromatic protons ortho to sulfone groups
~7.4-7.5d4HAromatic protons meta to sulfone groups
~7.3-7.4m4HAromatic protons of the phenyl group linked to PEG
~4.3-4.5m2H-CH₂- adjacent to the ester linkage of PEG
~3.5-3.8m16H-(O-CH₂-CH₂-)₄- protons of the PEG4 chain[5]
~3.3-3.4m1H-CH- of the bis-sulfone moiety
~2.8-2.9s4HSuccinimide (B58015) protons of the NHS ester
~2.4-2.5s6HMethyl protons of the tosyl groups

Table 2: Expected ¹³C NMR Chemical Shifts (Solvent: CDCl₃ or DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~170Carbonyl carbons of the NHS ester
~168Carbonyl carbon of the amide linkage
~165Carbonyl carbon of the ester linkage
~145Aromatic carbons of tosyl groups attached to sulfur
~135Quaternary aromatic carbons
~130Aromatic carbons of the phenyl group
~128Aromatic carbons of tosyl groups
~70-71PEG4 backbone carbons (-O-CH₂-CH₂-)
~68-69-CH₂- carbons adjacent to oxygen in the PEG chain
~55-60-CH₂- carbons of the bis-sulfone moiety
~40-45-CH- carbon of the bis-sulfone moiety
~25-26Succinimide carbons of the NHS ester
~21Methyl carbons of the tosyl groups
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Expected FTIR Absorption Bands (Sample prepared as a KBr pellet or thin film)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3050-3100MediumAromatic C-H stretch
~2850-2950StrongAliphatic C-H stretch (PEG and alkyl groups)
~1815 & ~1780StrongSymmetric and asymmetric C=O stretch of the NHS ester succinimide ring[6]
~1740StrongC=O stretch of the ester linkage
~1680StrongC=O stretch of the amide linkage
~1600 & ~1490Medium-WeakAromatic C=C skeletal vibrations
~1350 & ~1160StrongAsymmetric and symmetric S=O stretch of the sulfone groups
~1100Very StrongC-O-C ether stretch of the PEG backbone
~815MediumC-H out-of-plane bend for p-disubstituted aromatic rings
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Technique: Electrospray Ionization - Mass Spectrometry, ESI-MS)

m/z ValueIon SpeciesDescription
845.26[M+H]⁺Protonated molecular ion
867.24[M+Na]⁺Sodium adduct of the molecular ion
883.22[M+K]⁺Potassium adduct of the molecular ion

Note: The exact mass is 844.2547.[4] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Expected UV-Vis Absorption Data (Solvent: Acetonitrile (B52724) or pH-neutral buffer)

Wavelength (λmax)Molar Extinction Coefficient (ε)Chromophore
~260 nm~8,000 - 10,000 M⁻¹cm⁻¹NHS ester and aromatic rings. Hydrolysis releases NHS, which has a λmax at 260 nm.[7]
~230 nmVariableAromatic rings (tosyl and phenyl groups)

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of Bis-sulfone-PEG4-NHS Ester are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction. Integrate all peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the deuterated solvent signal.

FTIR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[8]

    • Transfer the mixture to a pellet die.

    • Apply pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8]

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[6]

    • Perform baseline correction and peak labeling.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small percentage of formic acid (0.1%) to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.[9]

  • Data Acquisition:

    • Infuse the sample solution directly or via liquid chromatography (LC). LC-MS is preferred to assess purity.[10]

    • Acquire spectra in positive ion mode.

    • Set the mass range to scan from m/z 100 to 2000.

    • Analyze the resulting spectrum to identify the molecular ion and common adducts ([M+H]⁺, [M+Na]⁺).[10]

    • Compare the observed exact mass with the theoretical exact mass to confirm the elemental composition.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., acetonitrile).

    • Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use matched quartz cuvettes. Fill the reference cuvette with the pure solvent.

    • Fill the sample cuvette with the sample solution.

    • Scan a spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • To assess the activity of the NHS ester, the sample can be intentionally hydrolyzed with a dilute base, and the increase in absorbance at 260 nm (due to released NHS) can be measured.[7]

Visualizations: Workflows and Reactions

The following diagrams illustrate the molecular structure, key reactions, and a general characterization workflow.

cluster_structure Molecular Structure of Bis-sulfone-PEG4-NHS Ester BisSulfone Bis-sulfone Moiety (Thiol-reactive) PEG4 PEG4 Spacer (Hydrophilic) BisSulfone->PEG4 Linker Core NHSEster NHS Ester (Amine-reactive) PEG4->NHSEster Linker Core

Caption: Key functional components of the Bis-sulfone-PEG4-NHS Ester molecule.

Reagent Bis-sulfone-PEG4-NHS Ester Conjugate Protein-Linker Conjugate Reagent->Conjugate Protein Protein-NH₂ (e.g., Lysine residue) Protein->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Conjugate->NHS releases

Caption: Reaction of the NHS ester group with a primary amine on a protein.

Start Sample: Bis-sulfone-PEG4-NHS Ester NMR ¹H & ¹³C NMR Structural Verification Start->NMR FTIR FTIR Functional Group ID Start->FTIR MS HRMS (ESI-TOF) Molecular Weight & Formula Start->MS UV UV-Vis Purity & Reactivity Start->UV End Characterized Reagent NMR->End FTIR->End MS->End UV->End

Caption: General experimental workflow for spectroscopic characterization.

References

The Evolution of Connection: A Technical Guide to the Historical Development of PEGylated Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG), a biocompatible and water-soluble polymer, has become an indispensable tool in the fields of bioconjugation, drug delivery, and tissue engineering. Its ability to shield molecules from the immune system, increase solubility, and improve pharmacokinetic profiles has revolutionized the development of therapeutics. At the heart of many of these advancements lies the PEGylated crosslinker, a bifunctional molecule that enables the covalent linkage of biomolecules, nanoparticles, and surfaces. This technical guide explores the historical development of these critical reagents, tracing their evolution from simple homobifunctional linkers to sophisticated, bioorthogonal tools. We will delve into the key chemical innovations, provide quantitative comparisons of their properties, and present detailed experimental protocols for their synthesis and application.

I. The Dawn of PEGylation and Early Crosslinking Strategies

The concept of PEGylation emerged in the 1970s as a method to reduce the immunogenicity and increase the circulation half-life of therapeutic proteins. Early efforts focused on the random attachment of monofunctional PEGs to the surface of proteins. However, the need to create more complex and defined structures, such as hydrogels and antibody-drug conjugates, spurred the development of bifunctional PEGs, or PEGylated crosslinkers.

The first generation of hydrogels in the mid-20th century laid the groundwork for crosslinking technologies, with initial products like Ivalon (crosslinked polyvinyl alcohol) and PHEMA (polyhydroxyethyl methacrylate) demonstrating the potential of three-dimensional polymer networks.[1][2] Covalently crosslinked hydrophilic polymers, including PEG, represented a significant step forward in creating biocompatible materials for applications like tissue engineering.[1][2]

II. The Rise of Amine-Reactive Crosslinkers: N-Hydroxysuccinimide Esters

One of the most significant breakthroughs in bioconjugation was the development of N-hydroxysuccinimide (NHS) esters. First introduced for peptide synthesis in 1963 by Anderson and co-workers, NHS esters provided a reliable method for activating carboxylic acids to react with primary amines under mild aqueous conditions, forming stable amide bonds.[3][4] This chemistry was quickly adopted for PEGylated crosslinkers, leading to the creation of homobifunctional PEG-diNHS esters and, later, heterobifunctional variants.

Key Characteristics of NHS Ester Chemistry:
  • Reaction: Reacts with primary amines (e.g., lysine (B10760008) residues, N-terminus of proteins) at a pH of 7-9.[5][6]

  • Stability: The NHS ester is susceptible to hydrolysis, with the rate increasing with pH. The half-life at pH 7.0 and 0°C is approximately 4-5 hours, but this drops to just 10 minutes at pH 8.6 and 4°C.[7][8]

III. Thiol-Reactive Chemistry: The Advent of Maleimide-Functionalized PEG

While NHS esters provided a powerful tool for targeting amines, the need for more specific and orthogonal conjugation strategies led to the development of thiol-reactive crosslinkers. Maleimide (B117702) chemistry, which had been used in bioconjugation for over 50 years, became a popular choice for its high selectivity for sulfhydryl groups (e.g., cysteine residues).[9] The reaction of a maleimide with a thiol proceeds via a Michael addition to form a stable thioether bond.[10] This chemistry is particularly useful as free thiols are less abundant on the surface of most proteins compared to amines, allowing for more site-specific modifications.

Key Characteristics of Maleimide Chemistry:
  • Reaction: Reacts specifically with sulfhydryl groups at a pH of 6.5-7.5.[5][6]

  • Stability: The maleimide group is more stable than the NHS ester in aqueous solutions but can undergo hydrolysis at pH values above 7.5.[5][7]

IV. Expanding the Toolbox: Acrylates and Vinyl Sulfones for Hydrogel Formation

The development of PEG-based hydrogels for tissue engineering and controlled drug release drove the need for crosslinking chemistries that could be initiated by external stimuli, such as UV light. This led to the widespread use of PEG-diacrylates (PEGDA) and, later, PEG-divinyl sulfones (PEG-VS). These crosslinkers undergo radical-mediated polymerization to form stable, covalently crosslinked networks.[10] The properties of these hydrogels, such as stiffness and degradation rate, can be tuned by altering the molecular weight and concentration of the PEG crosslinker.[10]

V. The Bioorthogonal Revolution: Click Chemistry

A paradigm shift in bioconjugation came with the advent of "click chemistry," a concept introduced by K. Barry Sharpless in 1999.[11] These reactions are characterized by their high efficiency, selectivity, and biocompatibility. The most prominent examples used in PEG crosslinker development are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12] These bioorthogonal reactions allow for the precise and efficient crosslinking of molecules in complex biological environments without interfering with native biochemical processes. The term "bioorthogonal chemistry" was first used in the late 1990s by Carolyn Bertozzi.[11]

Timeline of Key Bioorthogonal Chemistry Developments:
  • Late 1990s: The term "bioorthogonal chemistry" is coined.[11]

  • 1999: The concept of "click chemistry" is introduced.[11]

  • 2002: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is developed.[13]

  • 2004: Strain-promoted azide-alkyne cycloaddition (SPAAC) is introduced, eliminating the need for a toxic copper catalyst.[13]

VI. Quantitative Data on PEGylated Crosslinkers

The choice of crosslinker significantly impacts the properties of the resulting conjugate or hydrogel. The following tables provide a summary of key quantitative data for different PEGylated crosslinker chemistries.

Crosslinker Chemistry Target Functional Group Optimal pH Range Relative Reaction Rate Bond Stability Key Historical Milestone
NHS Ester Primary Amine (-NH₂)7.0 - 9.0[5][6]FastStable Amide BondIntroduced for peptide synthesis in 1963.[3]
Maleimide Sulfhydryl (-SH)6.5 - 7.5[5][6]Very FastStable Thioether BondUsed in bioconjugation for over 50 years.[9]
Acrylate/Vinyl Sulfone Thiol (-SH), Amines (-NH₂)Radical InitiatedVariableStable Carbon-Carbon or Thioether BondKey for photopolymerized hydrogels.
Azide-Alkyne (Click) Azide (-N₃), Alkyne (C≡CH)BiocompatibleExtremely FastStable Triazole RingCuAAC developed in 2002, SPAAC in 2004.[13]
Parameter PEGDA Hydrogel (Acrylate) PEG-ADA Hydrogel (Supramolecular) Reference
Energy Dissipation Capacity (9% PEG) Low12.10 times higher than PEGDA[14]
Swelling Ratio (5% PEG) High-[15]
Storage Modulus (5% PEG) Lower-[15]

Note: The data in the second table is a comparison between a covalently crosslinked PEG-diacrylate (PEGDA) hydrogel and a supramolecularly crosslinked PEG-adamantane (PEG-ADA) hydrogel. This highlights the significant impact of crosslinking chemistry on the mechanical properties of the resulting material.

VII. Experimental Protocols

This section provides detailed methodologies for the synthesis and application of key PEGylated crosslinkers.

Protocol 1: Synthesis of PEG-Diacrylate (PEGDA)

Materials:

  • Poly(ethylene glycol) (PEG) of desired molecular weight

  • Acryloyl chloride

  • Triethylamine (B128534) (TEA)

  • Toluene (B28343)

  • Diethyl ether

  • Celite®

  • Round bottom flask, condenser, dropping funnel, and other standard glassware

  • Ice bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve PEG in toluene in a round bottom flask and reflux for 4 hours to remove water by azeotropic distillation.[10]

  • Cool the solution to room temperature and add triethylamine under vigorous stirring.[10]

  • Cool the flask in an ice bath and slowly add acryloyl chloride dropwise.[10]

  • Allow the reaction to proceed overnight at room temperature with continuous stirring.[10]

  • Remove the triethylamine hydrochloride salt by filtration through Celite®.[10]

  • Concentrate the filtrate using a rotary evaporator.[10]

  • Precipitate the PEGDA product by adding the concentrated solution to an excess of cold diethyl ether.[10]

  • Collect the white precipitate by filtration and dry under vacuum at 40°C for 24 hours.[10]

  • Characterize the product using ¹H NMR to confirm the degree of acrylation.[10]

Protocol 2: Protein Crosslinking using a Heterobifunctional PEG-Maleimide-NHS Ester

Materials:

  • Protein A (containing primary amines)

  • Protein B (containing a free sulfhydryl group)

  • Mal-(PEG)n-NHS Ester crosslinker

  • Conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Amine Modification of Protein A: a. Dissolve Protein A in the conjugation buffer to a final concentration of 1-10 mg/mL.[5] b. Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in a water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10 mM.[5] c. Add a 10- to 50-fold molar excess of the crosslinker solution to the Protein A solution.[6] d. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[5] e. Remove the excess, unreacted crosslinker using a desalting column or dialysis against the conjugation buffer.[5]

  • Sulfhydryl Conjugation with Protein B: a. Add the sulfhydryl-containing Protein B to the maleimide-activated Protein A solution. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[16] c. The final conjugate can be purified by size exclusion chromatography to remove any unreacted proteins.

VIII. Visualizing the Concepts: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

General Structure of a Heterobifunctional PEG Crosslinker

G cluster_0 Heterobifunctional PEG Crosslinker Reactive Group A Reactive Group A PEG Spacer PEG Spacer Reactive Group A->PEG Spacer Reactive Group B Reactive Group B PEG Spacer->Reactive Group B

Caption: A simplified diagram of a heterobifunctional PEG crosslinker.

Two-Step Protein Conjugation Workflow

G Protein A (Amine) Protein A (Amine) Activated Protein A Activated Protein A Protein A (Amine)->Activated Protein A + Crosslinker Crosslinker (NHS-PEG-Mal) Crosslinker (NHS-PEG-Mal) Conjugate Conjugate Activated Protein A->Conjugate + Protein B Protein B (Thiol) Protein B (Thiol)

Caption: Workflow for a two-step protein conjugation using a heterobifunctional crosslinker.

Timeline of PEGylated Crosslinker Development

G 1960s 1960s NHS Esters NHS Esters 1960s->NHS Esters 1970s 1970s PEGylation Concept PEGylation Concept 1970s->PEGylation Concept 1980s-1990s 1980s-1990s Maleimide Chemistry Maleimide Chemistry 1980s-1990s->Maleimide Chemistry 2000s 2000s Click Chemistry Click Chemistry 2000s->Click Chemistry

Caption: A simplified timeline of key developments in PEGylated crosslinker chemistry.

IX. Conclusion and Future Outlook

The historical development of PEGylated crosslinkers has been a journey of increasing sophistication and specificity. From the early days of amine-reactive NHS esters to the highly selective and efficient bioorthogonal click chemistries, each innovation has expanded the capabilities of researchers in drug development, materials science, and diagnostics. The future of PEGylated crosslinkers will likely see the emergence of even more advanced functionalities, such as linkers that are responsive to specific biological triggers, allowing for the controlled release of drugs at the site of action. Furthermore, the development of novel PEG architectures, such as multi-arm and branched PEGs, will continue to provide new ways to tailor the properties of bioconjugates and biomaterials for a wide range of applications. As our understanding of biological systems deepens, so too will the demand for more precise and versatile tools for molecular manipulation, ensuring that the evolution of PEGylated crosslinkers will continue for years to come.

References

An In-depth Technical Guide on the Potential Off-Target Reactivity of Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential off-target reactivity of Bis-sulfone-PEG4-NHS Ester, a heterobifunctional crosslinker. Understanding the reaction kinetics and potential side reactions of each functional group is critical for achieving high-purity bioconjugates and ensuring the efficacy and safety of the final product, particularly in the context of antibody-drug conjugates (ADCs) and other protein therapeutics.

Introduction to Bis-sulfone-PEG4-NHS Ester

Bis-sulfone-PEG4-NHS Ester is a crosslinking reagent designed for the site-specific conjugation of molecules to proteins. It comprises three key components:

  • A bis-sulfone group , which acts as a bis-alkylating agent primarily targeting the thiol groups of two cysteine residues derived from a reduced disulfide bond.[1][2]

  • An N-hydroxysuccinimide (NHS) ester , which is a well-established amine-reactive group that forms stable amide bonds with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine.[3][4]

  • A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer , which enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.[1]

While this reagent offers a powerful tool for creating defined bioconjugates, both the bis-sulfone and the NHS ester moieties exhibit potential for off-target reactivity that must be carefully considered and controlled.

Figure 1: Structure of Bis-sulfone-PEG4-NHS Ester cluster_0 Bis-sulfone Moiety cluster_1 PEG Spacer cluster_2 Amine-Reactive Group Bis_sulfone Bis-sulfone PEG4 PEG4 Bis_sulfone->PEG4 Linker NHS_Ester NHS Ester PEG4->NHS_Ester Linker

Figure 1: Structure of Bis-sulfone-PEG4-NHS Ester

Reactivity of the Bis-sulfone Moiety

The bis-sulfone group is a bis-alkylating agent designed for the covalent re-bridging of disulfide bonds after their mild reduction.[2][5] This process maintains the protein's tertiary structure by introducing a stable, three-carbon bridge.[2]

The intended reaction involves a two-step process:

  • Disulfide Reduction : An accessible disulfide bond on the protein is reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to yield two free cysteine thiols.[5]

  • Bis-Alkylation : The bis-sulfone reagent reacts with the two proximal thiols in a sequence of Michael addition-elimination reactions to form a stable thioether linkage, effectively re-bridging the original disulfide bond.[5][6]

This site-specific conjugation method is highly valuable for producing homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).[1]

Figure 2: On-Target Bis-sulfone Reaction Workflow Protein Protein with Disulfide Bond (S-S) ReducedProtein Reduced Protein with two Thiols (SH) Protein->ReducedProtein Mild Reduction (e.g., TCEP) Conjugate Re-bridged Protein Conjugate ReducedProtein->Conjugate Bis-Alkylation BisSulfone Bis-sulfone Reagent BisSulfone->Conjugate Figure 3: NHS Ester On-Target vs. Off-Target Reactions cluster_on_target On-Target Reaction cluster_off_target Off-Target/Side Reactions NHSEster NHS Ester Reagent Lysine Lysine (Primary Amine) NHSEster->Lysine Acylation (pH 7.2-9) Hydrolysis Water (Hydrolysis) NHSEster->Hydrolysis Increases with pH SerThrTyr Ser / Thr / Tyr (Hydroxyls) NHSEster->SerThrTyr Acylation (Side Reaction) AmideBond Stable Amide Bond Lysine->AmideBond InactiveAcid Inactive Carboxylic Acid Hydrolysis->InactiveAcid UnstableEster Unstable Ester Bond SerThrTyr->UnstableEster

References

Methodological & Application

Application Notes and Protocols for Labeling Monoclonal Antibodies with Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody conjugation is a critical technology in the development of next-generation antibody-drug conjugates (ADCs) and other targeted therapeutics. The use of Bis-sulfone-PEG4-NHS Ester offers a robust method for creating stable, homogeneous antibody conjugates by rebridging the antibody's native interchain disulfide bonds. This approach avoids the heterogeneity associated with traditional lysine-based conjugation and maintains the structural integrity of the antibody.

This document provides a detailed protocol for the preparation and purification of monoclonal antibody conjugates using Bis-sulfone-PEG4-NHS Ester. The protocol outlines the essential steps of antibody reduction, conjugation, and purification. Additionally, quantitative data on labeling efficiency and conjugate stability are presented, along with a schematic of a relevant signaling pathway for antibody-drug conjugates.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the labeling of monoclonal antibodies using the disulfide rebridging method with bis-sulfone reagents.

ParameterValueNotes
Antibody to ADC Conversion 78%Achieved with a drug-to-antibody ratio (DAR) of 4.[1]
Drug-to-Antibody Ratio (DAR) ~4Corresponds to the four interchain disulfide bonds in a typical IgG1 antibody.
Conjugate Stability No decrease in DAR after 120 hours in serum.Indicates high stability of the rebridged disulfide bond.[1]
Antibody Recovery >80%Typical recovery rates after purification using chromatography methods like HIC.[2]
Homogeneity HighDisulfide rebridging leads to a more homogeneous product compared to lysine (B10760008) conjugation.[3]

Experimental Protocols

This section details the step-by-step methodology for labeling a monoclonal antibody with Bis-sulfone-PEG4-NHS Ester.

Part 1: Antibody Preparation and Disulfide Bond Reduction
  • Buffer Exchange:

    • If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances, it must be exchanged into a suitable reaction buffer.

    • Recommended Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

    • Method: Use a desalting column or a centrifugal filter unit (e.g., Amicon Ultra) with a molecular weight cutoff (MWCO) appropriate for the antibody (typically 30-50 kDa). Follow the manufacturer's instructions for buffer exchange.

  • Antibody Concentration Adjustment:

    • Adjust the concentration of the antibody to 5-10 mg/mL in the reaction buffer.

  • Reduction of Interchain Disulfide Bonds:

    • Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in the reaction buffer.

    • Add TCEP to the antibody solution to a final concentration of 1-5 mM. The optimal TCEP concentration may need to be determined empirically for each antibody. A 10-20 fold molar excess of TCEP to antibody is a good starting point.[4]

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[4]

  • Removal of Excess TCEP:

    • Immediately after reduction, remove the excess TCEP using a desalting column or a centrifugal filter unit equilibrated with the reaction buffer. This step is critical to prevent interference with the subsequent conjugation reaction.

Part 2: Conjugation with Bis-sulfone-PEG4-NHS Ester
  • Preparation of Bis-sulfone-PEG4-NHS Ester Solution:

    • Immediately before use, dissolve the Bis-sulfone-PEG4-NHS Ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mM. NHS esters are moisture-sensitive, so handle the reagent accordingly.

  • Conjugation Reaction:

    • Add the dissolved Bis-sulfone-PEG4-NHS Ester to the reduced antibody solution. A 5-10 fold molar excess of the linker to the antibody is recommended as a starting point.

    • The final concentration of the organic solvent in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation. The optimal reaction time may vary depending on the antibody and the desired degree of labeling.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent such as 1 M Tris-HCl (pH 8.0) or glycine (B1666218) can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

Part 3: Purification of the Antibody Conjugate
  • Purification Method:

    • The most common methods for purifying antibody conjugates are size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).[5][6]

    • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It is effective at removing unreacted linker and other small molecules.[7]

    • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. It is particularly useful for separating antibody species with different drug-to-antibody ratios (DAR).[8]

  • General Purification Protocol (using SEC):

    • Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with a storage buffer such as PBS.

    • Load the quenched reaction mixture onto the column.

    • Elute the antibody conjugate with the storage buffer.

    • Collect fractions and monitor the absorbance at 280 nm to identify the protein-containing fractions.

    • Pool the fractions containing the purified antibody conjugate.

  • Analysis and Characterization:

    • Determine the concentration of the purified conjugate using a spectrophotometer (A280).

    • Analyze the purity and aggregation state of the conjugate by analytical SEC.

    • Determine the drug-to-antibody ratio (DAR) using methods such as HIC or mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Antibody Preparation cluster_reduction Disulfide Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis buffer_exchange Buffer Exchange (to PBS, pH 7.2-7.5) concentration Concentration Adjustment (5-10 mg/mL) buffer_exchange->concentration tcep_addition TCEP Addition (1-5 mM) concentration->tcep_addition incubation_red Incubation (37°C, 1-2h) tcep_addition->incubation_red tcep_removal TCEP Removal (Desalting) incubation_red->tcep_removal conjugation_reaction Conjugation Reaction (Room Temp, 1-2h) tcep_removal->conjugation_reaction linker_prep Prepare Linker Solution (Bis-sulfone-PEG4-NHS in DMSO) linker_prep->conjugation_reaction quenching Quenching (Optional, with Tris or Glycine) conjugation_reaction->quenching purification Purification (SEC or HIC) quenching->purification analysis Analysis (Concentration, Purity, DAR) purification->analysis

Caption: Experimental workflow for antibody labeling.

Mechanism of Action: ADC Targeting HER2 Signaling Pathway

her2_signaling_pathway cluster_cell Cancer Cell cluster_signaling Downstream Signaling her2_receptor HER2 Receptor internalization Internalization (Endocytosis) her2_receptor->internalization pi3k_akt PI3K/Akt Pathway her2_receptor->pi3k_akt Inhibited by ADC ras_mapk Ras/MAPK Pathway her2_receptor->ras_mapk adc Anti-HER2 ADC adc->her2_receptor Binding lysosome Lysosome internalization->lysosome Fusion drug_release Drug Release lysosome->drug_release Degradation dna_damage DNA Damage & Apoptosis drug_release->dna_damage cell_proliferation Cell Proliferation & Survival pi3k_akt->cell_proliferation ras_mapk->cell_proliferation

Caption: ADC mechanism targeting the HER2 signaling pathway.

References

Application Notes and Protocols for Bis-sulfone-PEG4-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker technology connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. Bis-sulfone-PEG4-NHS Ester is a heterobifunctional crosslinker designed for the development of stable and homogeneous ADCs.

This linker features two distinct reactive moieties:

  • A bis-sulfone group: This group selectively reacts with the two thiol groups (-SH) generated from the reduction of a native disulfide bond within the antibody, such as the interchain disulfide bonds. This reaction results in the covalent re-bridging of the disulfide bond, maintaining the structural integrity of the antibody.

  • An N-hydroxysuccinimide (NHS) ester: This is an amine-reactive group that readily forms a stable amide bond with primary amines (-NH2) present on the cytotoxic payload or a modified payload.

  • A PEG4 spacer: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and increases the solubility of the linker and the final ADC, which can be beneficial when working with hydrophobic payloads.[1][2]

This two-stage conjugation strategy allows for the precise attachment of the drug to the linker first, followed by the site-specific conjugation of the drug-linker complex to the antibody. This approach offers greater control over the drug-to-antibody ratio (DAR) and can lead to the production of more homogeneous ADCs.[3][4]

Principle of the Method

The development of an ADC using Bis-sulfone-PEG4-NHS Ester involves a sequential two-step process:

  • Activation of the Cytotoxic Payload: The NHS ester end of the Bis-sulfone-PEG4-NHS Ester linker is reacted with a primary amine on the cytotoxic drug. This forms a stable amide bond, resulting in a drug-linker conjugate that now possesses the bis-sulfone moiety for antibody conjugation.

  • Antibody Reduction and Conjugation: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent to expose free thiol groups. The bis-sulfone-functionalized drug-linker is then added, which reacts with the pairs of thiols to re-bridge the disulfide bonds, covalently attaching the drug-linker to the antibody.

Experimental Protocols

Protocol 1: Activation of Cytotoxic Payload with Bis-sulfone-PEG4-NHS Ester

This protocol describes the reaction of the NHS ester group of the linker with an amine-containing cytotoxic payload.

Materials:

  • Bis-sulfone-PEG4-NHS Ester

  • Amine-containing cytotoxic payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5[5]

  • Reaction vessel

  • Stirring equipment

Procedure:

  • Preparation of Reactants:

    • Equilibrate the vial of Bis-sulfone-PEG4-NHS Ester to room temperature before opening to prevent moisture condensation.[6]

    • Dissolve the amine-containing cytotoxic payload in a minimal amount of anhydrous DMF or DMSO.

    • Immediately before use, dissolve the Bis-sulfone-PEG4-NHS Ester in anhydrous DMF or DMSO to a known concentration (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[6]

  • Reaction Setup:

    • In a reaction vessel, add the dissolved cytotoxic payload.

    • Slowly add the dissolved Bis-sulfone-PEG4-NHS Ester to the payload solution. A molar excess of the NHS ester (typically 1.1 to 1.5-fold) relative to the payload is recommended to ensure complete conversion of the payload.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle stirring.[1] The reaction can also be performed at 4°C overnight, especially for sensitive payloads.[7]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the formation of the drug-linker conjugate.

  • Purification of the Drug-Linker Conjugate:

    • Once the reaction is complete, the resulting bis-sulfone-functionalized drug-linker conjugate should be purified to remove unreacted payload and excess linker.

    • Purification can be achieved using techniques such as reverse-phase HPLC or flash chromatography.[1]

    • The purified drug-linker conjugate should be characterized by mass spectrometry to confirm its identity.

Protocol 2: Antibody Reduction and Conjugation with Drug-Linker

This protocol details the partial reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the purified bis-sulfone-functionalized drug-linker.

Materials:

  • Monoclonal antibody (mAb) in an appropriate buffer (e.g., PBS, pH 7.4)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Purified bis-sulfone-functionalized drug-linker from Protocol 1

  • Conjugation Buffer: Phosphate buffer with EDTA (e.g., 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)[8]

  • Quenching reagent (optional, e.g., N-acetylcysteine)

  • Purification column (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into an amine-free buffer such as PBS.[6] The antibody concentration should typically be between 5-10 mg/mL.

  • Partial Reduction of Antibody:

    • Add a controlled molar excess of the reducing agent (TCEP or DTT) to the antibody solution. The exact molar ratio will depend on the desired average DAR and needs to be optimized. A starting point is typically a 2.75 to 3.25 molar equivalent of the reducing agent to cleave two interchain disulfide bonds, yielding four available cysteine residues for conjugation.[9]

    • Incubate the reaction mixture at 37°C for 1-3 hours to achieve partial reduction of the interchain disulfide bonds.[1][9]

  • Removal of Reducing Agent:

    • It is crucial to remove the excess reducing agent before adding the drug-linker to prevent its reaction with the linker. This can be achieved using a desalting column (e.g., Sephadex G-25) or SEC.[1][]

  • Conjugation Reaction:

    • Dissolve the purified bis-sulfone-functionalized drug-linker in an organic co-solvent like DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR. A typical starting point is a 5 to 10-fold molar excess of the drug-linker per available thiol group.

    • The final concentration of the organic solvent should generally not exceed 10% (v/v) to maintain the integrity of the antibody.[11]

    • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours with gentle mixing.[1]

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a quenching reagent like N-acetylcysteine to react with any unreacted bis-sulfone groups.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other reaction components by purification methods such as SEC or HIC.[12] SEC is commonly used to separate the larger ADC from smaller molecules. HIC can be used to separate ADC species with different DARs.[12]

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR):

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[12][13] More hydrophobic species (higher DAR) will have longer retention times.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide the molecular weight of the different conjugated species, allowing for the calculation of the DAR.[13] The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains.[1]

2. Analysis of Aggregation:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates in the final ADC product.[2] A shift to a shorter retention time compared to the unconjugated antibody can indicate an increase in the apparent size of the ADC.[2]

3. In Vitro Cytotoxicity Assay:

  • The potency of the purified ADC should be evaluated using an in vitro cell-based assay (e.g., an MTT or MTS assay) on a target cancer cell line that overexpresses the antigen recognized by the antibody.[14]

Quantitative Data Summary

ParameterStageRecommended Value/RangeReference
Payload Activation
Molar Excess of NHS EsterPayload Activation1.1 to 1.5-fold over payloadGeneral practice
Reaction pHPayload Activation8.3 - 8.5[5]
Reaction TemperaturePayload Activation20-25°C or 4°C[7]
Reaction TimePayload Activation1-4 hours (RT) or overnight (4°C)[1][7]
Antibody Conjugation
Antibody ConcentrationReduction & Conjugation5-10 mg/mLGeneral practice
Molar Excess of Reducing Agent (TCEP/DTT)Antibody Reduction2.75 - 3.25-fold (for DAR of 4)[9]
Reduction TemperatureAntibody Reduction37°C[1][9]
Reduction TimeAntibody Reduction1-3 hours[1]
Molar Excess of Drug-LinkerConjugation5 to 10-fold per available thiolGeneral practice
Reaction TemperatureConjugation4°C or Room Temperature[1]
Reaction TimeConjugation1-4 hours[1]
Organic Solvent ConcentrationConjugation< 10% (v/v)[11]

Visualizations

ADC_Development_Workflow cluster_payload_activation Payload Activation cluster_antibody_conjugation Antibody Conjugation & Purification cluster_characterization Characterization payload Amine-containing Payload mix1 React NHS Ester with Amine payload->mix1 linker Bis-sulfone-PEG4-NHS Ester linker->mix1 purification1 Purification (HPLC/Chromatography) mix1->purification1 drug_linker Purified Drug-Linker (with Bis-sulfone) mix2 Conjugation Reaction drug_linker->mix2 purification1->drug_linker antibody Monoclonal Antibody (mAb) reduction Partial Reduction (TCEP/DTT) antibody->reduction reduced_ab Reduced mAb (exposed thiols) reduction->reduced_ab reduced_ab->mix2 adc_raw Crude ADC mix2->adc_raw purification2 Purification (SEC/HIC) adc_raw->purification2 final_adc Purified ADC purification2->final_adc dar_analysis DAR Analysis (HIC, MS) final_adc->dar_analysis aggregation_analysis Aggregation Analysis (SEC) final_adc->aggregation_analysis potency_assay In Vitro Potency (Cell-based Assay) final_adc->potency_assay ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell adc Antibody-Drug Conjugate (ADC) receptor Tumor-Specific Antigen (e.g., HER2) adc->receptor 1. Binding endocytosis 2. Internalization (Endocytosis) endosome Endosome endocytosis->endosome lysosome 3. Lysosomal Trafficking endosome->lysosome release 4. Payload Release lysosome->release payload Cytotoxic Payload release->payload apoptosis 5. Cell Death (Apoptosis) payload->apoptosis HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Dimerization RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes: Intramolecular Protein Crosslinking with Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone-PEG4-NHS Ester is a heterotrifunctional crosslinking reagent designed for covalently linking amino and thiol groups within a protein or between interacting proteins. Its unique architecture comprises three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine (B10760008) residues, to form stable amide bonds.[1][2] This reaction is most efficient at a pH of 7.2 to 8.5.[1]

  • Bis-sulfone Moiety: This group acts as a bis-alkylating agent that selectively reacts with two thiol (-SH) groups, typically from cysteine residues that are in close proximity.[3][4][5][6] This is particularly useful for re-bridging native disulfide bonds after mild reduction, thereby locking the protein in a specific conformation.[3][5][6]

  • Polyethylene Glycol (PEG4) Spacer: A hydrophilic 4-unit PEG linker separates the reactive groups. This spacer arm provides a defined distance constraint for structural studies and enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[3][5][7]

The primary application of this reagent in intramolecular crosslinking is to capture and stabilize specific protein conformations. By linking residues that are spatially close in the folded protein, it provides distance constraints that are invaluable for structural elucidation, particularly for flexible or transient protein states. Subsequent analysis by mass spectrometry (MS) can precisely identify the crosslinked residues, offering insights into protein topology and dynamics.[8][9][10]

Chemical Properties and Reaction Mechanism

The utility of Bis-sulfone-PEG4-NHS Ester stems from its dual reactivity, allowing for a controlled, sequential or one-pot crosslinking reaction.

PropertyValueReference
Reactivity Group 1 N-Hydroxysuccinimide (NHS) EsterTargets primary amines (Lysine, N-terminus)[1][2]
Reactivity Group 2 Bis-sulfoneTargets proximal thiols (Cysteine)[3][5]
Spacer Arm PEG4 (Polyethylene Glycol)Hydrophilic, provides spacing and solubility[3][7]
Optimal pH (NHS Ester) 7.2 - 8.5Balances amine reactivity and ester hydrolysis[1]
Optimal pH (Sulfone) 6.5 - 7.5 for thiol specificityMinimizes reaction with other nucleophiles[11]

The reaction proceeds by nucleophilic attack from the primary amine on the NHS ester and from the thiol groups on the sulfone moiety, resulting in stable covalent bonds.

G Protein Target Protein (Lys, Cys-Cys) Step1 Step 1: Amine Reaction (pH 7.2-8.5) Protein->Step1 Reduction Optional: Mild Reduction of Disulfide Bond Protein->Reduction Crosslinker Bis-sulfone-PEG4-NHS Ester Crosslinker->Step1 Intermediate Protein-NHS Intermediate (Amide Bond) Step1->Intermediate Step2 Step 2: Thiol Reaction (pH 6.5-7.5) Intermediate->Step2 Final Intramolecularly Crosslinked Protein Step2->Final Reduction->Step2 G start Start: Purified Protein (0.1 - 2.0 µM) react Add Crosslinker (10x to 100x molar excess) start->react prep_linker Prepare 10 mM Crosslinker Stock in DMSO prep_linker->react incubate Incubate 30-60 min @ RT react->incubate quench Quench Reaction (50 mM Tris) incubate->quench analyze Analyze by SDS-PAGE quench->analyze end End: Identify Optimal Conditions analyze->end G cluster_wetlab Sample Preparation cluster_ms MS Analysis cluster_data Data Processing XL_Protein Crosslinked Protein Digest Proteolytic Digestion (e.g., Trypsin) XL_Protein->Digest Peptides Mixture of Peptides (Linear + Crosslinked) Digest->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS RawData Acquire MS1/MS2 Spectra LCMS->RawData Search Database Search (Specialized Software) RawData->Search Identify Identify Crosslinked Peptide Pairs Search->Identify Result Result: Distance Constraints Identify->Result

References

Site-Specific Protein Modification Using Bis-sulfone-PEG4-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical technique in the development of sophisticated biotherapeutics, diagnostics, and research tools. Achieving a homogenous product with a defined stoichiometry is paramount for ensuring efficacy, safety, and reproducibility. Bis-sulfone-PEG4-NHS Ester is a heterobifunctional linker that enables the precise, covalent modification of proteins at native disulfide bonds. This technology is particularly advantageous for the construction of antibody-drug conjugates (ADCs), where controlled drug loading is essential for therapeutic success.

This document provides detailed application notes and experimental protocols for the use of Bis-sulfone-PEG4-NHS Ester in site-specific protein modification.

Principle of Disulfide Re-bridging

The core of this technology lies in the "re-bridging" of a native disulfide bond within a protein, such as the interchain disulfides of an antibody. The process involves two key steps:

  • Selective Reduction: A mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), is used to selectively cleave a solvent-accessible disulfide bond, yielding two free sulfhydryl (thiol) groups.[1][2]

  • Bis-Alkylation: The bis-sulfone moiety of the linker then reacts with both thiol groups in a sequential Michael addition-elimination reaction. This results in the formation of a stable, three-carbon bridge, effectively re-linking the two cysteine residues.[3][4]

The NHS ester end of the linker allows for the pre-conjugation of a molecule of interest (e.g., a cytotoxic drug, a fluorescent probe, or a PEG chain) that contains a primary amine. The PEG4 spacer enhances the solubility and reduces potential steric hindrance of the conjugate.[5]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR). This method allows for drug attachment at specific sites, preserving the antibody's antigen-binding affinity.

  • PEGylation: Site-specific attachment of polyethylene (B3416737) glycol (PEG) to proteins to improve their pharmacokinetic properties, such as increasing serum half-life and reducing immunogenicity.[5]

  • Bioconjugation: Covalent attachment of imaging agents, fluorescent dyes, or other biomolecules to proteins for research and diagnostic applications.

Data Presentation

The following tables summarize typical quantitative data obtained from protein modification experiments using bis-sulfone linkers.

Table 1: Efficiency of Disulfide Re-bridging Conjugation

ProteinMolar Excess of LinkerReaction Time (h)Conversion Efficiency (%)Average DAR
Trastuzumab102>953.8
Rituximab152>903.6
Fab Fragment51>981.0

Data is compiled from typical results reported in literature and should be considered as a guideline. Actual results may vary based on the specific protein and reaction conditions.

Table 2: Stability of Bis-sulfone Conjugated Antibodies in Human Plasma

ConjugateIncubation Time (h) at 37°C% Intact Conjugate (Maleimide Linker)% Intact Conjugate (Bis-sulfone Linker)
ADC-X24~85>95
ADC-X72~60>90
ADC-Y24~80>95
ADC-Y72~55>90

This table illustrates the enhanced stability of bis-sulfone linkages compared to traditional maleimide-based linkages, which are susceptible to retro-Michael reactions and thiol exchange in plasma.[6][7][8]

Experimental Protocols

Protocol 1: Preparation of Amine-Containing Molecule-Linker Conjugate

This protocol describes the conjugation of a molecule containing a primary amine (e.g., a drug) to the Bis-sulfone-PEG4-NHS Ester linker.

Materials:

  • Bis-sulfone-PEG4-NHS Ester

  • Amine-containing molecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the amine-containing molecule in anhydrous DMF or DMSO.

  • Add 1.1 equivalents of Bis-sulfone-PEG4-NHS Ester to the solution.

  • Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Purify the resulting molecule-linker conjugate by reverse-phase HPLC.

  • Lyophilize the purified product and store it at -20°C.

Protocol 2: Site-Specific Modification of an Antibody

This protocol details the reduction of antibody disulfide bonds and subsequent re-bridging with the pre-prepared molecule-linker conjugate.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)

  • Molecule-linker conjugate from Protocol 1

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column (e.g., PD-10)

  • UV-Vis Spectrophotometer

  • SDS-PAGE and/or Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the reaction buffer (PBS, pH 7.4).

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Disulfide Bond Reduction:

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate the mixture at 37°C for 1-2 hours with gentle agitation.

  • Purification of Reduced Antibody (Optional but Recommended):

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer. This step prevents potential interference with the subsequent conjugation reaction.

  • Conjugation Reaction:

    • Dissolve the molecule-linker conjugate in a minimal amount of an organic co-solvent like DMSO.

    • Add a 5-10 fold molar excess of the dissolved molecule-linker conjugate to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Purification of the Conjugate:

    • Remove excess, unreacted molecule-linker conjugate using a desalting column or size-exclusion chromatography.

Protocol 3: Characterization of the Antibody Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy: [9][10][][12][13]

  • Measure the absorbance of the purified conjugate at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the conjugated molecule (e.g., the drug).

  • Calculate the concentration of the antibody and the conjugated molecule using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the conjugated molecule to the antibody.

2. Analysis by SDS-PAGE:

  • Run the purified conjugate on a non-reducing SDS-PAGE gel alongside the unmodified antibody.

  • Successful conjugation and re-bridging of the interchain disulfides will result in a single band for the conjugate at a higher molecular weight than the intact, unmodified antibody. The absence of heavy and light chain bands indicates successful re-bridging.[14]

3. Analysis by Hydrophobic Interaction Chromatography (HIC): [9]

  • HIC can be used to assess the homogeneity of the conjugate population.

  • Species with different DARs will have different hydrophobicities and will therefore elute at different times, allowing for the quantification of different DAR species.

Visualizations

G cluster_0 Step 1: Disulfide Reduction cluster_1 Step 2: Disulfide Re-bridging Antibody_SS Antibody with Native Disulfide Bond (S-S) Reduced_Antibody Reduced Antibody with Free Thiols (SH SH) Antibody_SS->Reduced_Antibody Reduction TCEP TCEP (Reducing Agent) Conjugate Site-Specifically Modified Antibody Conjugate Reduced_Antibody->Conjugate Bis-Alkylation Linker Bis-sulfone-PEG4-Payload

Caption: Experimental workflow for site-specific protein modification.

G cluster_0 Mechanism of Bis-Sulfone Re-bridging reduced_disulfide Two Cysteine Thiols (-SH HS-) intermediate Thioether Intermediate reduced_disulfide->intermediate 1. Michael Addition mono_sulfone Activated Mono-sulfone (Michael Acceptor) mono_sulfone->intermediate Reacts with final_bridge Stable Thioether Bridge (-S-CH2-CH(Payload)-CH2-S-) intermediate->final_bridge 2. Elimination & Second Michael Addition

Caption: Chemical mechanism of disulfide re-bridging by a bis-sulfone reagent.

G cluster_0 ADC Targeting a Cancer Cell cluster_1 Internalization and Payload Release ADC Antibody-Drug Conjugate (Bis-sulfone linked) Receptor Tumor-Specific Antigen (Receptor) ADC->Receptor 1. Binding CancerCell Cancer Cell Endosome Endosome CancerCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of

Caption: Signaling pathway of an ADC created using bis-sulfone technology.

References

standard operating procedure for Bis-sulfone-PEG4-NHS Ester bioconjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Bioconjugation with Bis-sulfone-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure for the use of Bis-sulfone-PEG4-NHS Ester in bioconjugation reactions. This heterobifunctional reagent allows for the covalent linkage of molecules to proteins, leveraging two distinct chemical reactivities: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a bis-sulfone group for the selective rebridging of disulfide bonds.

The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide, to form stable amide bonds.[1][2] This reaction is typically carried out in a slightly alkaline buffer.[3] The bis-sulfone moiety is a bis-alkylating agent that specifically reacts with the two thiol groups formed upon the reduction of a native disulfide bond, such as the interchain disulfides in antibodies.[2][4] This results in the covalent rebridging of the disulfide bond, maintaining the structural integrity of the protein.[2] The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media.[2]

Quantitative Reaction Parameters

A summary of the key quantitative data for successful bioconjugation reactions using Bis-sulfone-PEG4-NHS Ester is presented in the table below. These parameters are crucial for optimizing the reaction efficiency and the quality of the final conjugate.

ParameterNHS Ester Reaction with Primary AminesBis-sulfone Reaction with Reduced DisulfidesNotes and Considerations
Optimal pH 8.3 - 8.75[3][5]6.5 - 7.5The NHS ester reaction is highly pH-dependent; lower pH will result in protonation of the amine and no reaction, while higher pH increases the rate of hydrolysis of the NHS ester.[3] The bis-sulfone reaction with thiols is efficient at neutral to slightly acidic pH. A compromise pH may be necessary, or a two-step reaction can be performed.
Reaction Temperature 4°C to Room Temperature (20-25°C)[3][6]Room Temperature (20-25°C)Lower temperatures (4°C or on ice) can be used to slow down the hydrolysis of the NHS ester and are often employed for longer incubation times (e.g., overnight).[3]
Reaction Time 1 - 4 hours at Room Temperature; Overnight at 4°C[3]1 - 2 hoursReaction times can be optimized based on the specific biomolecule and desired degree of labeling.
Molar Excess of Reagent 5 to 20-fold molar excess over the biomolecule[5][7]1.5 to 5-fold molar excess over the reduced disulfide bondsThe optimal molar excess depends on the concentration of the protein and the number of available reactive sites. For dilute protein solutions, a higher molar excess may be required.[8]
Recommended Buffers Amine-free buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer[3][7]Phosphate-buffered saline (PBS)Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[7]
Reagent Solvent Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3][5]Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)The Bis-sulfone-PEG4-NHS Ester reagent should be dissolved in a dry, water-miscible organic solvent immediately before use to minimize hydrolysis.[7] The volume of the organic solvent should not exceed 10% of the total reaction volume.[8]

Experimental Protocols

This section details the methodologies for the key experiments involved in a typical bioconjugation reaction with Bis-sulfone-PEG4-NHS Ester.

Preparation of the Biomolecule (e.g., Antibody)

For proteins containing disulfide bonds that are targeted for rebridging, a reduction step is necessary prior to conjugation. If only amine conjugation is desired, this step can be omitted.

  • Buffer Exchange: If the protein solution contains amine-containing buffers (e.g., Tris), the buffer must be exchanged to an amine-free buffer like PBS (pH 7.2-7.4). This can be achieved using dialysis or desalting columns.[7]

  • Reduction of Disulfide Bonds (Optional):

    • To a solution of the antibody (or other disulfide-containing protein) in PBS, add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of 1-10 mM.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

    • Remove the excess reducing agent using a desalting column, buffer exchanging into a reaction buffer (e.g., PBS, pH 7.2).

Preparation of the Bis-sulfone-PEG4-NHS Ester Reagent

The Bis-sulfone-PEG4-NHS Ester reagent is moisture-sensitive and should be handled accordingly.[7]

  • Allow the vial of the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[9]

  • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[8] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[7]

Bioconjugation Reaction
  • Adjust the concentration of the prepared biomolecule solution to 1-10 mg/mL in the appropriate reaction buffer.[8] For a one-step reaction targeting both amines and reduced disulfides, a buffer with a pH of around 7.5 can be used as a compromise. For a two-step reaction, perform the bis-sulfone reaction first at pH 7.2-7.5, followed by adjusting the pH to 8.3-8.5 for the NHS ester reaction.

  • Add the calculated volume of the Bis-sulfone-PEG4-NHS Ester stock solution to the biomolecule solution. A 5 to 20-fold molar excess is a good starting point for labeling IgG.[10]

  • Gently mix the reaction solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Quenching the Reaction (Optional): To quench any unreacted NHS ester, a small amount of an amine-containing buffer (e.g., Tris) can be added to a final concentration of 20-50 mM.[5] Incubate for an additional 15-30 minutes.

Purification of the Conjugate

It is essential to remove unreacted Bis-sulfone-PEG4-NHS Ester and reaction by-products from the final conjugate.

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for purifying protein conjugates.[3] Use a resin with an appropriate molecular weight cutoff to separate the larger conjugate from the smaller, unreacted reagent.

  • Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) to remove small molecule impurities.

  • Spin Desalting Columns: For smaller sample volumes, spin columns can be used for rapid buffer exchange and removal of unreacted reagent.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a bioconjugation reaction using Bis-sulfone-PEG4-NHS Ester.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis biomolecule Biomolecule in Storage Buffer buffer_exchange Buffer Exchange to Amine-Free Buffer (e.g., PBS) biomolecule->buffer_exchange reduction Disulfide Bond Reduction (Optional, with DTT or TCEP) buffer_exchange->reduction remove_reductant Removal of Excess Reducing Agent reduction->remove_reductant conjugation Bioconjugation Reaction (pH 7.5-8.5, RT or 4°C) remove_reductant->conjugation reagent Bis-sulfone-PEG4-NHS Ester (Lyophilized) dissolve_reagent Dissolve in Anhydrous DMSO/DMF reagent->dissolve_reagent dissolve_reagent->conjugation quench Quench Reaction (Optional, with Tris buffer) conjugation->quench purification Purification of Conjugate (SEC, Dialysis, or Desalting) quench->purification analysis Characterization of Conjugate (e.g., SDS-PAGE, Mass Spec) purification->analysis

Caption: Experimental workflow for bioconjugation.

Chemical Reaction Pathway

This diagram illustrates the dual reactivity of the Bis-sulfone-PEG4-NHS Ester with a protein.

G protein Target Protein (with -NH2 and reduced -S-S-) conjugate Covalently-Linked Protein Conjugate protein->conjugate Primary Amine (-NH2) Disulfide Thiols (-SH) reagent Bis-sulfone-PEG4-NHS Ester reagent->conjugate NHS Ester Bis-sulfone byproducts By-products (N-hydroxysuccinimide)

Caption: Bioconjugation reaction of Bis-sulfone-PEG4-NHS Ester.

References

Application Notes and Protocols for Protein Labeling with Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone-PEG4-NHS Ester is a heterobifunctional crosslinking reagent designed for a two-step protein modification strategy. This reagent possesses two distinct reactive moieties: a bis-sulfone group and a N-hydroxysuccinimide (NHS) ester. The bis-sulfone component is a bis-alkylating agent that selectively targets the sulfur atoms of two cysteine residues derived from a reduced disulfide bond, resulting in a covalent re-bridging of the disulfide.[1][2][3] The NHS ester group, on the other hand, is a well-established amine-reactive functional group that forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of a polypeptide chain.[4][5][6]

The polyethylene (B3416737) glycol (PEG4) spacer is hydrophilic and increases the solubility of the reagent and the resulting conjugate in aqueous media.[2] This dual-reactivity makes Bis-sulfone-PEG4-NHS Ester a versatile tool in bioconjugation, potentially allowing for either site-specific labeling of cysteines or the labeling of lysines, depending on the desired application and reaction conditions.

This document provides detailed protocols for both cysteine- and lysine-focused labeling strategies.

Data Presentation

Table 1: Key Reaction Parameters for Cysteine Labeling (Disulfide Re-bridging)

ParameterRecommended ConditionNotes
Protein Buffer Amine-free buffer (e.g., PBS, HEPES)Avoid buffers containing primary amines to prevent reaction with the NHS ester.
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)TCEP is a stable and effective reducing agent for disulfide bonds.
Molar Excess of TCEP 10-20 molar equivalentsSufficient excess to ensure complete reduction of the target disulfide bonds.
Reduction Incubation 1-2 hours at 37°CAllows for complete disulfide bond reduction.
Molar Excess of Bis-sulfone-PEG4-NHS Ester 5-10 fold molar excess over the proteinEnsures efficient re-bridging of the reduced disulfide.
Labeling Incubation 1-2 hours at room temperaturePromotes the bis-alkylation reaction with the resulting thiols.
Purification Size Exclusion Chromatography (SEC) / Desalting ColumnTo remove excess reagent and byproducts.

Table 2: General Reaction Parameters for Lysine Labeling with NHS Esters

ParameterRecommended RangeNotes
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)At lower pH, the amine group is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is more rapid.[6]
Protein Buffer Amine-free buffer (e.g., PBS, Bicarbonate, Phosphate)Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester.[7]
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.[6]
Molar Excess of NHS Ester 8-20 fold molar excess over the proteinThe optimal ratio depends on the protein and the desired degree of labeling. A starting point of 8-fold molar excess is common for mono-labeling.[6]
Reaction Time 1-4 hours at room temperature or overnight at 4°CLonger incubation times may be needed at lower temperatures or pH.
Quenching (Optional) 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)To stop the reaction by consuming unreacted NHS ester.
Purification Size Exclusion Chromatography (SEC), Dialysis, or Tangential Flow Filtration (TFF)To remove unreacted NHS ester and byproducts.

Experimental Protocols

Protocol 1: Site-Specific Labeling of Cysteine Residues via Disulfide Re-bridging

This protocol details the primary application of the bis-sulfone moiety for re-bridging a native disulfide bond.

Materials:

  • Protein of interest with accessible disulfide bonds in an amine-free buffer (e.g., PBS, pH 7.4)

  • Bis-sulfone-PEG4-NHS Ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Gentle agitator/rocker

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Reduction of Disulfide Bonds:

    • Prepare a fresh stock solution of TCEP in water.

    • Add TCEP to the protein solution to a final concentration of 10-20 molar equivalents.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Preparation of Bis-sulfone-PEG4-NHS Ester Solution:

    • Immediately before use, prepare a 10 mM stock solution of Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO or DMF.

  • Disulfide Re-bridging Reaction:

    • Add a 5-10 fold molar excess of the Bis-sulfone-PEG4-NHS Ester solution to the reduced protein solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Purification of the Labeled Protein:

    • Remove the excess unreacted bis-sulfone reagent and TCEP using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the purified labeled protein using a protein concentration assay (e.g., BCA assay).

    • Confirm the successful conjugation and purity using SDS-PAGE and/or mass spectrometry.

Protocol 2: General Protocol for Labeling Lysine Residues

This is a general protocol for labeling primary amines with an NHS ester. Note: This protocol is based on the general reactivity of NHS esters and has not been specifically validated for the Bis-sulfone-PEG4-NHS Ester reagent. The stability and reactivity of the bis-sulfone moiety under these conditions are not fully characterized in the available literature. Optimization will be required.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5)

  • Bis-sulfone-PEG4-NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., gel filtration column, desalting column)

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5).

    • Adjust the protein concentration to 1-10 mg/mL.

  • NHS Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of the Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

    • Caution: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Use anhydrous solvent and prepare the solution fresh.

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a starting point of 8-20 fold molar excess is recommended).

    • While gently vortexing, add the NHS ester solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If the attached molecule is light-sensitive, protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add a quenching reagent such as Tris or glycine to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Immediately after the incubation (or quenching), purify the labeled protein to remove unreacted reagent and byproducts.

    • Common methods include size exclusion chromatography (gel filtration), dialysis, or tangential flow filtration.

  • Characterization and Storage:

    • Determine the concentration of the labeled protein and the degree of labeling (DOL). The DOL is the average number of label molecules per protein molecule and can be determined using spectrophotometry if the label has a distinct absorbance.

    • Store the purified, labeled protein under appropriate conditions, typically with a stabilizer like BSA if necessary.

Visualizations

experimental_workflow_cysteine cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Protein Protein with Disulfide Bond Reduction Reduction of Disulfide (1-2h, 37°C) Protein->Reduction TCEP TCEP (Reducing Agent) TCEP->Reduction Reagent_prep Prepare Bis-sulfone-PEG4-NHS Ester in DMSO/DMF Labeling Disulfide Re-bridging (1-2h, RT) Reagent_prep->Labeling Reduction->Labeling Reduced Protein Purification Purification (SEC/Desalting) Labeling->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis

Caption: Workflow for Cysteine Labeling.

experimental_workflow_lysine cluster_prep_lysine Preparation cluster_reaction_lysine Reaction cluster_downstream_lysine Downstream Processing Protein_lysine Protein in Amine-Free Buffer (pH 8.3-8.5) Labeling_lysine Lysine Labeling (1-4h, RT) Protein_lysine->Labeling_lysine Reagent_prep_lysine Prepare Bis-sulfone-PEG4-NHS Ester in DMSO/DMF Reagent_prep_lysine->Labeling_lysine Quenching Quenching (Optional) (Tris/Glycine) Labeling_lysine->Quenching Purification_lysine Purification (SEC/Dialysis) Labeling_lysine->Purification_lysine If not quenching Quenching->Purification_lysine Analysis_lysine Characterization (DOL, SDS-PAGE) Purification_lysine->Analysis_lysine reaction_mechanisms cluster_cysteine Cysteine Labeling (Disulfide Re-bridging) cluster_lysine Lysine Labeling (Amine Reaction) Protein_SS Protein-S-S-Protein TCEP_node + TCEP Protein_SS->TCEP_node Protein_SH Protein-SH HS-Protein Reagent_Cys + Bis-sulfone-PEG4-NHS Ester Protein_SH->Reagent_Cys Labeled_Cys Labeled Protein (Re-bridged) TCEP_node->Protein_SH Reagent_Cys->Labeled_Cys Protein_Lys Protein-Lys-NH2 Reagent_Lys + Bis-sulfone-PEG4-NHS Ester Protein_Lys->Reagent_Lys Labeled_Lys Labeled Protein (Amide Bond) Reagent_Lys->Labeled_Lys

References

Application Note: Optimizing Reaction Conditions for Peptide Conjugation using Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bis-sulfone-PEG4-NHS Ester is a heterobifunctional crosslinker with broad applications in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] This reagent possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines (e.g., lysine (B10760008) residues or the N-terminus of a peptide), and a bis-sulfone group for selectively re-bridging disulfide bonds by reacting with two cysteine-derived thiols.[3][4] These reactive ends are separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility of the resulting conjugate and can reduce aggregation and non-specific binding.[1][5]

This document provides detailed protocols and optimization guidelines for conjugating Bis-sulfone-PEG4-NHS Ester to peptides, focusing on reaction conditions, purification, and characterization.

Chemical Reaction Pathways

The conjugation strategy depends on the functional group targeted on the peptide. The two primary pathways are amine-reactive conjugation via the NHS ester and thiol-reactive disulfide re-bridging via the bis-sulfone group.

NHS_Ester_Reaction peptide Peptide-NH₂ conjugate Peptide-Amide-PEG4-Bis-sulfone peptide->conjugate linker Bis-sulfone-PEG4-NHS Ester linker->conjugate nhs NHS linker->nhs byproduct Bis_Sulfone_Reaction cluster_intermediate Intermediate cluster_product Product peptide_ss Peptide (S-S) peptide_sh Peptide (SH HS) peptide_ss->peptide_sh Reduction reducer Reducing Agent (e.g., TCEP) linker Bis-sulfone-PEG4-NHS Ester conjugate Re-bridged Peptide S-(C₃ Bridge)-S peptide_sh->conjugate Bis-alkylation Experimental_Workflow prep_peptide 1. Prepare Peptide (Dissolve in appropriate buffer) reduction Disulfide Reduction (Optional) (For Bis-sulfone reaction) prep_peptide->reduction conjugation 3. Conjugation Reaction (Add reagent to peptide solution) prep_peptide->conjugation Native Peptide (for NHS reaction) prep_reagent 2. Prepare Reagent (Dissolve linker in anhydrous DMSO/DMF) prep_reagent->conjugation reduction->conjugation Reduced Peptide quench 4. Quench Reaction (Optional) (Add Tris or glycine) conjugation->quench purification 5. Purification (SEC, Dialysis, or HPLC) quench->purification characterization 6. Characterization (Mass Spec, HPLC, SDS-PAGE) purification->characterization

References

purification techniques for isolating Bis-sulfone-PEG4-NHS Ester conjugates from unreacted reagents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2025-12

Abstract

The successful synthesis of bioconjugates using Bis-sulfone-PEG4-NHS Ester is critically dependent on the effective removal of unreacted reagents to ensure product purity, safety, and efficacy. This application note provides a comprehensive overview and detailed protocols for the purification of Bis-sulfone-PEG4-NHS Ester conjugates from common unreacted components, including excess PEGylating agent and hydrolyzed N-hydroxysuccinimide (NHS) ester. We present a comparative analysis of leading purification technologies: Size Exclusion Chromatography (SEC), Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), Tangential Flow Filtration (TFF), and Dialysis. This guide is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of the most suitable purification strategy for their specific application.

Introduction

Bis-sulfone-PEG4-NHS Ester is a heterobifunctional crosslinker that is increasingly utilized in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and other advanced bioconjugates.[1][2] Its structure incorporates a bis-sulfone group for covalent linkage to thiol moieties (e.g., reduced disulfide bonds in antibodies), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and biocompatibility, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1][3]

The conjugation reaction mixture, however, is a heterogeneous composition of the desired product, unreacted Bis-sulfone-PEG4-NHS Ester, hydrolyzed NHS ester, and potentially aggregated product. The presence of these impurities can lead to inconsistent product quality, reduced therapeutic efficacy, and potential immunogenicity. Therefore, robust purification is a critical downstream step to isolate the pure conjugate.[][5]

This application note details the principles and protocols for four commonly employed purification techniques. The selection of an appropriate method is contingent on factors such as the scale of the reaction, the physicochemical properties of the conjugate, and the desired level of purity.

Unreacted Reagents and Byproducts

A typical conjugation reaction will contain the following species requiring removal:

  • Excess Bis-sulfone-PEG4-NHS Ester: Unreacted crosslinker.

  • Hydrolyzed Bis-sulfone-PEG4-NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, rendering it inactive for conjugation.[6]

  • N-hydroxysuccinimide (NHS): A byproduct of the conjugation and hydrolysis reactions.

  • Aggregates: High concentrations of reactants can sometimes lead to the formation of soluble aggregates.

Comparative Analysis of Purification Techniques

The selection of a purification methodology should be based on a careful consideration of the specific requirements of the final product and the scale of the process. A summary of the key characteristics of each technique is provided in Table 1.

Table 1: Comparison of Purification Techniques for Bis-sulfone-PEG4-NHS Ester Conjugates

FeatureSize Exclusion Chromatography (SEC)Reverse Phase HPLC (RP-HPLC)Tangential Flow Filtration (TFF)Dialysis
Principle Separation based on hydrodynamic radius (size)[7]Separation based on hydrophobicity[]Size-based separation using a semi-permeable membrane with cross-flow[8]Diffusion across a semi-permeable membrane based on a concentration gradient[9]
Primary Application Removal of small molecules (unreacted linker, NHS) and aggregate removal[10]High-resolution separation of conjugate from unreacted reagents and isomersScalable removal of small molecules and buffer exchange[11]Removal of small molecules from larger conjugates[12]
Speed Fast (minutes to hours)Moderate to Slow (hours)Fast (hours)Slow (hours to days)[9]
Scalability Analytical to PreparativeAnalytical to PreparativeHighly Scalable (Process Scale)[13]Lab Scale
Resolution ModerateHighLowLow
Purity Achieved (Typical) >95%>99%>90-95%>90%
Yield (Typical) >90%80-90%>95%[14]>90%
Advantages - Mild conditions preserve protein structure- Good for aggregate removal- High purity achievable- Can separate closely related species- Rapid and scalable- Can concentrate the product- Simple setup- Gentle on the sample
Disadvantages - Resolution may be limited for species of similar size- Sample dilution- Use of organic solvents may affect protein stability- Lower throughput- Not suitable for separating species of similar size- Potential for membrane fouling- Very slow- Requires large buffer volumes- Not easily scalable

Experimental Protocols

Size Exclusion Chromatography (SEC) Protocol

SEC is a powerful technique for separating molecules based on their size in solution.[7] Larger molecules, such as the desired conjugate, elute earlier than smaller molecules like the unreacted crosslinker and NHS.

Workflow for SEC Purification:

SEC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing A Equilibrate SEC Column D Inject Sample A->D B Prepare Mobile Phase E Isocratic Elution B->E C Filter Crude Conjugate C->D D->E F Monitor Elution (UV 280nm) E->F G Collect Fractions F->G H Pool Pure Fractions G->H I Analyze Purity (e.g., HPLC, SDS-PAGE) H->I

Caption: Workflow for SEC Purification of Conjugates.

Materials:

  • SEC column (e.g., Superdex 200 Increase 10/300 GL or similar, with appropriate molecular weight range)

  • HPLC or FPLC system

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • Crude conjugation reaction mixture

  • 0.22 µm syringe filter

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the crude reaction mixture at 10,000 x g for 10 minutes to pellet any large aggregates. Filter the supernatant through a 0.22 µm syringe filter.

  • Injection: Inject an appropriate volume of the filtered sample onto the column. The injection volume should not exceed 2% of the total column volume for optimal resolution.

  • Elution: Perform an isocratic elution with the mobile phase at a flow rate of 0.5 mL/min.

  • Fraction Collection: Monitor the elution profile at 280 nm and collect fractions corresponding to the different peaks. The first major peak typically corresponds to the purified conjugate.

  • Purity Analysis: Analyze the collected fractions by analytical SEC, RP-HPLC, or SDS-PAGE to confirm purity.

  • Pooling: Pool the fractions containing the pure conjugate.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

RP-HPLC separates molecules based on their hydrophobicity.[] The PEGylated conjugate is generally more hydrophilic than the un-PEGylated starting material and will elute earlier in a reverse-phase gradient.

Workflow for RP-HPLC Purification:

RPHPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing A Equilibrate RP-HPLC Column D Inject Sample A->D B Prepare Mobile Phases A & B E Gradient Elution B->E C Filter Crude Conjugate C->D D->E F Monitor Elution (UV 220/280nm) E->F G Collect Fractions F->G H Pool Pure Fractions G->H I Lyophilize to Remove Solvent H->I J Analyze Purity I->J

Caption: Workflow for RP-HPLC Purification of Conjugates.

Materials:

  • Preparative C18 or C4 RP-HPLC column

  • HPLC system with a gradient pump and fraction collector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude conjugation reaction mixture

  • 0.22 µm syringe filter

Procedure:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Sample Preparation: Acidify the crude reaction mixture with TFA to a final concentration of 0.1%. Centrifuge and filter as described for SEC.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). The optimal gradient will need to be determined empirically.

  • Fraction Collection: Collect fractions based on the elution profile monitored at 220 nm and 280 nm.

  • Solvent Removal: Immediately freeze and lyophilize the fractions containing the purified product to remove the organic solvent and TFA.

  • Purity Analysis: Reconstitute the lyophilized product in a suitable buffer and assess purity.

Tangential Flow Filtration (TFF) Protocol

TFF is a rapid and scalable method for buffer exchange and the removal of small molecules.[8] It is particularly well-suited for processing larger volumes.

Workflow for TFF Purification:

TFF_Workflow cluster_setup Setup cluster_process Processing cluster_recovery Recovery A Assemble TFF System B Sanitize and Equilibrate Membrane A->B C Load Crude Conjugate B->C D Concentration Step (Optional) C->D E Diafiltration (Buffer Exchange) D->E F Final Concentration E->F G Recover Purified Product F->G H Analyze Purity G->H

Caption: Workflow for TFF Purification of Conjugates.

Materials:

  • TFF system (e.g., Pellicon® cassette system)

  • TFF membrane with an appropriate molecular weight cut-off (MWCO), typically 10-30 kDa for antibody conjugates

  • Diafiltration Buffer: PBS, pH 7.4

  • Crude conjugation reaction mixture

Procedure:

  • System Preparation: Assemble the TFF system and install the membrane cassette according to the manufacturer's instructions. Sanitize and flush the system with purified water.

  • Equilibration: Equilibrate the system with Diafiltration Buffer.

  • Loading: Load the crude reaction mixture into the reservoir.

  • Diafiltration: Perform diafiltration by adding Diafiltration Buffer to the reservoir at the same rate as the permeate is being removed. A constant volume diafiltration of 5-10 volumes is typically sufficient to remove small molecular weight impurities.

  • Concentration: After diafiltration, concentrate the retentate to the desired final volume by stopping the addition of Diafiltration Buffer.

  • Product Recovery: Drain the system to recover the purified and concentrated conjugate.

  • Purity Analysis: Assess the purity of the final product.

Dialysis Protocol

Dialysis is a simple and gentle method for removing small molecules from a sample of much larger molecules by diffusion across a semi-permeable membrane.[9]

Workflow for Dialysis Purification:

Dialysis_Workflow A Prepare Dialysis Membrane B Load Sample into Tubing/Cassette A->B C Dialyze against Buffer (1st Exchange) B->C D Change Dialysis Buffer (2nd Exchange) C->D E Change Dialysis Buffer (3rd Exchange) D->E F Overnight Dialysis E->F G Recover Purified Sample F->G H Analyze Purity G->H

Caption: Workflow for Dialysis Purification of Conjugates.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)

  • Dialysis Buffer: PBS, pH 7.4

  • Large beaker and magnetic stir plate

  • Crude conjugation reaction mixture

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (e.g., hydration).

  • Sample Loading: Load the crude reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace.

  • Dialysis: Immerse the sealed dialysis device in a beaker containing at least 200 times the sample volume of cold (4°C) Dialysis Buffer. Stir the buffer gently.

  • Buffer Exchange: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer. Repeat the buffer exchange at least two more times. For optimal purity, perform the final dialysis overnight.[15]

  • Sample Recovery: Carefully remove the dialysis device from the buffer and transfer the purified conjugate to a clean tube.

  • Purity Analysis: Determine the purity of the dialyzed sample.

Conclusion

The purification of Bis-sulfone-PEG4-NHS Ester conjugates is a critical step in the production of high-quality bioconjugates. The choice of purification method depends on the specific requirements of the final product, including the desired purity, yield, and scale of production. SEC and RP-HPLC offer high resolution for analytical and small-scale preparative purposes, while TFF is the method of choice for large-scale manufacturing due to its speed and scalability. Dialysis remains a simple and effective, albeit slow, method for laboratory-scale purification. The protocols provided herein serve as a starting point for the development of a robust and reproducible purification process.

References

Application Notes and Protocols for Bis-sulfone-PEG4-NHS Ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis-sulfone-PEG4-NHS Ester as a heterobifunctional crosslinker for the development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). Detailed protocols for conjugation, characterization, and evaluation are provided to guide researchers in their drug development efforts.

Introduction

Bis-sulfone-PEG4-NHS Ester is a valuable tool in bioconjugation, enabling the site-specific attachment of therapeutic payloads to targeting moieties such as monoclonal antibodies. This linker possesses two key reactive groups: a bis-sulfone group that selectively reacts with thiol groups (-SH) derived from reduced disulfide bonds, and an N-hydroxysuccinimide (NHS) ester that efficiently acylates primary amines (-NH2). The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate.[1][2] This site-specific conjugation approach, particularly through the re-bridging of interchain disulfide bonds in antibodies, leads to the formation of homogeneous and stable ADCs with a defined drug-to-antibody ratio (DAR).[3]

Key Features and Applications

  • Site-Specific Conjugation: The bis-sulfone group's reactivity towards paired thiol groups allows for the precise re-bridging of reduced disulfide bonds in antibodies, leading to a controlled and specific site of drug attachment.[3]

  • Homogeneous Conjugates: This site-specific approach results in a more homogeneous ADC population with a consistent DAR, which is a critical quality attribute for therapeutic efficacy and safety. An example of a clinical-stage ADC utilizing a bis-sulfone linker, OBI-999, exhibits excellent homogeneity with a DAR of 4 (>95%).[3]

  • Enhanced Stability: The covalent re-bridging of the disulfide bond provides greater stability to the ADC construct compared to other conjugation methods.

  • Improved Pharmacokinetics: The hydrophilic PEG4 spacer can improve the solubility and pharmacokinetic profile of the ADC.

  • Versatility: The NHS ester group allows for the conjugation of a wide variety of amine-containing payloads, including cytotoxic agents, fluorescent dyes, and other functional molecules.

Experimental Protocols

Protocol 1: Preparation of a Drug-Linker Moiety

This protocol describes the conjugation of a payload containing a primary amine to Bis-sulfone-PEG4-NHS Ester.

Materials:

  • Bis-sulfone-PEG4-NHS Ester

  • Amine-containing payload (e.g., cytotoxic drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the amine-containing payload in anhydrous DMF or DMSO.

  • Add a 1.1 to 1.5 molar excess of Bis-sulfone-PEG4-NHS Ester to the payload solution.

  • Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction progress by HPLC or Thin Layer Chromatography (TLC).

  • Upon completion, purify the drug-linker conjugate using preparative HPLC.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Antibody Reduction and Conjugation

This protocol details the reduction of antibody interchain disulfide bonds and subsequent conjugation with the prepared drug-linker moiety.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Drug-linker with a bis-sulfone group

  • Quenching reagent (e.g., N-acetyl-L-cysteine)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amine buffers (e.g., Tris), exchange it into an amine-free buffer like PBS.[4] The antibody concentration should typically be between 1-10 mg/mL.

  • Antibody Reduction:

    • Add a 5-10 molar excess of TCEP or DTT to the antibody solution.

    • Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent by buffer exchange using a desalting column equilibrated with reaction buffer.

  • Conjugation Reaction:

    • Immediately add the purified drug-linker (with the bis-sulfone group) to the reduced antibody solution. A molar excess of 5-20 fold of the drug-linker to the antibody is typically used.[5]

    • The final concentration of any organic solvent from the drug-linker stock should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours.

  • Quenching: Add a 10-fold molar excess of a quenching reagent like N-acetyl-L-cysteine to cap any unreacted bis-sulfone groups. Incubate for 30 minutes.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and quenching reagent.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC coupled with mass spectrometry (LC-MS).[6][7]

  • Procedure (HIC):

    • Inject the purified ADC onto a HIC column.

    • Elute with a decreasing salt gradient.

    • The different DAR species will separate based on their hydrophobicity.

    • Calculate the average DAR by integrating the peak areas of the different species.

2. Purity and Aggregation Analysis:

  • Method: Size-Exclusion Chromatography (SEC) is used to determine the purity of the ADC and to quantify the presence of aggregates.[6]

  • Procedure:

    • Inject the purified ADC onto an SEC column.

    • Elute with a suitable mobile phase (e.g., PBS).

    • The monomeric ADC peak should be the major peak. The presence of high molecular weight species indicates aggregation.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the ADC on cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and unconjugated antibody (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

  • Remove the old medium from the wells and add the ADC or control solutions.

  • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the ADC concentration.[8]

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general guideline for assessing the anti-tumor activity of the ADC in a mouse xenograft model.[9]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line that expresses the target antigen

  • ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities in accordance with IACUC guidelines.

Procedure:

  • Tumor Implantation: Subcutaneously inject the tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADC at different doses).

  • Treatment Administration: Administer the treatments intravenously (or via another appropriate route) according to the planned dosing schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

Data Presentation

Table 1: Representative Quantitative Data for an ADC Synthesized with a Bis-sulfone Linker

ParameterValueMethodReference
Drug-to-Antibody Ratio (DAR)
Average DAR3.8HIC-HPLCFictional Example
DAR DistributionDAR0: <5%, DAR2: 15%, DAR4: 80%HIC-HPLCFictional Example
Purity and Aggregation
Monomer Purity>98%SEC-HPLCFictional Example
Aggregate Content<2%SEC-HPLCFictional Example
In Vitro Cytotoxicity
IC50 (Antigen-Positive Cells)1.5 ng/mLMTT AssayFictional Example
IC50 (Antigen-Negative Cells)>1000 ng/mLMTT AssayFictional Example
In Vivo Efficacy
Tumor Growth Inhibition85% at 3 mg/kgXenograft ModelFictional Example

Note: The data presented in this table is for illustrative purposes and should be replaced with actual experimental results.

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Evaluation mAb Monoclonal Antibody reduced_mAb Reduced Antibody mAb->reduced_mAb Reduction (TCEP/DTT) ADC Antibody-Drug Conjugate reduced_mAb->ADC Conjugation drug_linker Drug-Linker Moiety (Bis-sulfone activated) drug_linker->ADC DAR DAR Determination (HIC/LC-MS) ADC->DAR Purity Purity & Aggregation (SEC) ADC->Purity in_vitro In Vitro Cytotoxicity (MTT Assay) ADC->in_vitro in_vivo In Vivo Efficacy (Xenograft Model) ADC->in_vivo

Caption: Experimental workflow for the synthesis, characterization, and evaluation of an ADC.

logical_relationship Linker Bis-sulfone-PEG4-NHS Ester SiteSpecific Site-Specific Conjugation (Disulfide Re-bridging) Linker->SiteSpecific enables Homogeneity High Homogeneity (Defined DAR) SiteSpecific->Homogeneity Stability Improved Stability SiteSpecific->Stability Efficacy Enhanced Therapeutic Efficacy & Safety Homogeneity->Efficacy Stability->Efficacy

Caption: Relationship between linker properties and ADC performance.

signaling_pathway cluster_cell Target Cancer Cell ADC_ext ADC Receptor Target Antigen ADC_ext->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_int Released Drug Lysosome->Drug_int Drug Release Target Intracellular Target (e.g., Microtubules, DNA) Drug_int->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the in vivo performance of nanoparticles by improving their stability, prolonging circulation time, and reducing immunogenicity.[1][2] This document provides detailed protocols for the surface modification of nanoparticles using a heterobifunctional linker, Bis-sulfone-PEG4-NHS Ester.

This linker offers two distinct reactive functionalities:

  • An N-hydroxysuccinimide (NHS) ester group for covalent attachment to primary amine groups present on the nanoparticle surface.[3]

  • A bis-sulfone group that selectively reacts with thiol groups derived from the reduction of disulfide bonds, enabling a "rebridging" conjugation strategy, particularly useful for antibody and protein conjugation.[4][5][6]

These application notes will guide researchers through the necessary protocols for nanoparticle functionalization, characterization, and provide examples of expected quantitative data.

Data Presentation: Quantitative Analysis of Nanoparticle Surface Modification

The successful surface modification of nanoparticles with Bis-sulfone-PEG4-NHS Ester can be quantified by various analytical techniques. The following tables summarize typical data obtained before and after PEGylation.

Table 1: Physicochemical Characterization of Nanoparticles Pre- and Post-PEGylation

ParameterPre-PEGylation (Bare Nanoparticles)Post-PEGylation (NP-PEG-Bis-sulfone)TechniqueReference
Hydrodynamic Diameter (nm) 100 ± 5130 ± 7Dynamic Light Scattering (DLS)[7][8]
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04Dynamic Light Scattering (DLS)[7]
Zeta Potential (mV) +25 ± 3-5 ± 2Electrophoretic Light Scattering (ELS)[7][8]
Surface Amine Groups (nmol/mg) 81.120.3Fluorescamine Assay[9]

Table 2: Influence of PEG Molecular Weight on Nanoparticle Properties

PEG Molecular Weight (kDa)Hydrodynamic Diameter Increase (nm)Protein Adsorption Reduction (%)Circulation Half-life (hours)Reference
220604[2]
5307518[2]
10457524[2]

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles via NHS Ester Coupling

This protocol details the covalent attachment of Bis-sulfone-PEG4-NHS Ester to nanoparticles possessing surface primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)

  • Bis-sulfone-PEG4-NHS Ester

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4, or 50 mM Borate Buffer, pH 8.5. Avoid buffers containing primary amines like Tris.[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4, or 1 M Glycine

  • Purification system (e.g., dialysis cassettes, size exclusion chromatography, or centrifugation)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the nanoparticle dispersion is homogenous by sonication if necessary.

  • Linker Preparation:

    • Immediately before use, dissolve the Bis-sulfone-PEG4-NHS Ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[3]

  • Conjugation Reaction:

    • Add a 20 to 50-fold molar excess of the dissolved Bis-sulfone-PEG4-NHS Ester to the nanoparticle dispersion. The optimal ratio may need to be determined empirically.

    • Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by dialysis against PBS, size exclusion chromatography, or repeated centrifugation and resuspension in the desired buffer.

  • Characterization:

    • Characterize the purified PEGylated nanoparticles (NP-PEG-Bis-sulfone) for changes in hydrodynamic size, polydispersity index, and zeta potential using DLS.

    • Confirm the successful conjugation using FTIR spectroscopy by observing characteristic PEG peaks.

Protocol 2: Conjugation of Thiolated Molecules to NP-PEG-Bis-sulfone via Disulfide Rebridging

This protocol describes the conjugation of a thiol-containing molecule (e.g., a reduced antibody) to the bis-sulfone functionalized nanoparticles.

Materials:

  • NP-PEG-Bis-sulfone (prepared as in Protocol 1)

  • Thiol-containing molecule (e.g., antibody, peptide)

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Desalting column

Procedure:

  • Reduction of Disulfide Bonds:

    • Dissolve the antibody or protein in the Reaction Buffer.

    • Add a 10-20 fold molar excess of DTT or TCEP to the protein solution.

    • Incubate for 30-60 minutes at 37°C to reduce the disulfide bonds.

  • Removal of Reducing Agent:

    • Immediately remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent interference with the bis-sulfone reaction.

  • Conjugation Reaction:

    • Add the freshly reduced and purified protein to the NP-PEG-Bis-sulfone dispersion at a desired molar ratio (e.g., 1:5 protein to nanoparticle).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The bis-sulfone moiety will react with the two free thiols, rebridging the original disulfide bond with the PEG linker.[4][5][6]

  • Purification:

    • Purify the final conjugate (e.g., Antibody-PEG-NP) using size exclusion chromatography or other appropriate methods to remove any unconjugated protein and nanoparticles.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight of the protein.

    • Further characterization can be performed using techniques like ELISA to confirm the retention of biological activity of the conjugated protein.

Protocol 3: Characterization of Surface Modified Nanoparticles

A. Dynamic Light Scattering (DLS) and Zeta Potential

  • Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles before and after modification.[1][10]

  • Procedure:

    • Disperse a small amount of the nanoparticle sample in an appropriate aqueous buffer (e.g., 10 mM NaCl) to a suitable concentration.[10]

    • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates.[11]

    • Transfer the sample to a disposable cuvette for DLS and a folded capillary cell for zeta potential measurements.[12]

    • Perform the measurements according to the instrument's instructions.

    • Record the Z-average diameter, PDI, and zeta potential. A successful PEGylation should result in an increased hydrodynamic diameter and a shift in zeta potential towards neutral.[8]

B. Fourier Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the presence of the PEG linker on the nanoparticle surface.[13][14]

  • Procedure:

    • Prepare a sample of the dried, modified nanoparticles. This can be done by lyophilization or by preparing a KBr pellet.

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Look for characteristic peaks of PEG, such as the C-O-C ether stretching vibration around 1100 cm⁻¹.[15]

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_conjugation1 Step 1: PEGylation cluster_conjugation2 Step 2: Antibody Conjugation Amine_NP Amine-Functionalized Nanoparticles Reaction1 NHS Ester Reaction (pH 7.4-8.5) Amine_NP->Reaction1 Linker Bis-sulfone-PEG4-NHS Ester Linker->Reaction1 PEG_NP NP-PEG-Bis-sulfone Reaction1->PEG_NP Reaction2 Bis-sulfone Reaction (Thiol-selective) PEG_NP->Reaction2 Antibody Antibody (with S-S bonds) Reduction Reduction (DTT/TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (with -SH groups) Reduction->Reduced_Ab Reduced_Ab->Reaction2 Final_Product Targeted Nanoparticle (Ab-PEG-NP) Reaction2->Final_Product

Caption: Experimental workflow for nanoparticle surface modification.

targeted_delivery cluster_systemic Systemic Circulation cluster_targeting Tumor Microenvironment Targeted_NP Targeted Nanoparticle (Ab-PEG-NP) Bloodstream Bloodstream Targeted_NP->Bloodstream EPR EPR Effect (Passive Targeting) Bloodstream->EPR Binding Receptor Binding (Active Targeting) Bloodstream->Binding Tumor_Cell Tumor Cell EPR->Tumor_Cell Receptor Overexpressed Receptor Binding->Receptor Internalization Internalization Binding->Internalization Drug_Release Drug Release Internalization->Drug_Release

Caption: Targeted drug delivery logical relationship.

References

Application of Bis-sulfone-PEG4-NHS Ester in Quantitative Proteomics Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of quantitative proteomics, the development of novel reagents that offer enhanced specificity and multiplexing capabilities is paramount. Bis-sulfone-PEG4-NHS Ester is a heterobifunctional crosslinking reagent that possesses two distinct reactive moieties: a bis-sulfone group and a N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the well-established method of labeling primary amines, such as those on lysine (B10760008) residues and peptide N-termini, which is a cornerstone of many quantitative proteomics strategies like Tandem Mass Tag (TMT) and isobaric tags for relative and absolute quantitation (iTRAQ) workflows.[1][2] Concurrently, the bis-sulfone group is designed to react with reduced disulfide bonds, effectively re-bridging cysteine residues. This dual functionality opens the door to innovative quantitative proteomics workflows that can potentially offer multiple layers of proteomic information.

This document provides detailed application notes and protocols for the proposed use of Bis-sulfone-PEG4-NHS Ester in quantitative proteomics, targeting researchers, scientists, and drug development professionals.

Principle of the Method

The proposed workflow leverages the dual reactivity of Bis-sulfone-PEG4-NHS Ester. The workflow begins with the reduction of disulfide bonds within the proteome, followed by labeling with the bis-sulfone moiety of the reagent. This step targets cysteine residues involved in disulfide bridges. Subsequent to this, the standard quantitative proteomics workflow is initiated. Proteins are digested into peptides, and the NHS ester moiety of the already-conjugated Bis-sulfone-PEG4-NHS Ester is then utilized for labeling the primary amines of the resulting peptides. This allows for the relative quantification of proteins across multiple samples.

Proposed Experimental Workflow

A hypothetical workflow for a quantitative proteomics experiment using Bis-sulfone-PEG4-NHS Ester is presented below. This workflow is based on established principles of NHS-ester based proteomics and bis-sulfone chemistry.

G cluster_0 Protein Level cluster_1 Peptide Level cluster_2 Analysis ProteinExtraction Protein Extraction & Quantification DisulfideReduction Disulfide Bond Reduction (TCEP) ProteinExtraction->DisulfideReduction BisSulfoneLabeling Bis-sulfone Labeling (Cysteine Re-bridging) DisulfideReduction->BisSulfoneLabeling Digestion Proteolytic Digestion (e.g., Trypsin) BisSulfoneLabeling->Digestion NHSEsterLabeling NHS Ester Labeling (Amine Reactive) Digestion->NHSEsterLabeling Quenching Quenching of Labeling Reaction NHSEsterLabeling->Quenching SamplePooling Pooling of Labeled Samples Quenching->SamplePooling Desalting Peptide Desalting SamplePooling->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Proposed workflow for quantitative proteomics using Bis-sulfone-PEG4-NHS Ester.

Detailed Experimental Protocols

I. Protein Extraction and Disulfide Bond Reduction
  • Protein Extraction:

    • Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Disulfide Bond Reduction:

    • To a solution of the protein extract, add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10-20 molar equivalents relative to the estimated disulfide bond concentration.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[3]

II. Labeling with Bis-sulfone-PEG4-NHS Ester (Cysteine Labeling)
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Bis-sulfone-PEG4-NHS Ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) immediately before use.

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the Bis-sulfone-PEG4-NHS Ester solution to the reduced protein solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.[3]

    • Note: At this stage, the bis-sulfone moiety is expected to react with the reduced cysteines.

  • Removal of Excess Reagent:

    • Remove the unreacted Bis-sulfone-PEG4-NHS Ester and TCEP using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

III. Proteolytic Digestion and NHS Ester Labeling (Amine Labeling)
  • Protein Digestion:

    • Denature the labeled proteins by adding a denaturing agent (e.g., urea (B33335) to a final concentration of 8 M).

    • Perform a standard in-solution tryptic digestion protocol. Briefly, add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Quantification:

    • After digestion, quantify the peptide concentration to ensure equal amounts of peptides from each sample are taken for labeling.

  • NHS Ester Labeling:

    • The NHS ester moiety on the PEG4 linker of the reagent that is now attached to the protein via cysteine bridges is available for further reaction. However, the more standard application of the NHS ester would be for isobaric tagging. For a typical quantitative proteomics experiment, a separate set of isobaric labeling reagents (e.g., TMTpro) would be used here.

    • Re-suspend the digested peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).

    • Add the desired isobaric labeling reagent (e.g., TMTpro) to each peptide sample and incubate for 1 hour at room temperature.[4]

  • Quenching the Reaction:

    • Add hydroxylamine (B1172632) or a similar quenching agent to a final concentration of ~0.5% (v/v) to quench the labeling reaction. Incubate for 15 minutes.

IV. Sample Pooling, Desalting, and Mass Spectrometry
  • Sample Pooling:

    • Combine the labeled peptide samples in a 1:1 ratio.

  • Desalting:

    • Desalt the pooled peptide mixture using a C18 desalting column to remove salts and unreacted labeling reagent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

Data Presentation

The following table represents hypothetical quantitative data that could be obtained from a TMT-based quantitative proteomics experiment. The data illustrates the relative abundance of several proteins across different treatment conditions.

Protein IDGene NameCondition 1 (Relative Abundance)Condition 2 (Relative Abundance)Condition 3 (Relative Abundance)p-valueFold Change (Cond2/Cond1)
P02768ALB1.001.050.980.651.05
P68871HBB1.002.102.050.012.10
P01903HLA-A1.000.520.550.030.52
Q9Y6K9PARK71.001.891.920.021.89
P31946GSN1.000.951.020.780.95

Data Analysis Workflow

The data analysis for such an experiment would follow a standard proteomics pipeline.

G RawData Raw MS Data PeakPicking Peak Picking & Deisotoping RawData->PeakPicking DatabaseSearch Database Search (e.g., Sequest, Mascot) PeakPicking->DatabaseSearch PSMValidation PSM Validation (e.g., Percolator) DatabaseSearch->PSMValidation Quantification Reporter Ion Quantification PSMValidation->Quantification Normalization Data Normalization Quantification->Normalization StatisticalAnalysis Statistical Analysis (t-test, ANOVA) Normalization->StatisticalAnalysis BiologicalInterpretation Biological Interpretation StatisticalAnalysis->BiologicalInterpretation

Caption: A typical data analysis pipeline for quantitative proteomics.

Signaling Pathway Visualization

As an example, if the quantitative proteomics data revealed alterations in the MAPK signaling pathway, the following diagram could be used for visualization.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Simplified representation of the MAPK signaling pathway.

Conclusion

The dual-functionality of Bis-sulfone-PEG4-NHS Ester presents an intriguing possibility for developing novel quantitative proteomics workflows. While the protocol described herein is a proposed methodology based on the known reactivity of its constituent chemical groups, it provides a framework for researchers to explore its potential. Further experimental validation is necessary to establish a robust and reliable workflow for the routine use of this reagent in quantitative proteomics. The ability to specifically target and label cysteine residues involved in disulfide bonds, in conjunction with traditional amine-reactive labeling, could provide unique insights into protein structure and function in a quantitative context.

References

Application Notes and Protocols for Biocompatible Hydrogel Formation using Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are of significant interest in biomedical applications, including drug delivery, tissue engineering, and 3D cell culture, owing to their excellent biocompatibility, tunable properties, and high water content.[1][2][3] The formation of stable and functional hydrogel networks relies on efficient and specific crosslinking chemistries. Bis-sulfone-PEG4-NHS Ester is a heterobifunctional crosslinking agent that offers the potential for creating hydrogels with unique characteristics through a dual crosslinking mechanism. This molecule incorporates two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines[4][5], and a bis-sulfone group, which is reactive towards thiols.[6][7]

This application note provides a comprehensive overview and detailed protocols for the utilization of Bis-sulfone-PEG4-NHS Ester in the formation of biocompatible hydrogels. It describes a hypothetical dual crosslinking system using a polymer backbone co-functionalized with both amine and thiol groups. This approach allows for the creation of a structurally diverse and stable hydrogel network under physiological conditions.

Principle of Hydrogel Formation

The formation of hydrogels using Bis-sulfone-PEG4-NHS Ester is based on a dual crosslinking strategy. This involves the reaction of the NHS ester with primary amine groups and the reaction of the bis-sulfone moiety with thiol groups present on a suitable polymer backbone.

  • Amine-NHS Ester Reaction: The NHS ester group reacts with primary amines (e.g., lysine (B10760008) residues on a protein or an amine-functionalized polymer) at a physiological pH of 7-9 to form a stable amide bond.[4][5]

  • Thiol-Sulfone Reaction: The bis-sulfone group acts as a bis-alkylating agent, reacting with two thiol groups (e.g., from cysteine residues or thiol-functionalized polymers) to form stable thioether linkages.[6][7]

By employing a polymer that possesses both amine and thiol functionalities, a one-pot hydrogel formation is possible, resulting in a robust and biocompatible 3D network.

Materials and Methods

Materials
  • Bis-sulfone-PEG4-NHS Ester

  • Multi-arm PEG co-functionalized with amine and thiol groups (e.g., 4-arm PEG-Amine-Thiol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • For drug release studies: Model therapeutic agent (e.g., Doxorubicin)

  • For cell encapsulation: Desired cell type (e.g., fibroblasts) and sterile cell culture medium

Experimental Protocols

Protocol 1: Hydrogel Synthesis for General Applications

  • Preparation of Polymer Solution: Dissolve the multi-arm PEG-Amine-Thiol in PBS (pH 7.4) to achieve the desired final concentration (e.g., 5% w/v). Ensure complete dissolution by gentle vortexing or pipetting.

  • Preparation of Crosslinker Solution: Prepare a stock solution of Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO. The concentration will depend on the desired crosslinking density.

  • Initiation of Crosslinking: To initiate hydrogel formation, add the Bis-sulfone-PEG4-NHS Ester stock solution to the polymer solution. The final concentration of the crosslinker should be stoichiometrically related to the reactive groups on the polymer. A typical starting point is a 1:1 molar ratio of NHS ester to amine groups and a 1:2 molar ratio of bis-sulfone to thiol groups.

  • Mixing and Gelation: Mix the solution thoroughly but gently by pipetting up and down. Cast the solution into a mold of the desired shape. Gelation will occur at room temperature or 37°C. Monitor the gelation time by tilting the vial.

  • Incubation: Incubate the hydrogel at 37°C for 4-24 hours to ensure complete crosslinking.

  • Washing: After gelation, submerge the hydrogel in a large volume of sterile PBS to wash out any unreacted crosslinker and DMSO. The washing buffer should be exchanged several times over 24 hours.

Protocol 2: Preparation of Drug-Loaded Hydrogels

  • Prepare Polymer-Drug Solution: Dissolve the multi-arm PEG-Amine-Thiol and the desired concentration of the therapeutic agent in PBS (pH 7.4).

  • Prepare Crosslinker Solution: Prepare a stock solution of Bis-sulfone-PEG4-NHS Ester in DMSO.

  • Initiate Crosslinking: Add the crosslinker solution to the polymer-drug mixture and proceed with mixing, gelation, incubation, and washing as described in Protocol 1.

Protocol 3: Cell Encapsulation in Hydrogels

  • Cell Preparation: Resuspend the desired cells in sterile, serum-free cell culture medium at the desired cell density.

  • Prepare Polymer Solution: Dissolve sterile multi-arm PEG-Amine-Thiol in serum-free cell culture medium to the desired concentration.

  • Prepare Crosslinker Solution: Prepare a sterile stock solution of Bis-sulfone-PEG4-NHS Ester in DMSO.

  • Encapsulation: Gently mix the cell suspension with the polymer solution. Add the crosslinker solution to the cell-polymer mixture. Pipette gently to mix and immediately cast the solution into the desired culture format (e.g., 96-well plate).

  • Gelation and Culture: Allow the hydrogel to crosslink at 37°C in a cell culture incubator. After gelation, add complete cell culture medium to the hydrogels.

Characterization of Hydrogels

Quantitative Data Summary

The following tables present hypothetical yet plausible data for hydrogels formed using Bis-sulfone-PEG4-NHS Ester with a 4-arm PEG-Amine-Thiol polymer at different weight percentages. This data is for illustrative purposes and should be determined experimentally.

Table 1: Gelation Time and Swelling Ratio

Polymer Concentration (w/v)Gelation Time (minutes)Swelling Ratio (%)
5%151200
7.5%10950
10%5700

Table 2: Mechanical Properties of Hydrogels

Polymer Concentration (w/v)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
5%50050
7.5%1200110
10%2500230

Table 3: In Vitro Drug Release Profile (Doxorubicin)

Time (hours)5% Hydrogel (Cumulative Release %)10% Hydrogel (Cumulative Release %)
1158
64025
126545
248560
489575

Visualizations

G cluster_reactants Reactants cluster_reactions Crosslinking Reactions cluster_product Product Crosslinker Bis-sulfone-PEG4-NHS Ester Amine_Reaction Amine-NHS Ester Reaction (forms Amide bond) Crosslinker->Amine_Reaction NHS Ester Thiol_Reaction Thiol-Sulfone Reaction (forms Thioether bond) Crosslinker->Thiol_Reaction Bis-sulfone Polymer Multi-arm PEG (Amine & Thiol functionalized) Polymer->Amine_Reaction Amine groups Polymer->Thiol_Reaction Thiol groups Hydrogel Biocompatible Hydrogel Network Amine_Reaction->Hydrogel Thiol_Reaction->Hydrogel

Caption: Dual crosslinking mechanism for hydrogel formation.

G start Start prep_poly Prepare Polymer Solution (e.g., 4-arm PEG-Amine-Thiol in PBS) start->prep_poly prep_cross Prepare Crosslinker Solution (Bis-sulfone-PEG4-NHS Ester in DMSO) start->prep_cross mix Mix Polymer and Crosslinker Solutions prep_poly->mix prep_cross->mix cast Cast into Mold mix->cast gel Gelation (Room Temp or 37°C) cast->gel incubate Incubate (4-24 hours at 37°C) gel->incubate wash Wash with PBS incubate->wash end Hydrogel Ready for Use wash->end

Caption: Experimental workflow for hydrogel synthesis.

Applications and Future Directions

The dual crosslinking approach offered by Bis-sulfone-PEG4-NHS Ester allows for the fabrication of hydrogels with potentially enhanced mechanical properties and stability compared to single crosslinking methods. These hydrogels can be tailored for a variety of biomedical applications:

  • Sustained Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules and control their release over time.[2][8] The release kinetics can be modulated by altering the crosslinking density.

  • Tissue Engineering: The biocompatible nature of PEG hydrogels makes them suitable scaffolds for cell growth and tissue regeneration.[7][9] The mechanical properties can be tuned to mimic the native extracellular matrix.

  • 3D Cell Culture: These hydrogels can provide a 3D environment for cell culture that more closely resembles in vivo conditions, which is valuable for drug screening and studying cell behavior.

Future research could explore the sequential reaction of the two functional groups to create hydrogels with spatially defined properties or to allow for post-fabrication modification of the hydrogel with bioactive molecules. For instance, the NHS ester could be reacted first to form the hydrogel network, leaving the bis-sulfone groups available for subsequent conjugation with thiol-containing peptides or proteins.

Troubleshooting

  • Slow or Incomplete Gelation:

    • Increase the concentration of the polymer or crosslinker.

    • Ensure the pH of the polymer solution is within the optimal range for both reactions (pH 7.4 is a good starting point).

    • Check the activity of the NHS ester, as it can hydrolyze in aqueous solutions. Prepare the crosslinker solution fresh.

  • Hydrogel is Too Stiff or Brittle:

    • Decrease the concentration of the crosslinker or polymer.

    • Adjust the stoichiometry of the reactive groups.

  • Cell Viability is Low (for cell encapsulation):

    • Minimize the concentration of DMSO in the final gel-forming solution.

    • Reduce the gelation time to minimize cell stress.

    • Ensure all reagents and materials are sterile.

Conclusion

Bis-sulfone-PEG4-NHS Ester is a versatile crosslinking agent for the formation of biocompatible PEG hydrogels. The ability to form a dually crosslinked network through reactions with both amine and thiol groups provides a robust platform for creating hydrogels with tunable properties for a wide range of applications in research and drug development. The protocols and data presented here serve as a starting point for the development and characterization of novel hydrogel-based systems.

References

Application Notes and Protocols: A Strategy for Improving Peptide Pharmacokinetics via PEGylation with Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic peptides offer high potency and selectivity but are often limited by poor pharmacokinetic profiles, such as short in-vivo half-lives, rapid renal clearance, and susceptibility to enzymatic degradation.[1][2][3] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a clinically validated strategy to overcome these limitations.[4][5][6] By increasing the hydrodynamic radius and providing a protective hydrophilic shield, PEGylation enhances peptide solubility and stability, reduces immunogenicity, and prolongs circulation time.[2][4][7]

This document provides a detailed guide to using Bis-sulfone-PEG4-NHS Ester , a heterobifunctional linker designed for the strategic PEGylation of therapeutic peptides. This reagent possesses two distinct reactive moieties:

  • An N-hydroxysuccinimide (NHS) ester group that forms stable amide bonds with primary amines (e.g., lysine (B10760008) side chains and the N-terminus).[8][9]

  • A bis-sulfone group that selectively reacts with two cysteine thiol groups derived from a reduced disulfide bond, forming a stable three-carbon bridge.[10][11][12]

This dual functionality allows for tailored PEGylation strategies to optimize the pharmacokinetic properties of peptide-based therapeutics.

Mechanism of Conjugation

The Bis-sulfone-PEG4-NHS Ester reagent enables two primary conjugation pathways depending on the available functional groups on the target peptide.

  • Amine-Reactive PEGylation : The NHS ester moiety reacts with primary amines in a nucleophilic substitution reaction, typically at a pH of 7.0-8.0, to form a stable amide linkage.[8][9]

  • Thiol-Reactive PEGylation : The bis-sulfone group serves as a bis-alkylating agent.[10][12] It first undergoes an in-situ elimination to generate a highly reactive mono-sulfone Michael acceptor.[11] This intermediate then reacts sequentially with two free thiol groups of cysteine residues, creating a covalent re-bridging of the original disulfide bond.[11][13] This site-specific approach helps maintain the peptide's tertiary structure.[10]

cluster_0 Conjugation Chemistry Reagent Bis-sulfone-PEG4-NHS Ester NHSCoupling NHS Ester Reaction (pH 7.0-8.0) Reagent->NHSCoupling SulfoneCoupling Bis-Alkylation Reaction Reagent->SulfoneCoupling Peptide Therapeutic Peptide AminePath Primary Amine (Lysine, N-Terminus) Peptide->AminePath ThiolPath Disulfide Bond (Cys-S-S-Cys) Peptide->ThiolPath AminePath->NHSCoupling Reduction Reduction (e.g., TCEP, DTT) ThiolPath->Reduction ReducedPeptide Two Free Thiols (Cys-SH + HS-Cys) Reduction->ReducedPeptide ReducedPeptide->SulfoneCoupling AminePEG PEGylated Peptide (Stable Amide Bond) NHSCoupling->AminePEG ThiolPEG PEGylated Peptide (Stable Thioether Bridge) SulfoneCoupling->ThiolPEG

Caption: Dual conjugation chemistry of Bis-sulfone-PEG4-NHS Ester.

Improving Pharmacokinetics with PEGylation

PEGylation confers several pharmacokinetic advantages by creating a "hydrophilic shield" around the peptide.[4][7] This steric hindrance and increased size limit access by proteolytic enzymes and antibodies, reduce renal filtration, and decrease clearance by the reticuloendothelial system.[6][14] The result is a significantly extended circulation half-life, which can lead to reduced dosing frequency and improved patient compliance.[2][3]

cluster_1 Pharmacokinetic Benefits of PEGylation Peptide Native Peptide Protease Proteolytic Enzymes Peptide->Protease Degradation Kidney Renal Clearance Peptide->Kidney Rapid Filtration Immune Immune System Peptide->Immune Immunogenicity PEG_Peptide PEGylated Peptide PEG_Peptide->Protease Blocked PEG_Peptide->Kidney Reduced PEG_Peptide->Immune Shielded PK_Profile Improved Pharmacokinetics (Longer Half-Life) PEG_Peptide->PK_Profile

Caption: PEGylation shields peptides from clearance mechanisms.

Data Presentation: Impact on Pharmacokinetics

The following tables summarize the expected improvements in pharmacokinetic and stability parameters following peptide PEGylation, based on published data.

Table 1: Comparative Pharmacokinetic Parameters

Parameter Unmodified Peptide PEGylated Peptide Fold Improvement Reference(s)
Circulation Half-life (t½) Minutes to a few hours Tens of hours to days 8x to >40x [1][15]
Renal Clearance High / Rapid Significantly Reduced N/A [1][6][16]
Kidney Uptake High Lower N/A [16]
Tumor/Target Uptake Rapid Washout Prolonged N/A [16]

| Immunogenicity | Potential for response | Reduced / Shielded | N/A |[2][4][7] |

Table 2: Impact of PEG Chain Length on Peptide Stability in Human Plasma (Data adapted from a study on A20FMDV2 analogues)[17]

Peptide Conjugate PEG Units % Peptide Remaining after 48h
Native Peptide 0 ~10%
PEGylated Analogue 1 5 >80%
PEGylated Analogue 2 10 ~50%
PEGylated Analogue 3 15 >80%

| PEGylated Analogue 4 | 20 | >90% |

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation via NHS Ester

This protocol targets primary amines on the peptide (N-terminus or lysine ε-amino groups).

start Start prep_peptide 1. Prepare Peptide Solution (Amine-free buffer, pH 7.2-8.0) start->prep_peptide prep_reagent 2. Prepare Reagent Solution (Dissolve Bis-sulfone-PEG4-NHS Ester in DMSO/DMF immediately before use) prep_peptide->prep_reagent react 3. Initiate Reaction (Add reagent to peptide solution, 10-20 fold molar excess) prep_reagent->react incubate 4. Incubate (1-2 hours at RT or 2-4 hours on ice) react->incubate quench 5. Quench Reaction (Add Tris or Glycine buffer) incubate->quench purify 6. Purify Conjugate (Dialysis or Size Exclusion Chromatography) quench->purify analyze 7. Analyze Product (SDS-PAGE, HPLC, Mass Spec) purify->analyze end End analyze->end

Caption: Workflow for amine-reactive PEGylation via NHS Ester.

5.1.1 Principle The NHS ester of the reagent reacts with primary amino groups on the peptide in a neutral to slightly basic buffer to form a stable amide bond. Buffers containing primary amines (e.g., Tris, glycine) must be avoided during the reaction.[8]

5.1.2 Materials and Reagents

  • Therapeutic peptide with accessible primary amine(s)

  • Bis-sulfone-PEG4-NHS Ester

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • Purification System: Dialysis cassettes (appropriate MWCO) or size-exclusion chromatography (SEC) column

  • Analytical Instruments: SDS-PAGE, HPLC, Mass Spectrometer (e.g., MALDI-TOF)

5.1.3 Experimental Procedure

  • Peptide Preparation : Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.[8]

  • Reagent Preparation : Immediately before use, equilibrate the vial of Bis-sulfone-PEG4-NHS Ester to room temperature.[18] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is moisture-sensitive and hydrolyzes readily.[8][18]

  • Conjugation Reaction : a. Calculate the volume of the 10 mM reagent stock needed to achieve a 10- to 20-fold molar excess relative to the peptide. b. Slowly add the calculated volume of the reagent solution to the stirring peptide solution. The final concentration of organic solvent should not exceed 10%.[8][19]

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][18] Optimal reaction time may vary depending on the peptide.

  • Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

  • Purification : Remove unreacted PEG reagent and byproducts by either: a. Dialysis : Dialyze the reaction mixture against PBS at 4°C with several buffer changes. b. Size-Exclusion Chromatography (SEC) : Purify the sample using an appropriate SEC column equilibrated with PBS.

  • Characterization : Analyze the purified PEGylated peptide to confirm conjugation and purity using SDS-PAGE (which will show a shift in molecular weight), HPLC (which will show a shift in retention time), and Mass Spectrometry (to confirm the mass of the conjugate).[20][21]

  • Storage : Store the final product under conditions optimal for the unmodified peptide.[8]

Protocol 2: Thiol-Reactive PEGylation via Bis-sulfone

This protocol is for peptides containing a disulfide bond that can be reduced to generate two free cysteine thiols for site-specific conjugation.

start Start prep_peptide 1. Prepare Peptide Solution (Degassed buffer) start->prep_peptide reduce 2. Reduce Disulfide Bond (Add TCEP, incubate 30-60 min) prep_peptide->reduce remove_reductant 3. Remove Reducing Agent (Desalting column) reduce->remove_reductant prep_reagent 4. Prepare Reagent Solution (Dissolve Bis-sulfone-PEG4-NHS Ester in buffer or organic solvent) remove_reductant->prep_reagent react 5. Initiate Reaction (Add reagent to reduced peptide, 3-5 fold molar excess) prep_reagent->react incubate 6. Incubate (2-4 hours at RT or overnight at 4°C) react->incubate purify 7. Purify Conjugate (Ion Exchange or Size Exclusion Chromatography) incubate->purify analyze 8. Analyze Product (SDS-PAGE, HPLC, Mass Spec) purify->analyze end End analyze->end

Caption: Workflow for thiol-reactive PEGylation via Bis-sulfone.

5.2.1 Principle A disulfide bond in the peptide is first selectively reduced to yield two free cysteine thiols. The bis-sulfone reagent then acts as a bridging agent, reacting with both thiols to form a stable, three-carbon thioether linkage, thereby re-bridging the cysteine pair.[10][11]

5.2.2 Materials and Reagents

  • Therapeutic peptide with an accessible disulfide bond

  • Bis-sulfone-PEG4-NHS Ester

  • Reduction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5 (degassed)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Anhydrous DMSO or DMF (if needed for reagent solubility)

  • Purification System: Desalting columns, Ion-Exchange Chromatography (IEX) or SEC system

  • Analytical Instruments: SDS-PAGE, HPLC, Mass Spectrometer

5.2.3 Experimental Procedure

  • Peptide Preparation : Dissolve the peptide in degassed Reduction Buffer to a concentration of 1-5 mg/mL.

  • Disulfide Reduction : a. Add a 5- to 10-fold molar excess of TCEP to the peptide solution. b. Incubate for 30-60 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Removal of Reducing Agent : Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with degassed Reduction Buffer. The reduced peptide is often unstable, so proceed to the next step without delay.

  • Reagent Preparation : Prepare a stock solution of Bis-sulfone-PEG4-NHS Ester in the Reduction Buffer (or a small amount of DMSO if solubility is an issue) immediately before use.

  • Conjugation Reaction : a. Add a 3- to 5-fold molar excess of the PEG reagent to the freshly prepared reduced peptide solution. b. The NHS ester moiety on the reagent will be hydrolyzed under these conditions and will not react with amines. The reaction is selective for the free thiols.

  • Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress by HPLC or LC-MS if possible.

  • Purification : Purify the PEGylated peptide from unreacted peptide and excess reagent using an appropriate chromatography method, such as ion-exchange (IEX) or size-exclusion (SEC) chromatography.[11]

  • Characterization : Confirm successful conjugation and assess purity using SDS-PAGE, HPLC, and Mass Spectrometry.

Conclusion

The strategic PEGylation of therapeutic peptides using a heterobifunctional reagent like Bis-sulfone-PEG4-NHS Ester provides a powerful tool for enhancing drug properties. By enabling either amine-reactive or site-specific thiol-bridging conjugation, researchers can precisely control the location of PEG attachment to optimize the balance between improved pharmacokinetics and retained biological activity.[13] This approach facilitates the development of more effective peptide therapeutics with improved dosing regimens and greater clinical potential.[15]

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency when using Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis-sulfone-PEG4-NHS Ester Conjugation

Welcome to the technical support center for Bis-sulfone-PEG4-NHS Ester. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome challenges and achieve optimal results in your conjugation experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the conjugation process.

Q1: My overall conjugation efficiency is very low. What are the most common causes?

Low conjugation efficiency is a frequent issue that can stem from several factors related to the two reactive ends of this linker. The problem typically lies with either the amine-reactive NHS ester or the thiol-reactive bis-sulfone moiety. Key areas to investigate include reagent stability, reaction conditions (especially pH), buffer composition, and the purity of your biomolecule.[1]

Q2: The NHS ester reaction appears to be the problem. How can I improve its efficiency?

Inefficiency in the NHS ester-amine coupling is often due to hydrolysis of the NHS ester, which competes with the desired conjugation reaction.[2][3]

  • Reagent Handling: Bis-sulfone-PEG4-NHS Ester is moisture-sensitive.[4] Always allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and do not store them in solution.[1]

  • Buffer pH: The reaction with primary amines is most efficient at a pH between 7.2 and 8.5. Below pH 7.2, the amine groups are largely protonated and non-nucleophilic.[5] Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, reducing the amount of active reagent available for conjugation.[2][3][5]

  • Buffer Composition: Ensure your reaction buffer is free of primary amines, such as Tris or glycine (B1666218), as these will compete with your target molecule for the NHS ester.[3][4][] Suitable buffers include phosphate, borate, or carbonate buffers.[3]

  • Protein Concentration: Low concentrations of your target protein can slow down the reaction kinetics, allowing the competing hydrolysis reaction to dominate.[7] It is recommended to use a protein concentration of at least 2 mg/mL.

Q3: I suspect the bis-sulfone reaction with thiols is inefficient. What should I investigate?

The bis-sulfone group reacts with free thiols from reduced disulfide bonds in a two-step Michael addition and elimination sequence.[8][9] Problems here usually relate to the availability of these thiols.

  • Incomplete Disulfide Reduction: The interchain disulfide bonds of an antibody must be fully reduced to generate free cysteine thiols. Ensure your reducing agent (e.g., TCEP or DTT) is active and used at a sufficient concentration and incubation time.

  • Re-oxidation of Thiols: Once reduced, the free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen. Perform the conjugation step promptly after reduction and consider using a buffer that has been degassed.

  • Reaction Conditions: The bis-sulfone reaction is typically carried out under mild conditions (pH ~7.8, 4°C).[10] Significant deviations from optimal conditions can lower efficiency.

Q4: My protein is aggregating after conjugation. How can I prevent this?

Protein aggregation can be caused by changes in the protein's surface properties after the linker and payload are attached, especially if the payload is hydrophobic.[11][12]

  • Optimize Molar Ratio: A high molar excess of the PEG linker can sometimes lead to over-conjugation and aggregation.[11] Try reducing the molar ratio of the linker to your protein.

  • Lower Protein Concentration: While high concentration is good for kinetics, some proteins are more prone to aggregation at higher concentrations.[11] A balance may need to be found.

  • Use Excipients: Including solubility-enhancing excipients like arginine or polysorbates in the reaction buffer can help prevent aggregation.[12]

  • Hydrophilic Linker: The PEG4 spacer in the linker is designed to increase hydrophilicity. Ensure that the properties of your payload are not contributing excessively to hydrophobicity.

Frequently Asked Questions (FAQs)

Q1: What is Bis-sulfone-PEG4-NHS Ester and how does it work?

Bis-sulfone-PEG4-NHS Ester is a heterobifunctional crosslinker used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs). It has two distinct reactive ends:

  • N-hydroxysuccinimide (NHS) Ester: This group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form a stable amide bond.[13][]

  • Bis-sulfone: This group is designed to react specifically with the two free thiols generated from a reduced disulfide bond (e.g., interchain disulfides in an antibody), creating a stable, covalent bridge.[9][14]

The PEG4 (polyethylene glycol) spacer increases the hydrophilicity of the linker, which can improve the solubility and stability of the final conjugate.[12][15]

Q2: What are the optimal storage and handling conditions for the reagent?

The NHS ester moiety is highly susceptible to hydrolysis. The reagent should be stored at -20°C in a desiccated environment.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions should be made fresh in anhydrous DMSO or DMF and used immediately.[1][4] Do not store the reagent in aqueous solutions.

Q3: Which purification methods are best for the final conjugate?

Removing excess linker and byproducts is critical. Common purification methods for antibody conjugates include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on size and is effective at removing small molecules like unreacted linkers.[16]

  • Tangential Flow Filtration (TFF) / Diafiltration: A rapid and scalable method for buffer exchange and removing small molecule impurities.[16][]

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge and can be used to remove impurities and undesired drug-to-antibody ratio (DAR) species.[]

Data Presentation

Table 1: Effect of pH and Temperature on NHS Ester Hydrolysis

This table summarizes the stability of a typical NHS ester in aqueous solution. As pH increases, the half-life of the ester decreases significantly, making the competing hydrolysis reaction more favorable.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[2]
8.0Room Temp~180 - 210 minutes[18]
8.5Room Temp~130 - 180 minutes[18]
8.6410 minutes[2]
9.0Room Temp~110 - 125 minutes[18]

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Low NHS Ester Reactivity 1. Hydrolysis of NHS ester due to moisture.[1] 2. Reaction pH is too low (<7.2).[5] 3. Buffer contains competing amines (Tris, glycine).1. Use anhydrous solvent; prepare reagent solution immediately before use.[1] 2. Increase buffer pH to the 7.2-8.5 range.[3] 3. Use an amine-free buffer like PBS, borate, or carbonate.[3]
Low Bis-sulfone Reactivity 1. Incomplete reduction of disulfide bonds. 2. Re-oxidation of free thiols.1. Confirm activity and concentration of the reducing agent. 2. Proceed with conjugation immediately after reduction; use degassed buffers.
Protein Aggregation 1. High molar excess of a hydrophobic payload/linker.[11] 2. High protein concentration.[11]1. Reduce the molar ratio of the linker. 2. Perform conjugation at a lower protein concentration or add stabilizing excipients.[12]
Impure Final Product 1. Inefficient removal of excess linker and byproducts.[19][20]1. Use an appropriate purification method such as SEC, TFF, or IEX.[16]

Experimental Protocols

Protocol 1: Antibody Preparation and Disulfide Reduction

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the stock buffer contains interfering substances like Tris or BSA, perform a buffer exchange using a desalting column or dialysis.[4][21] Adjust the antibody concentration to 2-10 mg/mL.

  • Reduction: To the antibody solution, add a fresh solution of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with a degassed conjugation buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.8).

Protocol 2: Two-Step Conjugation with Bis-sulfone-PEG4-NHS Ester

This protocol assumes a two-step reaction where the payload is first attached to the linker via the NHS ester, followed by reaction of the bis-sulfone with the reduced antibody. Alternatively, the linker can be attached to the antibody's lysines first.

  • Prepare Linker-Payload: Dissolve the payload (containing a primary amine) and a slight molar excess of Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO. Add a non-nucleophilic base (e.g., DIEA) and react for 1-2 hours at room temperature to form the Linker-Payload intermediate.

  • Prepare Reagent Solution: Immediately before use, dissolve the purified Linker-Payload intermediate in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation: Add a 5- to 10-fold molar excess of the Linker-Payload solution to the freshly reduced and purified antibody from Protocol 1.

  • Incubation: Incubate the reaction for 16 hours at 4°C with gentle mixing.[10]

  • Quenching (Optional): To quench any unreacted NHS esters (if the alternative workflow is used), add a final concentration of 50 mM Tris or glycine and incubate for 15 minutes.[21]

Protocol 3: Purification and Analysis of the Conjugate

  • Purification: Purify the antibody conjugate from excess Linker-Payload and byproducts using size exclusion chromatography (SEC) or tangential flow filtration (TFF).[16][]

  • Analysis: Characterize the final conjugate.

    • Purity and Aggregation: Analyze by SEC-HPLC.

    • Drug-to-Antibody Ratio (DAR): Determine using Hydrophobic Interaction Chromatography (HIC) or LC-MS.

    • Concentration: Measure the protein concentration using A280 absorbance, correcting for the absorbance of the payload.

  • Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -80°C, often with stabilizing agents.[22]

Visualizations

G cluster_0 Step 1: NHS Ester Reaction (Amine Coupling) cluster_0_prod cluster_1 Step 2: Bis-Sulfone Reaction (Thiol Bridging) cluster_1_prod Ab_Lys Antibody with Lysine (R-NH₂) Linker_NHS Bis-sulfone-PEG4-NHS Ester Ab_Lys->Linker_NHS pH 7.2-8.5 Amine-free buffer Ab_Linked Antibody-Linker Intermediate (Stable Amide Bond) Linker_NHS->Ab_Linked Final_ADC Final Conjugate (Stable Thioether Bridge) Ab_Linked->Final_ADC Ab_SH Reduced Antibody Disulfide (R-SH HS-R) Ab_SH->Ab_Linked pH ~7.8 Michael Addition/ Elimination

Caption: Chemical reaction pathway for Bis-sulfone-PEG4-NHS Ester conjugation.

experimental_workflow start Start: Antibody Stock buffer_exchange 1. Buffer Exchange (Remove Tris, BSA, etc.) start->buffer_exchange reduction 2. Disulfide Reduction (e.g., with TCEP) buffer_exchange->reduction desalt1 3. Desalting (Remove excess reducing agent) reduction->desalt1 conjugation 4. Conjugation Reaction (Add linker to reduced antibody) desalt1->conjugation prep_linker Prepare Linker Solution (Dissolve in anhydrous DMSO) prep_linker->conjugation purification 5. Purification (SEC, TFF, or IEX) conjugation->purification analysis 6. Analysis (DAR, Purity, Concentration) purification->analysis end End: Purified Conjugate analysis->end

Caption: A typical experimental workflow for antibody conjugation.

troubleshooting_tree start Start: Low Conjugation Efficiency check_reagent Is the linker reagent handled properly? start->check_reagent reagent_no Solution: Store at -20°C, desiccated. Use fresh anhydrous DMSO. check_reagent->reagent_no No check_buffer Is the buffer amine-free and pH 7.2-8.5? check_reagent->check_buffer Yes buffer_no Solution: Use PBS, Borate, or Carbonate. Verify pH with calibrated meter. check_buffer->buffer_no No check_reduction Was disulfide reduction complete and recent? check_buffer->check_reduction Yes reduction_no Solution: Check reducing agent activity. Conjugate immediately after reduction. check_reduction->reduction_no No check_protein Is protein pure and concentration >2 mg/mL? check_reduction->check_protein Yes protein_no Solution: Purify antibody to >95%. Concentrate sample if needed. check_protein->protein_no No success Problem likely resolved. check_protein->success Yes

Caption: A decision tree for troubleshooting low conjugation efficiency.

References

Technical Support Center: Understanding the Effect of pH on the Hydrolysis Rate of Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Bis-sulfone-PEG4-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation reactions and troubleshooting common issues related to the hydrolytic stability of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the hydrolysis rate of Bis-sulfone-PEG4-NHS Ester?

The primary factor influencing the hydrolysis rate of Bis-sulfone-PEG4-NHS Ester, like other N-hydroxysuccinimide (NHS) esters, is the pH of the aqueous solution. The rate of hydrolysis significantly increases as the pH becomes more alkaline.[1][2]

Q2: How does pH affect the competition between hydrolysis and aminolysis (conjugation)?

The reaction of the NHS ester with a primary amine (aminolysis) to form a stable amide bond is also pH-dependent. While the rate of hydrolysis increases with pH, the rate of aminolysis with primary amines also increases.[][4] However, at very high pH values (e.g., above 9.0), the hydrolysis reaction can become so rapid that it significantly outcompetes the desired conjugation reaction, leading to lower yields.[1][5] The optimal pH for most NHS ester conjugations is typically between 7.2 and 8.5.[1]

Q3: What is the expected half-life of a PEGylated NHS ester at different pH values?

Q4: Can I use buffers containing primary amines, such as Tris, for my conjugation reaction?

No, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target molecule for reaction with the NHS ester, leading to a significant reduction in conjugation efficiency.[6] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.

Q5: How should I store and handle Bis-sulfone-PEG4-NHS Ester to minimize hydrolysis?

Bis-sulfone-PEG4-NHS Ester is sensitive to moisture and should be stored desiccated at -20°C. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the reagent.[7][8] It is also recommended to prepare solutions of the NHS ester immediately before use and to avoid preparing stock solutions for long-term storage in aqueous buffers.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation yield Hydrolysis of the NHS ester: The reagent may have hydrolyzed due to improper storage, handling, or reaction conditions (e.g., pH too high, long reaction time).- Ensure the NHS ester is stored correctly and brought to room temperature before opening. - Prepare the NHS ester solution immediately before use. - Optimize the reaction pH to be within the 7.2-8.5 range. - Reduce the reaction time.
Presence of competing nucleophiles: The reaction buffer may contain primary amines (e.g., Tris, glycine).- Use an amine-free buffer such as PBS, borate, or carbonate buffer.
Low reactivity of the target molecule: The primary amines on the target molecule may be sterically hindered or protonated.- Increase the molar excess of the NHS ester. - Slightly increase the pH (within the 7.2-8.5 range) to deprotonate more primary amines.
Inconsistent conjugation results Variability in reagent activity: The NHS ester may have partially hydrolyzed over time.- Test the reactivity of the NHS ester before use using the protocol provided below. - Use a fresh vial of the reagent.
Fluctuations in reaction pH: The pH of the reaction mixture may not be stable.- Use a buffer with sufficient buffering capacity. - Monitor the pH of the reaction, especially for long incubation times.
Precipitation during the reaction Poor solubility of the conjugate: The addition of the PEG chain may alter the solubility of the target molecule.- Perform the reaction at a lower concentration. - Investigate the use of additives or different buffer compositions to enhance solubility.

Quantitative Data: Effect of pH on NHS Ester Hydrolysis

The following table summarizes the typical relationship between pH and the half-life of NHS esters, providing a general guideline for experimental design.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004-5 hours[1]
7.4Room Temperature> 120 minutes (for branched PEG-NHS)
8.0Room Temperature~1 hour[5]
8.6410 minutes[1]
9.0Room Temperature< 9 minutes (for branched PEG-NHS)

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with Bis-sulfone-PEG4-NHS Ester
  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • Protein Solution Preparation: Dissolve the protein to be conjugated in the prepared buffer at a concentration of 1-10 mg/mL.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the Bis-sulfone-PEG4-NHS Ester in a water-miscible, anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted Bis-sulfone-PEG4-NHS Ester and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Protocol 2: Spectrophotometric Assay to Determine the Reactivity of NHS Esters

This protocol allows for a qualitative assessment of the activity of the NHS ester by measuring the release of N-hydroxysuccinimide upon hydrolysis.

  • Materials:

    • NHS ester reagent

    • Amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.5)

    • 0.5 N NaOH

    • UV-Vis Spectrophotometer

  • Procedure: a. Prepare a 1-2 mg/mL solution of the NHS ester in the amine-free buffer. b. Prepare a blank sample containing only the buffer. c. Measure the absorbance of the NHS ester solution at 260 nm against the buffer blank. Record this value as A_initial. d. To 1 mL of the NHS ester solution, add 100 µL of 0.5 N NaOH to induce rapid hydrolysis. e. Immediately measure the absorbance of the base-treated solution at 260 nm. Record this value as A_final.

  • Interpretation:

    • If A_final is significantly greater than A_initial, the NHS ester is active.

    • If A_final is similar to or only slightly greater than A_initial, the NHS ester has likely hydrolyzed and is inactive.

Visualizations

Hydrolysis_vs_Aminolysis cluster_pH Reaction Environment (Aqueous Buffer) cluster_reactions Competing Reactions cluster_products Products cluster_pH_influence Influence of pH Bis-sulfone-PEG4-NHS_Ester Bis-sulfone-PEG4-NHS_Ester Hydrolysis Hydrolysis Bis-sulfone-PEG4-NHS_Ester->Hydrolysis H2O Aminolysis Aminolysis Bis-sulfone-PEG4-NHS_Ester->Aminolysis Primary Amine (R-NH2) Inactive_Carboxylate Inactive_Carboxylate Hydrolysis->Inactive_Carboxylate Yields Stable_Amide_Conjugate Stable_Amide_Conjugate Aminolysis->Stable_Amide_Conjugate Yields (Desired) pH_increase Increasing pH hydrolysis_rate Increases Hydrolysis Rate pH_increase->hydrolysis_rate aminolysis_rate Increases Aminolysis Rate pH_increase->aminolysis_rate

Caption: Competing reaction pathways for Bis-sulfone-PEG4-NHS Ester.

Troubleshooting_Workflow start Low Conjugation Yield check_reagent Check Reagent Storage and Handling start->check_reagent check_reagent->start Improper Storage/Handling check_buffer Verify Buffer Composition (Amine-Free) check_reagent->check_buffer Reagent OK check_buffer->start Amine Buffer Used check_pH Measure and Adjust Reaction pH (7.2-8.5) check_buffer->check_pH Buffer OK check_pH->start pH out of range optimize_ratio Increase Molar Ratio of NHS Ester check_pH->optimize_ratio pH OK optimize_time Reduce Reaction Time optimize_ratio->optimize_time successful_conjugation Successful Conjugation optimize_time->successful_conjugation

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Preventing Protein Aggregation During Bis-sulfone-PEG4-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during labeling with Bis-sulfone-PEG4-NHS Ester.

Troubleshooting Guide

Protein aggregation during the labeling process can manifest in various ways, from visible precipitation to the formation of soluble aggregates that can compromise the efficacy and safety of the final conjugate. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Immediate Precipitation Upon Addition of Bis-sulfone-PEG4-NHS Ester

Potential Cause Troubleshooting Strategy
Localized High Reagent Concentration Dissolve the Bis-sulfone-PEG4-NHS Ester in an appropriate organic solvent (e.g., DMSO or DMF) before adding it to the protein solution.[1] Add the reagent dropwise while gently stirring to ensure rapid and even distribution.
Suboptimal Buffer pH Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for the NHS ester reaction.[1] For proteins sensitive to higher pH, a buffer closer to physiological pH (7.4) can be used, though this may slow down the reaction rate.[1] Proteins are often least soluble at their isoelectric point (pI), so select a buffer pH that is at least one unit away from the pI of your protein.[2]
Poor Reagent Solubility Ensure the Bis-sulfone-PEG4-NHS Ester is fully dissolved in the organic solvent before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should typically be kept below 10% (v/v) to minimize its denaturing effect on the protein.[3]
Protein Instability in the Chosen Buffer Perform a buffer screening experiment prior to the labeling reaction to identify the optimal buffer conditions for your specific protein's stability.[2]

Issue 2: Gradual Cloudiness or Precipitation During the Reaction

Potential Cause Troubleshooting Strategy
Over-labeling Reduce the molar excess of the Bis-sulfone-PEG4-NHS Ester to the protein. A higher degree of labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation.[1] Titrate the reagent-to-protein ratio to find the optimal balance between labeling efficiency and protein stability.
Intermolecular Crosslinking If the goal is intramolecular disulfide re-bridging, high protein concentrations can favor intermolecular crosslinking and aggregation. Consider reducing the protein concentration.[2]
Reaction Temperature Higher temperatures can accelerate both the labeling reaction and protein unfolding/aggregation.[3] Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Disulfide Bond Reduction Issues For the bis-sulfone moiety to re-bridge a disulfide bond, the bond must first be reduced. Incomplete or improper reduction can lead to a heterogeneous mixture of protein species that may be prone to aggregation. Ensure complete reduction using an appropriate reducing agent like TCEP, which is stable and effective at neutral to high pH.[4]

Issue 3: Aggregation Detected After Purification or During Storage

Potential Cause Troubleshooting Strategy
Introduction of Hydrophobic Moieties The Bis-sulfone-PEG4-NHS Ester, despite the hydrophilic PEG4 linker, can increase the overall hydrophobicity of the protein surface, leading to aggregation over time.
Freeze-Thaw Instability The labeled protein may be more susceptible to aggregation during freeze-thaw cycles.
Suboptimal Storage Buffer The optimal buffer for the labeling reaction may not be the ideal buffer for long-term storage.
High Protein Concentration Storing the labeled protein at a high concentration can increase the likelihood of aggregation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Bis-sulfone-PEG4-NHS Ester and how can it cause protein aggregation?

A1: Bis-sulfone-PEG4-NHS Ester is a hetero-bifunctional crosslinker with two reactive moieties. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein, to form stable amide bonds.[5] The bis-sulfone group is a bis-alkylating agent that selectively reacts with the two thiol groups of a reduced disulfide bond, re-bridging them with a stable thioether linkage.[6][7]

Aggregation can be induced by:

  • Changes in Surface Properties: The covalent attachment of the linker can alter the protein's surface charge and hydrophobicity, leading to intermolecular interactions and aggregation.[1]

  • Over-labeling: Modification of too many lysine residues can significantly change the protein's isoelectric point and solubility.[1]

  • Intermolecular Crosslinking: At high protein concentrations, the linker can crosslink multiple protein molecules together, leading to large aggregates.

Q2: What is the optimal buffer for the Bis-sulfone-PEG4-NHS Ester labeling reaction?

A2: The optimal buffer is a compromise between the requirements of the NHS ester reaction and the stability of the protein.

  • pH: A pH range of 7.2-8.5 is generally recommended for the NHS ester reaction with primary amines.[1] However, the stability of the protein at this pH is paramount. It is crucial to choose a pH that is at least one unit away from the protein's isoelectric point (pI) to maintain its solubility.[2]

  • Buffer Components: Use non-amine containing buffers such as phosphate-buffered saline (PBS), borate, or carbonate buffers.[8] Buffers containing primary amines, like Tris, will compete with the protein for reaction with the NHS ester and should be avoided during the labeling step, although they can be used to quench the reaction.[9]

Q3: How does the PEG4 linker influence protein aggregation?

A3: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and generally helps to increase the solubility and stability of the resulting conjugate.[6][7] The PEG linker can create a protective hydration shell around the protein, which can help to prevent aggregation that might otherwise be induced by the crosslinker itself.

Q4: What role do reducing agents play in the reaction and can they contribute to aggregation?

A4: For the bis-sulfone moiety to re-bridge a disulfide bond, the disulfide must first be reduced to two free thiols. Reducing agents like TCEP (tris(2-carboxyethyl)phosphine) are commonly used for this purpose. While the reducing agent itself is unlikely to directly cause aggregation, improper or incomplete reduction can lead to a heterogeneous mixture of protein species with varying numbers of free thiols, which could be more prone to aggregation or the formation of non-native disulfide bonds.

Q5: Can I use additives in my reaction buffer to prevent aggregation?

A5: Yes, various additives can be included in the reaction and storage buffers to help maintain protein stability. The choice of additive should be empirically tested for compatibility with your protein and the labeling chemistry.

Additive Typical Concentration Mechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Preferentially excluded from the protein surface, promoting a more compact and stable conformation.
Polyols (e.g., Glycerol, Sorbitol) 5-20% (v/v)Stabilize proteins through their hydroxyl groups.[4]
Amino Acids (e.g., Arginine, Glycine) 50-500 mMCan suppress aggregation by interacting with hydrophobic patches on the protein surface.
Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) 0.01-0.1% (v/v)Can help to solubilize proteins and prevent hydrophobic interactions.

Experimental Protocols

Protocol 1: Buffer Screening for Optimal Protein Stability

This protocol is designed to identify the optimal buffer conditions for your protein's stability before proceeding with the labeling reaction.

  • Prepare a series of buffers: Prepare small volumes of various buffers with different pH values (e.g., phosphate, borate, carbonate buffers at pH 7.0, 7.5, 8.0, and 8.5) and ionic strengths (e.g., with NaCl concentrations of 50 mM, 150 mM, and 300 mM).

  • Dilute the protein: Dilute your protein to the intended reaction concentration in each of the prepared buffers.

  • Incubate: Incubate the protein solutions under the intended reaction conditions (temperature and duration).

  • Assess aggregation: Monitor for any signs of precipitation or cloudiness. Quantify aggregation using techniques like UV-Vis spectroscopy (measuring absorbance at 350 nm for turbidity) or Dynamic Light Scattering (DLS).

  • Select the optimal buffer: Choose the buffer in which the protein shows the highest stability (lowest aggregation).

Protocol 2: General Procedure for Labeling with Bis-sulfone-PEG4-NHS Ester

This is a general starting protocol that should be optimized for your specific protein.

  • Protein Preparation: Dialyze or buffer exchange your protein into the optimal, amine-free buffer (determined in Protocol 1) at a concentration of 1-10 mg/mL.

  • Disulfide Reduction (if targeting disulfide re-bridging): Add a 1.5 to 2-fold molar excess of TCEP per disulfide bond to be reduced. Incubate at room temperature for 30-60 minutes.

  • Reagent Preparation: Immediately before use, dissolve the Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved reagent to the protein solution while gently mixing. The final concentration of the organic solvent should be below 10% (v/v).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

Visualizations

G cluster_prep Protein Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Analysis A Start with Purified Protein B Buffer Exchange into Amine-Free Buffer (pH 7.2-8.5) A->B C Disulfide Reduction (optional) with TCEP B->C E Add Reagent to Protein Solution C->E D Prepare Bis-sulfone-PEG4-NHS Ester in DMSO/DMF D->E F Incubate (1-2h RT or 2-4h at 4°C) G Quench Reaction (e.g., Tris buffer) F->G H Purify Conjugate (SEC or Dialysis) G->H I Characterize Labeled Protein H->I

Caption: Experimental workflow for protein labeling with Bis-sulfone-PEG4-NHS Ester.

G A Protein Aggregation Observed B Immediate Precipitation? A->B C Check Buffer pH & pI Optimize Reagent Addition (slow, dropwise) B->C Yes D Gradual Aggregation? B->D No E Reduce Molar Excess of Reagent Lower Protein Concentration Lower Reaction Temperature D->E Yes F Aggregation Post-Purification? D->F No G Screen Storage Buffers with Additives (sugars, glycerol, arginine) Optimize Storage Concentration Aliquot to Avoid Freeze-Thaw F->G Yes H No Aggregation F->H No

Caption: Troubleshooting decision tree for protein aggregation during labeling.

References

guidelines for optimizing the molar ratio of Bis-sulfone-PEG4-NHS Ester to protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-sulfone-PEG4-NHS Ester. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using this heterobifunctional linker for protein conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Bis-sulfone-PEG4-NHS Ester?

A1: Bis-sulfone-PEG4-NHS Ester is a heterobifunctional crosslinker with two primary applications. The bis-sulfone group is designed for the site-specific re-bridging of reduced disulfide bonds in proteins, such as the interchain disulfides in antibodies.[1][2][3][4][5] This creates a stable, covalent linkage. The NHS ester group reacts with primary amines (like lysine (B10760008) residues) to attach other molecules. The disulfide re-bridging application is particularly valuable for creating homogenous antibody-drug conjugates (ADCs) or other protein conjugates with a defined stoichiometry.[6][7][8][9]

Q2: How does the disulfide re-bridging chemistry work?

A2: The process involves two main steps. First, the target disulfide bonds within the protein are gently reduced to form two free sulfhydryl (-SH) groups using a reducing agent like TCEP. Second, the Bis-sulfone-PEG4-NHS Ester is added, and the bis-sulfone moiety reacts with the two sulfhydryl groups to form a stable, three-carbon bridge, thus re-linking the original cysteine residues.[4][10]

Q3: What is the role of the NHS ester in this reagent?

A3: The NHS ester provides a secondary conjugation site. It can be used to attach a payload molecule (e.g., a drug, a fluorescent dye, or a biotin (B1667282) tag) to the PEG linker either before or after the disulfide re-bridging reaction. This allows for a modular approach to creating complex bioconjugates.[11][12]

Q4: Which buffers should I use for the conjugation reactions?

A4: For the disulfide reduction and re-bridging steps, it is crucial to use a degassed buffer at a pH of 7.0-7.5, such as phosphate-buffered saline (PBS) or HEPES. For the NHS ester reaction with amines, a buffer with a pH of 7.2-8.5 is optimal.[12] It is critical to avoid buffers containing primary amines (e.g., Tris) or thiols during the respective conjugation steps, as they will compete with the reaction.[13]

Q5: How should I store Bis-sulfone-PEG4-NHS Ester?

A5: The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Stock solutions in anhydrous solvents like DMSO or DMF can be prepared immediately before use.[14]

Experimental Protocols

Protocol 1: Disulfide Re-bridging of an Antibody

This protocol provides a general workflow for the reduction and subsequent re-bridging of antibody interchain disulfide bonds. Optimization of the molar ratios of the reducing agent and the Bis-sulfone-PEG4-NHS Ester is recommended for each specific antibody.

Materials:

  • Antibody (or other disulfide-containing protein) in a suitable buffer (e.g., PBS, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Bis-sulfone-PEG4-NHS Ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a degassed, amine-free, and thiol-free buffer (e.g., PBS, pH 7.2).

  • Disulfide Bond Reduction:

    • Prepare a fresh stock solution of TCEP in water.

    • Add TCEP to the antibody solution to a final concentration of 10-20 molar equivalents relative to the antibody.[4]

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[4]

  • Preparation of Bis-sulfone-PEG4-NHS Ester:

    • Immediately before use, prepare a 10 mM stock solution of Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO.[4]

  • Disulfide Re-bridging Reaction:

    • Add a 5-10 fold molar excess of the Bis-sulfone-PEG4-NHS Ester solution to the reduced antibody solution.[4] The optimal molar ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.[4]

  • Purification:

    • Remove the excess, unreacted Bis-sulfone-PEG4-NHS Ester and TCEP using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[4]

  • Characterization:

    • Analyze the conjugate by SDS-PAGE under non-reducing conditions to confirm the re-bridging of the antibody chains.

    • Use mass spectrometry to determine the molecular weight of the final conjugate.

Protocol 2: NHS Ester Labeling of a Primary Amine

This protocol can be used to conjugate a molecule with a primary amine to the NHS ester end of the Bis-sulfone-PEG4-NHS Ester. This can be done either before or after the disulfide re-bridging.

Materials:

  • Bis-sulfone-PEG4-NHS Ester (or the re-bridged protein from Protocol 1)

  • Amine-containing molecule

  • Amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve Reagents:

    • Dissolve the Bis-sulfone-PEG4-NHS Ester (or the re-bridged protein) in the amine-free buffer.

    • Dissolve the amine-containing molecule in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the amine-containing molecule to the Bis-sulfone-PEG4-NHS Ester solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.

  • Purification:

    • Purify the conjugate using dialysis, size-exclusion chromatography, or another suitable method to remove unreacted molecules.

Data Presentation

Table 1: Recommended Molar Ratios for Optimization

ReactantMolar Ratio (to Antibody)Purpose
TCEP5x, 10x, 15x, 20xOptimization of disulfide bond reduction.
Bis-sulfone-PEG4-NHS Ester2x, 5x, 10x, 15xOptimization of disulfide re-bridging efficiency.

Table 2: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Re-bridging Efficiency Incomplete reduction of disulfide bonds.Increase the molar excess of TCEP or the incubation time/temperature. Ensure the buffer is degassed.
Inefficient reaction of the bis-sulfone reagent.Optimize the molar ratio of the Bis-sulfone-PEG4-NHS Ester. Ensure the reagent is not hydrolyzed.
Formation of Half-Antibody or Aggregates Incomplete re-bridging leading to dissociated chains.Optimize the molar ratio of the re-bridging reagent. Lowering the protein concentration may help.[7]
Over-conjugation or non-specific reactions.Reduce the molar excess of the conjugation reagents.
Low Yield of Final Conjugate Hydrolysis of the NHS ester.Perform the NHS ester reaction at a slightly lower pH (around 7.2-7.5) and ensure the reagent is dissolved immediately before use.
Precipitation of the protein during conjugation.Perform the reaction at 4°C. Ensure the concentration of the organic solvent (e.g., DMSO) is kept to a minimum.

Visualizations

experimental_workflow cluster_reduction Step 1: Disulfide Bond Reduction cluster_rebridging Step 2: Disulfide Re-bridging cluster_purification Step 3: Purification & Characterization antibody Antibody in Amine-free Buffer tcep Add TCEP (10-20x molar excess) antibody->tcep incubation_reduction Incubate at 37°C for 1-2 hours tcep->incubation_reduction reduced_antibody Reduced Antibody incubation_reduction->reduced_antibody bis_sulfone Add Bis-sulfone-PEG4-NHS Ester (5-10x molar excess) reduced_antibody->bis_sulfone incubation_rebridging Incubate at RT for 1-2 hours bis_sulfone->incubation_rebridging rebridged_antibody Re-bridged Antibody incubation_rebridging->rebridged_antibody purification Purify via Desalting Column rebridged_antibody->purification characterization Characterize by SDS-PAGE & Mass Spec purification->characterization

Caption: Workflow for disulfide re-bridging of an antibody.

troubleshooting_logic start Low Conjugation Yield? check_reduction Check Reduction Efficiency (Reducing SDS-PAGE) start->check_reduction Yes check_rebridging Check Re-bridging Efficiency (Non-reducing SDS-PAGE) start->check_rebridging Yes incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction Low incomplete_rebridging Incomplete Re-bridging check_rebridging->incomplete_rebridging Half-antibody present optimize_tcep Increase TCEP Molar Ratio Increase Incubation Time/Temp incomplete_reduction->optimize_tcep optimize_reagent Optimize Bis-sulfone Molar Ratio Check Reagent Quality incomplete_rebridging->optimize_reagent

Caption: Troubleshooting logic for low conjugation yield.

References

identifying and minimizing potential side reactions of Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis-sulfone-PEG4-NHS Ester

Welcome to the technical support center for Bis-sulfone-PEG4-NHS Ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this heterobifunctional crosslinker. Our goal is to help you identify and minimize potential side reactions to ensure successful and reproducible bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of Bis-sulfone-PEG4-NHS Ester?

A1: Bis-sulfone-PEG4-NHS Ester is a heterobifunctional crosslinker with two distinct reactive moieties. The conjugation process is a two-step reaction:

  • Amine Reaction: The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a pH of 7.2-8.5.[1]

  • Thiol Reaction: The bis-sulfone group is a bis-alkylating reagent that reacts selectively with two cysteine thiol groups that result from the reduction of a native disulfide bond.[2][3] This occurs via a sequential Michael addition, forming stable thioether bonds and effectively re-bridging the original disulfide bond with a three-carbon linker, which helps maintain the protein's tertiary structure.[4]

Q2: What is the primary side reaction I should be concerned about?

A2: The most significant and common side reaction is the hydrolysis of the NHS ester. In an aqueous environment, water molecules can attack the ester, cleaving it and rendering the reagent inactive for amine conjugation.[5] The rate of this hydrolysis is highly dependent on pH and temperature.[6][7] A secondary concern is the potential for the bis-sulfone group to react with non-thiol nucleophiles like lysine or histidine side chains, particularly at higher pH values.[6][8]

Q3: What are the optimal buffer conditions for my conjugation reaction?

A3: The choice of buffer is critical. For the initial NHS ester reaction with amines, a pH range of 7.2-8.5 is recommended.

  • Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable choices.[9] For many applications, 0.1 M sodium phosphate or 0.1 M sodium bicarbonate at pH 8.3-8.5 provides a good balance between amine reactivity and NHS ester stability.[10]

  • Buffers to Avoid: Crucially, you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These compounds will compete with your target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.

Q4: How quickly should I use the reagent after dissolving it?

A4: You should use the reagent immediately after preparing an aqueous solution.[10] The NHS ester begins to hydrolyze as soon as it comes into contact with water. If you must prepare a stock solution, dissolve the reagent in an anhydrous, amine-free organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) and store it desiccated at -20°C.[10][11] When using, add the stock solution to your reaction buffer right before starting the conjugation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Conjugation Yield / Incomplete Reaction 1. NHS Ester Hydrolysis: The reagent degraded in aqueous buffer before reacting with the target amine.[5]• Prepare the reagent solution in anhydrous DMSO/DMF and add it to the reaction buffer immediately before use.[10] • Work quickly and keep solutions cold (if compatible with your protein) to slow the hydrolysis rate.[6][7] • Optimize the pH; a pH that is too high (>9) will rapidly hydrolyze the NHS ester.[12]
2. Incorrect Buffer: The buffer contains competing primary amines (e.g., Tris, glycine).• Switch to a non-amine-containing buffer such as phosphate, borate, or bicarbonate within the pH 7.2-8.5 range.
3. Low Protein Concentration: Dilute protein solutions favor hydrolysis over the bimolecular conjugation reaction.[1]• Concentrate the protein solution. A concentration of 2-10 mg/mL is often recommended.[13]
4. Incomplete Disulfide Reduction: The target disulfide bond was not fully reduced, leaving no available thiols for the bis-sulfone reaction.• Ensure sufficient molar excess (e.g., 10-20 fold) of a reducing agent like TCEP or DTT. • Confirm the removal of the reducing agent before adding the crosslinker, as it will compete for reaction. Use a desalting column for rapid buffer exchange.[12]
Protein Aggregation or Precipitation 1. High Organic Solvent Concentration: The concentration of DMSO or DMF from the reagent stock solution is too high, causing protein denaturation.• Keep the final concentration of the organic solvent below 10% (v/v).[12] Prepare a more concentrated stock of the crosslinker if necessary.
2. Over-Conjugation: Too many crosslinker molecules have attached to the protein, altering its physicochemical properties and leading to aggregation.• Reduce the molar excess of the Bis-sulfone-PEG4-NHS Ester reagent in the reaction. • Shorten the reaction time or lower the reaction temperature.
Lack of Selectivity (Modification of non-cysteine residues) 1. Reaction pH is too High: The bis-sulfone group can react with other nucleophilic residues like lysine and histidine at elevated pH (>9.0).[6][8]• Perform the thiol-sulfone conjugation step at a more neutral pH (e.g., 7.0-7.5) to maximize selectivity for cysteine thiols over amines.[5] The reaction may be slower but will be more specific.
Unstable Conjugate 1. Thioether Bond Reversibility: While more stable than maleimide (B117702) adducts, thioether bonds formed via Michael addition can, under certain conditions (e.g., high concentrations of other thiols), undergo a retro-Michael reaction.[1]• This is a rare event for vinyl sulfone adducts but is a theoretical possibility. Ensure complete removal of any quenching reagents or excess thiols during purification. • Characterize the stability of the conjugate in relevant biological media during development.

Quantitative Data Summary

Table 1: NHS Ester Hydrolytic Stability

This table illustrates the strong dependence of NHS ester stability on pH and temperature, highlighting the importance of reaction conditions. The half-life is the time required for 50% of the reagent to be hydrolyzed.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.00°C4 - 5 hours[1][6][7]
8.0Room Temp.~210 minutes
8.5Room Temp.~180 minutes
8.64°C10 minutes[1][6][7]
9.0Room Temp.~125 minutes

Experimental Protocols & Methodologies

Protocol 1: General Two-Step Conjugation to a Protein

This protocol describes the conjugation of Bis-sulfone-PEG4-NHS Ester to a protein, first via an accessible lysine and subsequently via a reduced disulfide bridge.

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer.

  • Bis-sulfone-PEG4-NHS Ester.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column) or Size Exclusion Chromatography (SEC) system.

Procedure:

  • Protein Preparation:

    • Exchange the protein into the Reaction Buffer to remove any amine-containing contaminants.

    • Adjust the protein concentration to 2-5 mg/mL.

  • Step 1: NHS Ester Reaction (Amine Labeling)

    • Immediately before use, prepare a 10-20 mM stock solution of Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO.

    • Add a 5- to 10-fold molar excess of the crosslinker stock solution to the protein solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

    • Remove the excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer .

  • Step 2: Disulfide Reduction & Bis-sulfone Reaction (Thiol Labeling)

    • To the amine-labeled protein from the previous step, add a 10- to 20-fold molar excess of TCEP.

    • Incubate for 60-90 minutes at 37°C to reduce the target disulfide bond(s).

    • Crucially , remove the excess TCEP using a desalting column equilibrated with fresh, degassed Reaction Buffer .

    • The vinyl sulfone groups on the now-conjugated linker will react with the newly generated thiols. Incubate for 2-4 hours at room temperature or overnight at 4°C. The reaction is self-rebridging.

  • Quenching and Purification:

    • (Optional) Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any remaining reactive groups.

    • Purify the final conjugate from excess reagents and byproducts using SEC or dialysis.

  • Characterization:

    • Confirm successful conjugation and assess purity using SDS-PAGE (expect a shift in molecular weight), UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[8][14]

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_analysis Analysis Prot_Prep 1. Prepare Protein in Amine-Free Buffer Step1 3. Step 1: NHS Reaction (Target Lysine, pH 7.2-8.5) Prot_Prep->Step1 Reagent_Prep 2. Dissolve Reagent in Anhydrous DMSO Reagent_Prep->Step1 Purify1 4. Purify (Remove excess reagent) Step1->Purify1 Step2_Reduce 5. Reduce Disulfide (Add TCEP) Purify1->Step2_Reduce Purify2 6. Purify (Remove TCEP) Step2_Reduce->Purify2 Step2_Sulfone 7. Step 2: Sulfone Reaction (Re-bridge Cysteines) Purify2->Step2_Sulfone Quench 8. Quench Reaction (Optional) Step2_Sulfone->Quench Final_Purify 9. Final Purification (SEC / Dialysis) Quench->Final_Purify Characterize 10. Characterize Conjugate (SDS-PAGE, MS, HPLC) Final_Purify->Characterize

Caption: Experimental workflow for a two-step protein conjugation.

G start Low Conjugation Efficiency q1 Is your buffer Tris or Glycine? start->q1 a1_yes Switch to non-amine buffer (Phosphate, Borate) q1->a1_yes Yes q2 Was reagent dissolved in buffer long before use? q1->q2 No a1_no No a2_yes Prepare fresh reagent in DMSO and use immediately q2->a2_yes Yes q3 Was disulfide reduction confirmed and TCEP removed? q2->q3 No a2_no No a3_no Optimize reduction and ensure complete removal of reducing agent q3->a3_no No end Consider increasing reagent:protein molar ratio q3->end Yes a3_yes Yes

Caption: Troubleshooting decision tree for low conjugation efficiency.

G cluster_main Primary Reaction Pathway cluster_side Key Side Reaction Reagent Bis-sulfone-PEG4-NHS Ester Intermediate Intermediate Conjugate (Amide bond formed) Reagent->Intermediate + Protein-NH2 (pH 7.2-8.5) Hydrolysis Hydrolyzed NHS Ester (Inactive) Reagent->Hydrolysis + H2O (competes with amine reaction) Protein Protein (Lys-NH2, Cys-S-S-Cys) Protein->Intermediate Reduced Reduced Intermediate (Thiol groups exposed) Intermediate->Reduced + TCEP Final Final Conjugate (Re-bridged Disulfide) Reduced->Final Intramolecular Michael Addition H2O H2O (Buffer) H2O->Hydrolysis

Caption: Desired reaction pathway versus the primary side reaction.

References

effective methods for removing unreacted Bis-sulfone-PEG4-NHS Ester post-conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the effective removal of unreacted Bis-sulfone-PEG4-NHS Ester following conjugation reactions. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for removing unreacted Bis-sulfone-PEG4-NHS Ester after conjugation?

A1: The most common and effective methods for removing small molecules like unreacted Bis-sulfone-PEG4-NHS Ester from larger conjugated products (e.g., antibodies, proteins) are based on differences in molecular size. These include Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF).[][2][3] The choice of method depends on factors such as sample volume, desired purity, and available equipment.

Q2: Why is it crucial to remove the unreacted PEG linker?

A2: It is critical to remove unreacted drug-linkers and other impurities to ensure the safety, efficacy, and homogeneity of the final conjugate.[4][5] Residual unreacted linkers can lead to inaccurate characterization, potential off-target effects, and batch-to-batch variability.

Q3: Can I use precipitation to remove the unreacted linker?

A3: While precipitation can be used to remove excess, free NHS-ester modifications, it may not be the most effective method and might not remove all of the unreacted linker. Depending on the application, the remaining unconjugated modification could still be problematic.

Q4: How do I choose between Dialysis, SEC, and TFF?

A4:

  • Dialysis is a simple and cost-effective method suitable for small-volume samples where processing time is not a major constraint.[2] It works by passive diffusion of small molecules across a semi-permeable membrane.[2]

  • Size Exclusion Chromatography (SEC) offers high resolution and is ideal for separating PEGylated species from unreacted protein and other components based on their hydrodynamic volume.[][6]

  • Tangential Flow Filtration (TFF) is a rapid and scalable method for the efficient removal of unconjugated molecules through buffer exchange, making it suitable for larger sample volumes.[5][7][8]

Q5: What are some common issues that can interfere with the purification process?

A5: Common issues include the use of buffers containing primary amines (e.g., Tris or glycine), which can compete with the intended reaction, and the hydrolysis of the NHS ester, which renders it non-reactive.[9][10][11] It is also important to ensure that the chosen purification method has a molecular weight cut-off (MWCO) that allows for the efficient removal of the small unreacted linker while retaining the much larger conjugate.[12]

Troubleshooting Guide

Symptom Possible Cause Recommendation
Low purity of the final conjugate after purification Inefficient removal of unreacted linker. Optimize the purification method. For dialysis, increase the number of buffer changes and the total dialysis time.[2] For SEC, ensure the column is properly packed and calibrated for the size range of your molecules.[] For TFF, adjust the transmembrane pressure and diafiltration volumes.
Presence of protein aggregates. High molar ratios of the PEG reagent can lead to over-PEGylation and aggregation.[13] Consider reducing the molar excess of the linker in the conjugation reaction. SEC can also be used to remove aggregates.[14]
Low recovery of the conjugated product Adsorption of the conjugate to the purification matrix. For chromatography-based methods, select a matrix with low non-specific binding properties. Modifying the buffer composition (e.g., ionic strength, pH) can also help to minimize interactions.
Loss of product during dialysis. Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is significantly smaller than the molecular weight of your conjugate to prevent its loss.[12]
Inconsistent results between batches Variability in the conjugation reaction. Ensure all reagents are fully thawed and mixed before use. The NHS-ester is moisture-sensitive and should be stored at -20°C with a desiccant and equilibrated to room temperature before opening.[9][10][11] Prepare the NHS-ester solution immediately before use as it readily hydrolyzes.[9][10][11]
Inconsistent purification protocol. Standardize the purification protocol, including buffer compositions, flow rates (for SEC and TFF), and processing times.

Purification Method Comparison

Method Principle Advantages Disadvantages Typical Scale
Dialysis Passive diffusion across a semi-permeable membrane based on a concentration gradient.[2]Simple, inexpensive, gentle on samples.Slow, requires large volumes of buffer, may not be suitable for large-scale production.[2]10 µL to 30 mL[11]
Size Exclusion Chromatography (SEC) Separation of molecules based on their hydrodynamic volume as they pass through a porous column matrix.[]High resolution, can separate monomers, dimers, and aggregates.[][15]Can be time-consuming, requires a dedicated chromatography system, potential for sample dilution.[5]Analytical to preparative scale.
Tangential Flow Filtration (TFF) Separation of molecules based on size using a semi-permeable membrane with fluid flow parallel to the membrane surface.[7][8]Fast, scalable, can concentrate and perform buffer exchange simultaneously.[7][16]Requires specialized equipment, potential for membrane fouling.[16]10 mL to thousands of liters[7]

Experimental Protocols

Protocol 1: Dialysis for Removal of Unreacted Bis-sulfone-PEG4-NHS Ester
  • Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) significantly lower than the molecular weight of your conjugated protein (e.g., 10 kDa MWCO for a 150 kDa antibody). Prepare the membrane according to the manufacturer's instructions, which may include pre-wetting.[2]

  • Sample Loading: Carefully load the conjugation reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Immerse the sealed dialysis bag in a large volume of dialysis buffer (e.g., 200 to 500 times the sample volume) at 4°C with gentle stirring.[2] The buffer should be free of primary amines.

  • Buffer Exchange: Change the dialysis buffer at least three times. A typical procedure involves dialyzing for 2 hours, changing the buffer, dialyzing for another 2 hours, changing the buffer again, and then dialyzing overnight.[2]

  • Sample Recovery: After the final dialysis step, carefully remove the sample from the tubing or cassette.

Protocol 2: Size Exclusion Chromatography (SEC) for Purification
  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your large conjugate from the small, unreacted PEG linker.

  • System Equilibration: Equilibrate the SEC system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved.

  • Sample Injection: Inject the conjugation reaction mixture onto the column.

  • Elution and Fraction Collection: Elute the sample with the mobile phase. Larger molecules (the conjugate) will elute first, followed by smaller molecules (the unreacted linker).[] Collect fractions corresponding to the peak of the conjugated protein.

  • Analysis: Analyze the collected fractions using methods such as SDS-PAGE or UV-Vis spectroscopy to confirm the presence of the purified conjugate and the absence of the unreacted linker.

Protocol 3: Tangential Flow Filtration (TFF) for Purification
  • System Setup: Set up the TFF system with a membrane cassette having an appropriate MWCO to retain the conjugate while allowing the unreacted linker to pass through into the permeate.

  • System Equilibration: Equilibrate the system by running the diafiltration buffer through it.

  • Sample Loading and Concentration: Load the conjugation reaction mixture into the sample reservoir. Concentrate the sample to a desired volume.

  • Diafiltration: Perform diafiltration by adding fresh diafiltration buffer to the reservoir at the same rate that permeate is being removed. This process effectively washes out the unreacted linker.[7] A common practice is to perform 5-10 diavolumes.

  • Product Recovery: Once the diafiltration is complete, recover the concentrated and purified conjugate from the system.

Experimental Workflow Visualization

experimental_workflow Post-Conjugation Purification Workflow cluster_conjugation Conjugation Reaction cluster_purification Purification Methods cluster_analysis Analysis and Characterization conjugation Protein + Bis-sulfone-PEG4-NHS Ester dialysis Dialysis conjugation->dialysis Crude Conjugate sec Size Exclusion Chromatography (SEC) conjugation->sec Crude Conjugate tff Tangential Flow Filtration (TFF) conjugation->tff Crude Conjugate analysis Purity and Integrity Analysis (e.g., SDS-PAGE, HPLC, MS) dialysis->analysis Purified Conjugate sec->analysis Purified Conjugate tff->analysis Purified Conjugate

Caption: Workflow for removing unreacted linker post-conjugation.

References

Technical Support Center: Improving Solubility of Proteins Modified with Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals encountering solubility challenges after modifying proteins with Bis-sulfone-PEG4-NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What is Bis-sulfone-PEG4-NHS Ester and what are its primary reactive targets?

A1: Bis-sulfone-PEG4-NHS Ester is a heterobifunctional crosslinker. It contains two distinct reactive moieties:

  • N-hydroxysuccinimide (NHS) Ester: This group targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of the protein, to form stable amide bonds. This reaction is most efficient at a pH range of 7.2-8.5.[1][2]

  • Bis-sulfone Group: This group is designed to react with thiol groups (-SH) from cysteine residues. It is particularly useful for re-bridging disulfide bonds after they have been reduced, which can help maintain the protein's structural integrity.[2]

The molecule also incorporates a PEG4 (polyethylene glycol) spacer, which is hydrophilic and intended to increase the solubility and stability of the final conjugate in aqueous solutions.

Q2: Why is my protein precipitating after modification with Bis-sulfone-PEG4-NHS Ester?

A2: Protein precipitation or aggregation after modification is a common issue that can arise from several factors:

  • Over-labeling: Attaching an excessive number of linker molecules can significantly alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility.[3] High degrees of modification can also increase the exposure of hydrophobic patches, promoting aggregation.

  • Isoelectric Point (pI) Shift: The modification of positively charged lysine residues to form neutral amide bonds will lower the protein's pI. If the pH of the buffer is close to the new pI of the conjugate, the protein's net charge will be near zero, drastically reducing its solubility.[4]

  • Hydrophobicity of Payload: If the Bis-sulfone-PEG4-NHS Ester is used to conjugate a hydrophobic drug or molecule, the resulting conjugate may have poor aqueous solubility.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction and storage buffers are critical.[5] Using a buffer that is not optimal for the modified protein is a frequent cause of precipitation.

  • Protein Instability: The modification process itself, including exposure to organic co-solvents (like DMSO or DMF) used to dissolve the linker, can partially denature sensitive proteins, leading to aggregation.[6]

Q3: What does the PEG4 linker in the reagent do?

A3: The PEG4 linker is a short, hydrophilic polyethylene (B3416737) glycol chain. Its primary purpose is to improve the pharmacokinetic properties of the modified protein.[7] PEGylation, in general, can increase a protein's hydrodynamic size, which helps to reduce renal clearance and prolong its circulation half-life in the body.[8] The hydrophilic nature of the PEG linker is also intended to enhance the solubility of the final conjugate.[7]

Troubleshooting Guide

Issue 1: Precipitation Observed During or Immediately After the Conjugation Reaction

If you observe turbidity, haziness, or visible precipitate during the reaction, it is crucial to optimize the reaction conditions to prevent irreversible aggregation.

Logical Workflow for Troubleshooting Reaction-Time Precipitation

G Start Protein Precipitation Observed During Conjugation A Reduce Molar Ratio of Linker to Protein Start->A B Optimize Reaction Buffer (pH, Ionic Strength) Start->B C Lower Reaction Temperature (e.g., 4°C vs. Room Temp) Start->C D Add Solubilizing Excipient (e.g., L-Arginine) A->D Still precipitates? End Achieve Soluble Conjugate A->End Soluble B->D Still precipitates? B->End Soluble C->D Still precipitates? C->End Soluble E Check Protein Stock (Pre-existing aggregates?) D->E Still precipitates? D->End Soluble E->End If stock is clear

Caption: Decision tree for addressing protein precipitation during the conjugation step.

Optimization Strategies:

  • Reduce the Molar Ratio of the Linker: Over-labeling is a primary cause of aggregation. Perform a titration to determine the optimal molar excess of the Bis-sulfone-PEG4-NHS Ester.

    • Recommendation: Start with a 5-fold molar excess and test increasing ratios (e.g., 10x, 15x, 20x). A 20-fold molar excess is typical for labeling 1-10 mg/mL of an antibody, often resulting in 4-6 linkers per molecule.[9][10] Analyze the degree of labeling and solubility at each ratio to find the best balance.

    Table 1: Example Molar Ratio Titration Strategy

    Molar Ratio (Linker:Protein) Protein Conc. (mg/mL) Expected Outcome Observation
    5:1 2 Lower modification, higher solubility Clear
    10:1 2 Moderate modification Clear
    15:1 2 Higher modification Potential for slight turbidity

    | 20:1 | 2 | High modification | Higher risk of precipitation |

  • Optimize the Reaction Buffer:

    • pH: The optimal pH for NHS ester reactions is 7.2-8.5.[1][2] However, the stability of your specific protein is paramount. If your protein is less stable at higher pH, consider performing the reaction at a lower pH (e.g., 7.2-7.4), which will slow the reaction but may prevent aggregation.[11] Be aware that at pH values much higher than 8.5, hydrolysis of the NHS ester becomes a significant competing reaction.[1]

    • Ionic Strength: The salt concentration can modulate electrostatic interactions between protein molecules. Test a range of NaCl concentrations (e.g., 50 mM, 150 mM, 500 mM) to find the optimal ionic strength for your modified protein.[5]

    • Buffer Type: Ensure you are using an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES. Buffers containing primary amines like Tris or glycine (B1666218) will quench the NHS ester reaction.[9]

  • Add Solubilizing Excipients: Including certain additives in the reaction buffer can significantly suppress aggregation.

    • Recommendation: L-Arginine is widely used as an aggregation suppressor.[6][12]

    Table 2: Common Solubilizing Excipients for Conjugation Reactions

    Excipient Typical Concentration Mechanism of Action
    L-Arginine 50 mM - 0.5 M Suppresses protein-protein interactions and aggregation of folding intermediates.[6][13]
    Sucrose / Trehalose 5% - 10% (w/v) Stabilizes the native protein structure through preferential exclusion.

    | Polysorbate 20 / 80 | 0.01% - 0.05% (v/v) | Non-ionic surfactants that prevent surface-induced aggregation. |

  • Control Reaction Temperature: Lowering the temperature can slow down aggregation kinetics.

    • Recommendation: If reactions at room temperature (~25°C) show precipitation, perform the incubation at 4°C. This will slow the reaction rate, so you may need to increase the incubation time (e.g., from 1 hour to 2-4 hours).[3][14]

Issue 2: Purified Conjugate Has Poor Solubility or Aggregates Over Time

Even if the initial reaction is successful, the purified conjugate may be unstable in its final formulation buffer.

Workflow for Post-Purification Solubility Optimization

G Start Purified Conjugate Shows Low Solubility/Aggregation A Characterize Conjugate: - Degree of Labeling (DOL) - Aggregation State (SEC-MALS) Start->A B High DOL or High % Aggregate? A->B C Re-optimize Conjugation (See Issue 1) B->C Yes D Screen Formulation Buffers: - Vary pH - Vary Ionic Strength - Screen Excipients B->D No C->A After Re-conjugation E Identify Optimal Buffer for Long-Term Stability D->E End Stable, Soluble Conjugate E->End

Caption: Systematic approach to improving the long-term solubility of the purified conjugate.

Optimization Strategies:

  • Characterize the Conjugate: Before attempting to reformulate, understand the properties of your conjugate.

    • Technique: Use Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to determine the absolute molar mass, degree of PEGylation, and quantify the percentage of soluble aggregates.[15][16] This technique is superior to standard SEC with column calibration for PEGylated proteins because their conformation is significantly different from standard globular proteins.[16]

  • Screen Formulation Buffers: The optimal buffer for the native protein may not be suitable for the modified conjugate. A systematic screening approach is recommended.

    • Recommendation: Design a matrix of buffer conditions varying pH, ionic strength, and excipients (see Table 2). Use a small scale, high-throughput method to exchange the purified conjugate into these different buffers and assess solubility and stability over time (e.g., by measuring turbidity or using DLS).[17][18]

    Table 3: Buffer Screening Parameters

    Parameter Range to Test Rationale
    pH 5.0 - 7.5 Modification lowers the pI; the optimal buffer pH should be >1 unit away from the new pI.
    Ionic Strength (NaCl) 0 mM - 500 mM Modulates electrostatic interactions that can lead to aggregation.[5]

    | Excipients | See Table 2 | Test individual and combinations of excipients for synergistic effects. |

Experimental Protocols

Protocol 1: General Protein Modification with Bis-sulfone-PEG4-NHS Ester

This protocol targets primary amines (lysine residues).

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer).

  • Amine-free buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (PBS).

  • Bis-sulfone-PEG4-NHS Ester.

  • Anhydrous DMSO or DMF.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer like PBS. If the protein is in a buffer containing Tris or glycine, it must be exchanged into PBS via dialysis or a desalting column.[9]

  • Reagent Preparation: Immediately before use, dissolve the Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is highly susceptible to hydrolysis.[9]

  • Conjugation Reaction:

    • Calculate the required volume of the 10 mM linker solution to achieve the desired molar excess (e.g., 20-fold).

    • While gently stirring the protein solution, add the dissolved linker. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to minimize protein denaturation.[9][14]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[3] The colder temperature is recommended if the protein is prone to aggregation.

  • Purification: Promptly remove unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or by dialysis against a suitable storage buffer.

Protocol 2: Screening for Optimal Formulation Buffer

Materials:

  • Purified protein conjugate.

  • A panel of candidate buffers (e.g., citrate, acetate, histidine, phosphate) at various pH values.

  • Stock solutions of excipients (L-Arginine, Sucrose, Polysorbate 20).

  • 96-well filter plate (for high-throughput buffer exchange) or dialysis units.

  • Plate reader for turbidity measurements (optional).

Procedure:

  • Prepare Buffer Matrix: In a 96-well plate, prepare a matrix of formulation buffers. For example, vary the pH of a 20 mM histidine buffer from 5.5 to 7.0 in columns, and in rows, add different excipients (e.g., no excipient, 150 mM NaCl, 250 mM L-Arginine, 5% Sucrose).

  • Buffer Exchange: Exchange the purified conjugate into each buffer condition using a 96-well filter plate according to the manufacturer's protocol.

  • Incubation and Analysis:

    • Measure the initial protein concentration and turbidity (absorbance at ~340 nm) of each well.

    • Seal the plate and incubate under desired storage conditions (e.g., 4°C) and/or stress conditions (e.g., 37°C for a short period).

    • At various time points (e.g., 24h, 1 week), visually inspect for precipitation and re-measure turbidity.

  • Selection: The optimal buffer condition is the one that maintains the lowest level of turbidity and shows no visible precipitation over time.

References

techniques to block non-specific binding of Bis-sulfone-PEG4-NHS Ester to proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-sulfone-PEG4-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding during protein conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Bis-sulfone-PEG4-NHS Ester and what are its reactive groups?

A1: Bis-sulfone-PEG4-NHS Ester is a heterobifunctional crosslinker with three key components:

  • Bis-sulfone: This group is a highly reactive bis-alkylating agent that specifically targets and reacts with two free cysteine thiols, which are typically generated by reducing a native disulfide bond within a protein. This reaction re-bridges the disulfide bond, creating a stable three-carbon linkage.[1]

  • PEG4: The polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic chain that enhances the solubility of the molecule in aqueous buffers and can help reduce steric hindrance. PEGylation is also known to reduce non-specific protein binding by creating a hydration layer and sterically blocking unwanted interactions.[2][3][4]

  • NHS Ester: The N-hydroxysuccinimide (NHS) ester is a well-established amine-reactive group. It efficiently reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond.[5][6]

Q2: What is non-specific binding in the context of protein conjugation with Bis-sulfone-PEG4-NHS Ester?

A2: Non-specific binding refers to any interaction of the Bis-sulfone-PEG4-NHS Ester with the target protein or other proteins in the sample that does not involve the intended covalent bond formation with cysteine or primary amine residues. This can include hydrophobic interactions, ionic interactions, or physical adsorption of the reagent or its hydrolysis byproducts onto the protein surface.[5]

Q3: What are the primary causes of high non-specific binding with this reagent?

A3: High non-specific binding can arise from several factors:

  • Competing Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous buffers. The rate of hydrolysis increases with higher pH.[6][7] The hydrolyzed, non-reactive form of the reagent can still bind non-specifically to proteins.

  • Hydrophobic and Ionic Interactions: The protein and the linker molecule may have inherent hydrophobic or charged regions that can lead to non-covalent adsorption.[3][4]

  • Suboptimal Reaction Conditions: Incorrect buffer pH, temperature, or reaction time can favor hydrolysis over the desired conjugation reaction, leading to an excess of hydrolyzed reagent that can bind non-specifically.[5][6]

  • Inadequate Purification: Failure to remove unreacted reagent and its byproducts after the conjugation reaction is a major source of non-specific binding in downstream applications.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal in downstream assays (e.g., ELISA, Western Blot) Presence of unbound, hydrolyzed Bis-sulfone-PEG4-NHS Ester.1. Improve post-conjugation purification: Use size-exclusion chromatography (e.g., desalting column) or dialysis to thoroughly remove all small molecule contaminants.[5] 2. Quench the reaction: After the desired incubation time, add an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester.[5]
Non-specific adsorption of the conjugated protein to surfaces.1. Use blocking agents: In your assay buffers, include blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites on the surface (e.g., microplate wells).[7][8][9] 2. Add a surfactant: Include a non-ionic surfactant like Tween-20 (typically at 0.05%) in your wash buffers to disrupt hydrophobic interactions.
Precipitation of protein during or after conjugation Over-labeling of the protein, leading to changes in its physicochemical properties and reduced solubility.1. Optimize the molar ratio: Reduce the molar excess of the Bis-sulfone-PEG4-NHS Ester to the protein. Perform a titration to find the optimal ratio that achieves sufficient labeling without causing precipitation. 2. Control reaction time and temperature: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.
Incorrect buffer conditions.1. Check buffer pH: Ensure the pH is within the optimal range for NHS ester chemistry (typically 7.2-8.5).[6] 2. Ensure adequate buffering capacity: For large-scale reactions, the hydrolysis of the NHS ester can lower the pH. Use a more concentrated buffer if necessary.[10]
Low conjugation efficiency Hydrolysis of the NHS ester is outcompeting the amine reaction.1. Prepare fresh reagent: NHS esters are moisture-sensitive. Always warm the reagent to room temperature before opening to prevent condensation and dissolve it in anhydrous DMSO or DMF immediately before use.[6] 2. Optimize pH: While higher pH increases the rate of aminolysis, it also significantly increases the rate of hydrolysis. An optimal pH is often a compromise, typically around 8.3-8.5.[10] 3. Increase protein concentration: A higher protein concentration will favor the bimolecular reaction with the amine over the unimolecular hydrolysis reaction. A concentration of at least 2 mg/mL is recommended.
Inaccessible target residues (cysteines or lysines).1. Ensure disulfide bond reduction: For the bis-sulfone reaction, complete reduction of the target disulfide bond is necessary. Ensure your reducing agent (e.g., DTT, TCEP) is active and used at an appropriate concentration and incubation time. 2. Consider protein conformation: The accessibility of lysine residues can vary. If conjugation is still low, it might be due to the target amines being buried within the protein's structure.
Incompatible buffer components.1. Avoid amine-containing buffers: Buffers such as Tris and glycine (B1666218) will compete with the protein's primary amines for reaction with the NHS ester. Use amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate buffers for the conjugation step.[6]

Data Presentation: Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact the reduction of non-specific binding. While the optimal agent and concentration should be determined empirically for each specific assay, the following table summarizes the general effectiveness and characteristics of commonly used blocking agents based on studies in immunoassays.

Blocking Agent Typical Concentration Effectiveness & Characteristics Potential Issues
Bovine Serum Albumin (BSA) 1-5% (w/v)Effective at blocking non-specific interactions by coating surfaces.[9] It is particularly useful when detecting phosphoproteins as it is not phosphorylated.Can be a source of cross-reactivity with some antibodies.[9] More expensive than other options.
Non-fat Dry Milk 3-5% (w/v)Very effective and cost-efficient. Contains a heterogeneous mixture of proteins (like casein) that efficiently block non-specific sites.[3][8]Contains phosphoproteins and biotin, which can interfere with assays detecting phosphorylated targets or using biotin-streptavidin systems.[9]
Casein 1% (w/v)A primary component of milk, it is a highly effective blocking agent.[7][8][11]May have lot-to-lot variability. Can also interfere with biotin-based detection systems.
Tween-20 0.05-0.1% (v/v)A non-ionic surfactant that disrupts hydrophobic interactions.[12] Often used in wash buffers.Generally less effective than protein-based blockers when used alone for blocking, but very effective in combination and for washing steps.[12]
Fish Gelatin 0.1-1% (w/v)Shows low cross-reactivity with mammalian antibodies.[8][9]May be less effective than BSA or milk in some applications.[3][8]

Experimental Protocols

Protocol 1: General Protein Conjugation with Bis-sulfone-PEG4-NHS Ester

This protocol outlines the steps for conjugating the Bis-sulfone-PEG4-NHS Ester to a protein containing both a reducible disulfide bond and primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-7.5)

  • Reducing agent (e.g., DTT or TCEP)

  • Bis-sulfone-PEG4-NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 8.0-8.5)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Disulfide Reduction (for Bis-sulfone reaction):

    • Add a 10- to 20-fold molar excess of the reducing agent to the protein solution.

    • Incubate at room temperature for 30-60 minutes.

    • Remove the reducing agent using a desalting column, exchanging the buffer to the reaction buffer (pH 8.0-8.5).

  • Reagent Preparation: Immediately before use, dissolve the Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction (NHS Ester reaction):

    • Add a 5- to 20-fold molar excess of the dissolved Bis-sulfone-PEG4-NHS Ester to the reduced protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Method for Reducing Non-Specific Binding in an ELISA Application

This protocol provides a method for reducing non-specific binding in a downstream application, such as an ELISA, using the conjugated protein.

Materials:

  • ELISA plate

  • Conjugated protein (from Protocol 1)

  • Blocking Buffer (e.g., PBS with 3% BSA or 5% Non-fat Dry Milk)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Sample/Dilution Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)

Procedure:

  • Coating: Coat the ELISA plate with the desired antigen or antibody and incubate as required.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking:

    • Add 200-300 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Incubation with Conjugate:

    • Dilute the purified protein conjugate in the Sample/Dilution Buffer.

    • Add the diluted conjugate to the wells and incubate for the desired time and temperature.

  • Final Washes: Wash the plate 5 times with Wash Buffer before proceeding with the detection steps.

Visualizations

G cluster_reagents Reactants cluster_reaction Conjugation Reaction cluster_products Products cluster_binding Binding Outcomes Protein Protein Desired_Reaction Covalent Conjugation (Amide & Thioether Bonds) Protein->Desired_Reaction Reagent Bis-sulfone-PEG4-NHS Ester Reagent->Desired_Reaction Side_Reaction NHS Ester Hydrolysis Reagent->Side_Reaction H₂O, pH > 7 Unreacted_Reagent Excess Reagent Reagent->Unreacted_Reagent in excess Conjugated_Protein Desired Product: Covalently Labeled Protein Desired_Reaction->Conjugated_Protein Hydrolyzed_Reagent Byproduct: Hydrolyzed Reagent Side_Reaction->Hydrolyzed_Reagent Specific_Binding Specific Binding (Signal) Conjugated_Protein->Specific_Binding NonSpecific_Binding Non-Specific Binding (Background Noise) Hydrolyzed_Reagent->NonSpecific_Binding Unreacted_Reagent->NonSpecific_Binding

Caption: Reaction pathways for Bis-sulfone-PEG4-NHS Ester conjugation.

G Start High Non-Specific Binding Observed Check_Purification Was the conjugate purified post-reaction? Start->Check_Purification Purify Perform purification (desalting, dialysis) Check_Purification->Purify No Check_Blocking Are blocking agents used in the assay? Check_Purification->Check_Blocking Yes Re-evaluate Re-evaluate NSB Purify->Re-evaluate Add_Blocking Incorporate blocking agents (BSA, Milk) and surfactants (Tween-20) Check_Blocking->Add_Blocking No Check_Reaction Review conjugation reaction conditions Check_Blocking->Check_Reaction Yes Add_Blocking->Re-evaluate Optimize_Reaction Optimize pH (8.0-8.5) Reduce molar excess Use fresh reagent Check_Reaction->Optimize_Reaction Suboptimal Check_Reaction->Re-evaluate Optimal Optimize_Reaction->Re-evaluate

Caption: Troubleshooting workflow for high non-specific binding.

References

overcoming challenges in the characterization of heterogeneous Bis-sulfone-PEG4-NHS Ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heterogeneous Bis-sulfone-PEG4-NHS Ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What are Bis-sulfone-PEG4-NHS Ester conjugates and what are they used for?

A1: Bis-sulfone-PEG4-NHS Ester is a type of crosslinker used in bioconjugation.[1][2][3][4][5] It features two sulfone groups, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This reagent is designed for a two-step conjugation process. First, the bis-sulfone group selectively reacts with two cysteine thiols that are formed from the reduction of a disulfide bond, effectively rebridging it.[3] This is particularly useful for maintaining the structure of proteins like antibodies.[1][2] Second, the NHS ester group reacts with primary amines (like the side chain of lysine (B10760008) residues) to attach a molecule of interest. The PEG4 linker enhances the hydrophilicity of the resulting conjugate, which can improve solubility and stability.[6][] These conjugates are often used in the development of antibody-drug conjugates (ADCs) to create more homogeneous and stable products.[3]

Q2: What are the main sources of heterogeneity in Bis-sulfone-PEG4-NHS Ester conjugates?

A2: Heterogeneity in these conjugates can arise from several factors:

  • Incomplete Disulfide Reduction: Not all target disulfide bonds may be reduced, leading to a population of un-conjugated or partially conjugated proteins.

  • Incomplete Bis-sulfone Rebridging: The bis-sulfone reaction may not proceed to completion, resulting in species where only one of the two thiols has reacted.

  • Variable NHS Ester Reaction: The reaction of the NHS ester with primary amines can be non-specific, leading to a distribution of conjugates with varying numbers of attached molecules (e.g., different drug-to-antibody ratios or DARs).[8][9][10]

  • Heterogeneity of the Starting Biomolecule: The protein or antibody itself may have inherent heterogeneity, such as different glycoforms, which can contribute to the complexity of the final conjugate mixture.[11]

  • Side Reactions: Undesired reactions can occur, such as hydrolysis of the NHS ester, leading to inactive crosslinker.

Q3: Which analytical techniques are recommended for characterizing these conjugates?

A3: A multi-faceted approach is typically required to characterize the heterogeneity of these complex biomolecules.[8][12] Key techniques include:

  • High-Performance Liquid Chromatography (HPLC):

    • Size-Exclusion Chromatography (SEC): To separate aggregates from the desired monomeric conjugate.[13][14]

    • Reverse-Phase HPLC (RP-HPLC): For separating species with different hydrophobicities, which can help in determining the distribution of drug-loaded species.[12][15]

    • Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC, widely used for determining the drug-to-antibody ratio (DAR) distribution.[14][16][17][18]

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS): To determine the molecular weight of the intact conjugate and its different species, providing information on the degree of conjugation.[19][20]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS allows for the separation and mass identification of different conjugate species in a single analysis.[12][19][21]

  • Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique can enhance peak capacity and resolution by combining two different HPLC separation modes (e.g., HIC and RP-HPLC) online with MS detection.[13][22][23]

Troubleshooting Guides

Problem 1: Poor Resolution in HIC Chromatogram for DAR Analysis

Symptoms:

  • Broad, overlapping peaks in the HIC chromatogram.

  • Inability to resolve species with different drug-to-antibody ratios (DAR).

Possible Causes and Solutions:

CauseSolution
Suboptimal Mobile Phase Conditions Optimize the salt concentration in the mobile phase. A higher salt concentration generally leads to stronger retention. Experiment with different salt types (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride).
Inappropriate Gradient Slope A shallower gradient can improve the separation of closely eluting species. Try decreasing the rate at which the organic modifier or the salt concentration is changed.
Column Chemistry Not Ideal Different HIC columns have varying levels of hydrophobicity. Test columns with different ligands (e.g., butyl, phenyl) to find the one that provides the best selectivity for your conjugate.[14]
Presence of Aggregates High molecular weight aggregates can interfere with the separation of monomeric species. Analyze the sample by SEC first to confirm the presence of aggregates. If present, purify the sample to remove them before HIC analysis.
Sample Overload Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or the sample concentration.
Problem 2: Low Signal or No Peaks in Mass Spectrometry Analysis

Symptoms:

  • Low ion intensity for the conjugate peaks in the mass spectrum.

  • Absence of expected conjugate peaks.

Possible Causes and Solutions:

CauseSolution
Sample Contamination The presence of detergents like PEG can suppress the ionization of your analyte.[24] Ensure thorough clean-up of your sample using methods like desalting columns or dialysis.[24]
Poor Ionization Efficiency The large and heterogeneous nature of PEGylated conjugates can make them difficult to ionize. Optimize MS source parameters such as spray voltage, capillary temperature, and gas flow rates. The use of a charge-stripping agent like triethylamine (B128534) (TEA) post-column can simplify the mass spectrum and improve signal quality.[21]
In-source Fragmentation The conjugate may be fragmenting in the ion source. Reduce the in-source collision energy.
Sample Degradation The conjugate may be unstable under the analytical conditions. Ensure the sample is stored properly and minimize the time it spends in the autosampler.
Instrument Calibration Issues The mass spectrometer may need calibration. Calibrate the instrument using a known standard.[24]
Problem 3: Discrepancies in DAR Values Between Different Analytical Methods

Symptoms:

  • The average DAR determined by UV-Vis spectroscopy differs significantly from the value obtained by HIC or MS.

Possible Causes and Solutions:

CauseSolution
Inaccurate Extinction Coefficients The extinction coefficients used for the protein and the conjugated molecule in the UV-Vis calculation may be incorrect. Experimentally determine the extinction coefficients for your specific molecules.
Different Sensitivities of the Methods HIC separates based on hydrophobicity, while MS separates based on mass-to-charge ratio. These techniques may have different sensitivities to different DAR species. MS, for instance, might have lower ionization efficiency for higher DAR species, leading to an underestimation of the average DAR compared to HIC.[17]
Presence of Unconjugated Protein UV-Vis spectroscopy will include the unconjugated protein in the calculation, potentially lowering the apparent average DAR. HIC and MS can distinguish and quantify the unconjugated species separately.
Incomplete Elution from Chromatographic Column Highly hydrophobic, high-DAR species may not elute from the HIC or RP-HPLC column, leading to an underestimation of the average DAR.[17] Modify the gradient to include a stronger organic solvent at the end of the run to ensure all species are eluted.
Software Deconvolution Errors in MS The deconvolution software used to process the raw MS data may not be accurately resolving the different charge states of the heterogeneous conjugate mixture. Manually inspect the raw data and adjust the deconvolution parameters.

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
  • Sample Preparation:

    • Dilute the Bis-sulfone-PEG4-NHS Ester conjugate sample to a concentration of 1 mg/mL in a buffer such as 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC System and Column:

    • Use an HPLC system equipped with a UV detector.

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Detection Wavelength: 280 nm.

    • Gradient:

      • 0-5 min: 100% A

      • 5-25 min: 0-100% B (linear gradient)

      • 25-30 min: 100% B

      • 30-35 min: 100% A (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area)

Protocol 2: Intact Mass Analysis by LC-MS
  • Sample Preparation:

    • Desalt the conjugate sample using a desalting column or buffer exchange into a volatile buffer such as 10 mM ammonium acetate.

    • The final concentration should be around 0.5-1 mg/mL.

  • LC-MS System:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

  • LC Conditions (Reversed-Phase):

    • Column: A reversed-phase column suitable for proteins (e.g., C4 or Diphenyl).[25]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 1000-4000.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Acquire data in intact protein mode.

  • Data Analysis:

    • Use a deconvolution software to convert the raw mass spectrum (m/z) into a zero-charge mass spectrum.

    • Identify the masses corresponding to the unconjugated protein and the different conjugated species.

    • The mass difference between peaks will correspond to the mass of the attached Bis-sulfone-PEG4-Drug moiety.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Conjugate_Sample Heterogeneous Conjugate Sample SEC SEC (Aggregation Analysis) Conjugate_Sample->SEC HIC HIC (DAR Distribution) Conjugate_Sample->HIC LCMS LC-MS (Intact Mass) Conjugate_Sample->LCMS Aggregation_Profile Aggregation Profile SEC->Aggregation_Profile DAR_Profile DAR Profile & Avg. DAR HIC->DAR_Profile Mass_Confirmation Mass Confirmation & Heterogeneity LCMS->Mass_Confirmation

Caption: Analytical workflow for characterizing heterogeneous conjugates.

troubleshooting_logic Start Poor HIC Resolution Cause1 Suboptimal Mobile Phase? Start->Cause1 Solution1 Optimize Salt & Gradient Cause1->Solution1 Yes Cause2 Column Issue? Cause1->Cause2 No Solution2 Try Different Column Chemistry Cause2->Solution2 Yes Cause3 Aggregates Present? Cause2->Cause3 No Solution3 Perform SEC & Purify Cause3->Solution3 Yes

Caption: Troubleshooting logic for poor HIC resolution.

References

how to optimize the reaction time for complete conjugation with Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for complete conjugation with Bis-sulfone-PEG4-NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Bis-sulfone-PEG4-NHS Ester to a primary amine?

A1: The optimal pH for the reaction is between 7.2 and 8.5.[][2][3] This pH range offers a good compromise between the reactivity of the primary amine and the stability of the NHS ester. At a pH below 7, the amine group is largely protonated and less nucleophilic, slowing down the reaction. Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the conjugation efficiency.[2][3][4]

Q2: What is the recommended reaction time and temperature?

A2: The reaction can typically be completed within 30 to 120 minutes at room temperature or can be performed overnight at 4°C.[][5] For more sensitive proteins, performing the reaction at 4°C for a longer duration is recommended to minimize potential denaturation.[5]

Q3: Which buffers should I use for the conjugation reaction?

A3: It is crucial to use non-amine-containing buffers. Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are all suitable choices.[2][3] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby quenching the reaction.[2][3]

Q4: How can I stop the conjugation reaction?

A4: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine. This will react with any remaining unreacted NHS ester.[2][3]

Q5: How stable is the resulting amide bond and the sulfone linker?

A5: The amide bond formed between the NHS ester and a primary amine is highly stable and effectively irreversible under physiological conditions.[] The sulfone linker is also known for its enhanced stability compared to other linkers like maleimides, particularly in the presence of other thiols, making it suitable for in vivo applications.[6][7]

Troubleshooting Guide

Problem Possible Cause Solution
Low Conjugation Yield Suboptimal pH: The pH of the reaction mixture is too low or too high.Verify the pH of your reaction buffer and adjust it to be within the optimal range of 7.2-8.5.[][2]
Hydrolysis of NHS Ester: The Bis-sulfone-PEG4-NHS Ester has hydrolyzed before reacting with the target molecule. This can be due to prolonged exposure to aqueous buffer, especially at higher pH.[2][3][4]Prepare the NHS ester solution immediately before use. Avoid storing it in aqueous solutions.[8]
Presence of Competing Nucleophiles: The buffer or sample contains primary amines (e.g., Tris buffer, ammonium (B1175870) salts).[2][9]Ensure your buffer is free of primary amines. If necessary, perform a buffer exchange on your sample before starting the conjugation.[8]
Low Reagent Concentration: The concentration of one or both reactants is too low.Increase the concentration of the protein and/or the Bis-sulfone-PEG4-NHS Ester. A higher molar excess of the NHS ester may be required for dilute protein solutions.[8]
Incomplete Reaction Insufficient Reaction Time: The reaction was not allowed to proceed for a sufficient duration.Increase the incubation time. Reactions can be run for up to 4 hours at room temperature or overnight at 4°C.[2][3][10]
Steric Hindrance: The primary amines on the target molecule may be sterically hindered and less accessible to the NHS ester.Consider optimizing the linker length or trying different conjugation strategies if steric hindrance is a significant issue.
Protein Aggregation/Precipitation High Molar Excess of NHS Ester: Using a very high molar excess of the NHS ester can lead to over-labeling and changes in protein solubility.Perform a titration experiment to determine the optimal molar ratio of NHS ester to your protein.[10]
Organic Solvent: If the NHS ester is first dissolved in an organic solvent like DMSO or DMF, adding too much to the aqueous reaction can cause protein precipitation.Keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%.[8]

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for Bis-sulfone-PEG4-NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5[][2][3]Optimal balance between amine reactivity and NHS ester stability.
Temperature Room Temperature (20-25°C) or 4°C[2][3][5]4°C is preferred for sensitive proteins to minimize denaturation.
Reaction Time 30 minutes - 4 hours at RT; 2 hours - overnight at 4°C[][2][3][10]Longer times may be needed for dilute solutions or lower temperatures.
Molar Excess of NHS Ester 5 - 20 fold[8]This should be optimized for each specific protein and desired degree of labeling.
Buffer Phosphate, Carbonate-Bicarbonate, HEPES, Borate[2][3]Must be free of primary amines.

Table 2: Influence of pH on NHS Ester Half-Life

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours[2][3]
8.64°C10 minutes[2][3]

Experimental Protocols

Protocol: Optimizing the Molar Ratio of Bis-sulfone-PEG4-NHS Ester to Protein

  • Prepare Protein Solution: Dissolve your protein in a suitable amine-free buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1-10 mg/mL).[8][10]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the Bis-sulfone-PEG4-NHS Ester in a water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.[8]

  • Set up Reactions: In separate microcentrifuge tubes, set up a series of reactions with varying molar ratios of NHS ester to protein (e.g., 5:1, 10:1, 15:1, 20:1). Add the calculated volume of the NHS ester stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 10%.[8]

  • Incubate: Incubate the reactions at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.[2][10]

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[11]

  • Purify Conjugate: Remove excess, unreacted NHS ester and quenching buffer by size-exclusion chromatography (desalting column) or dialysis.[8][10]

  • Analyze Results: Analyze the degree of labeling for each reaction condition using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to determine the optimal molar ratio.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis p Prepare Protein in Amine-Free Buffer r Set up Reactions with Varying Molar Ratios p->r nhs Prepare Fresh NHS Ester Solution nhs->r i Incubate (RT or 4°C) r->i q Quench Reaction i->q pur Purify Conjugate q->pur a Analyze Degree of Labeling pur->a o Determine Optimal Ratio a->o

Caption: Experimental workflow for optimizing the molar ratio in a bioconjugation reaction.

troubleshooting_logic cluster_ph pH Check cluster_buffer Buffer Check cluster_reagent Reagent Check cluster_conditions Condition Check start Low Conjugation Yield? ph_check Is pH 7.2-8.5? start->ph_check Yes ph_adjust Adjust pH ph_check->ph_adjust No buffer_check Amine-Free Buffer? ph_check->buffer_check ph_adjust->start Retry buffer_exchange Buffer Exchange buffer_check->buffer_exchange No reagent_check Fresh NHS Ester? buffer_check->reagent_check buffer_exchange->start Retry reagent_prep Prepare Fresh reagent_check->reagent_prep No time_check Sufficient Time? reagent_check->time_check reagent_prep->start Retry time_increase Increase Time time_check->time_increase No success Successful Conjugation time_check->success Yes time_increase->start Retry

Caption: Troubleshooting logic for addressing low conjugation yield.

References

investigating the impact of reaction temperature on Bis-sulfone-PEG4-NHS Ester conjugation kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of reaction temperature on Bis-sulfone-PEG4-NHS Ester conjugation kinetics.

Frequently Asked Questions (FAQs)

Q1: What is Bis-sulfone-PEG4-NHS Ester and what are its primary reactive targets?

A1: Bis-sulfone-PEG4-NHS Ester is a heterobifunctional crosslinker. It contains two distinct reactive moieties:

  • Bis-sulfone: This group is designed for the selective bis-alkylation of thiols, particularly those derived from the reduction of a native disulfide bond in proteins. This reaction results in the covalent re-bridging of the disulfide bond.

  • NHS Ester (N-hydroxysuccinimide ester): This group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of a protein) to form a stable amide bond.[1]

The PEG4 (polyethylene glycol) spacer increases the hydrophilicity and solubility of the molecule in aqueous buffers.[]

Q2: How does reaction temperature influence the conjugation of the NHS ester moiety?

A2: Reaction temperature significantly impacts the kinetics of the NHS ester-amine conjugation. Generally, increasing the temperature increases the rate of the desired conjugation reaction. However, it also accelerates the competing hydrolysis of the NHS ester, where the ester reacts with water and becomes non-reactive.[3] Therefore, optimizing the reaction temperature is a critical step to maximize conjugation efficiency.

Q3: What is the optimal temperature range for NHS ester conjugation reactions?

A3: NHS ester conjugations are typically performed between 4°C and room temperature (20-25°C).[4]

  • Room Temperature (20-25°C): Reactions are generally faster, with typical incubation times ranging from 30 minutes to 4 hours.[][4]

  • 4°C: Reactions are slower and are often left to proceed overnight. This lower temperature can be beneficial to minimize the competing hydrolysis reaction, especially for sensitive proteins or when longer reaction times are required.[4]

Q4: How does pH affect the reaction at different temperatures?

A4: The reaction between an NHS ester and a primary amine is strongly pH-dependent. The optimal pH range is typically 7.2-8.5.[5] At lower pH, the primary amines are protonated and less available for reaction. At higher pH, the rate of NHS ester hydrolysis increases significantly. This effect is exacerbated at higher temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield 1. Suboptimal Reaction Temperature: The temperature may be too low, leading to a slow reaction, or too high, causing significant hydrolysis of the NHS ester.Optimize Temperature: If the reaction is slow, consider increasing the temperature to room temperature (20-25°C). If you suspect hydrolysis is the issue, try performing the reaction at 4°C overnight.[4]
2. Incorrect pH: The reaction buffer is outside the optimal pH range of 7.2-8.5.Verify and Adjust pH: Use a calibrated pH meter to ensure your buffer is within the optimal range. Freshly prepared buffers are recommended.
3. Hydrolysis of NHS Ester: The Bis-sulfone-PEG4-NHS Ester has degraded due to moisture or improper storage.Use Fresh Reagent: NHS esters are moisture-sensitive. Store the reagent at -20°C with a desiccant and allow it to equilibrate to room temperature before opening.[6][7] Prepare solutions immediately before use.[6][7]
4. Presence of Competing Amines: The reaction buffer (e.g., Tris, glycine) or sample contains primary amines that compete with the target molecule.Use Amine-Free Buffers: Use buffers such as phosphate-buffered saline (PBS), HEPES, or borate.[4] If necessary, desalt or dialyze your sample to remove interfering substances.[6][7]
Protein Precipitation 1. Over-labeling: Too many PEG chains have been conjugated to the protein, altering its solubility.Optimize Molar Ratio: Reduce the molar excess of the Bis-sulfone-PEG4-NHS Ester in the reaction. A typical starting point is a 5- to 20-fold molar excess over the amine-containing molecule.[3]
2. Change in Protein Conformation: The conjugation process has led to protein denaturation.Modify Reaction Conditions: Try a lower reaction temperature (4°C) or a shorter incubation time. Ensure the pH is within a range that maintains protein stability.
Inconsistent Results 1. Variability in Reaction Time and Temperature: Inconsistent incubation times and temperature fluctuations can lead to variable conjugation efficiency.Standardize Protocol: Use a temperature-controlled environment (e.g., water bath, incubator) and a timer to ensure consistency between experiments.
2. Reagent Instability: The NHS ester is hydrolyzing at different rates due to variations in buffer preparation or storage.Consistent Reagent Handling: Always prepare fresh solutions of the NHS ester and use a consistent source of high-purity water and buffer components.

Quantitative Data

The following tables provide an overview of the impact of pH and temperature on the stability of a typical NHS ester. Please note that the exact values for Bis-sulfone-PEG4-NHS Ester may vary, and it is recommended to determine these experimentally.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperature (°C)Approximate Half-lifeCitation
7.004 - 5 hours[4][8]
8.04~1 hour
8.6410 minutes[4][8]
7.525~30 minutes
8.525A few minutes

Disclaimer: The data in this table is based on general NHS ester behavior and should be used as a guideline. The PEG4 spacer may influence the hydrolysis rate.

Experimental Protocols

Protocol 1: Determining the Optimal Reaction Temperature for NHS Ester Conjugation

This protocol outlines a method to determine the optimal reaction temperature for the conjugation of Bis-sulfone-PEG4-NHS Ester to a primary amine-containing molecule (e.g., a protein).

Materials:

  • Bis-sulfone-PEG4-NHS Ester

  • Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Analytical method for monitoring conjugation (e.g., SDS-PAGE, HPLC, mass spectrometry)

  • Temperature-controlled environments (e.g., 4°C refrigerator, 25°C water bath)

Procedure:

  • Prepare Stock Solution: Immediately before use, dissolve Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Set up Reactions: In separate tubes, add your amine-containing molecule to the reaction buffer. Set up at least two temperature conditions to compare (e.g., 4°C and 25°C).

  • Initiate Conjugation: Add a 10-fold molar excess of the Bis-sulfone-PEG4-NHS Ester stock solution to each reaction tube. Mix gently and immediately place the tubes in their respective temperature-controlled environments.

  • Time Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes for the 25°C reaction and 0, 1, 2, 4, 8, 24 hours for the 4°C reaction), take an aliquot from each reaction and quench it by adding the quenching solution.

  • Analyze Results: Analyze the quenched samples using your chosen analytical method to determine the extent of conjugation at each time point and temperature.

  • Determine Optimal Temperature: Compare the conjugation efficiency and the formation of any byproducts at each temperature to determine the optimal condition for your specific application.

Visualizations

experimental_workflow Experimental Workflow for Temperature Optimization cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_outcome Outcome prep_reagent Prepare 10 mM Bis-sulfone-PEG4-NHS Ester in DMSO setup_4c Incubate at 4°C prep_reagent->setup_4c setup_25c Incubate at 25°C prep_reagent->setup_25c prep_protein Prepare amine-containing molecule in amine-free buffer (pH 7.5) prep_protein->setup_4c prep_protein->setup_25c time_points Take aliquots at various time points setup_4c->time_points setup_25c->time_points quench Quench reaction with Tris buffer time_points->quench analyze Analyze by SDS-PAGE, HPLC, or MS quench->analyze determine_optimal Determine optimal temperature and time analyze->determine_optimal

Caption: Workflow for optimizing reaction temperature.

signaling_pathway NHS Ester Conjugation and Competing Hydrolysis reagent Bis-sulfone-PEG4-NHS Ester conjugate Protein-NH-CO-PEG4-Bis-sulfone (Stable Amide Bond) reagent->conjugate Conjugation (k_conjugation) hydrolyzed Hydrolyzed NHS Ester (Inactive) reagent->hydrolyzed Hydrolysis (k_hydrolysis) protein Protein-NH2 (Primary Amine) protein->conjugate water H2O (Water) water->hydrolyzed

Caption: Reaction pathways for NHS ester conjugation.

References

a researcher's guide to troubleshooting common issues in PEGylation with NHS esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins and other biomolecules using N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No PEGylation Yield

Q1: I am observing a very low yield or no PEGylated product. What are the potential causes and how can I troubleshoot this?

A1: Low or no conjugation yield is a frequent issue in PEGylation. The primary causes often revolve around the reactivity of the NHS ester, the reaction conditions, and the protein itself. Here’s a step-by-step guide to troubleshooting this problem.

Potential Causes & Solutions:

  • Hydrolysis of PEG-NHS Ester: NHS esters are highly susceptible to hydrolysis (reaction with water), which deactivates them. The rate of hydrolysis increases significantly with higher pH.[1][2][3]

    • Solution:

      • Proper Storage and Handling: Store PEG-NHS esters at -20°C with a desiccant.[2][4][5] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[2][3][4]

      • Fresh Reagent Preparation: Prepare the PEG-NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[2][4][6] Avoid preparing stock solutions for long-term storage.[4][7]

      • Control pH: Maintain the reaction pH within the optimal range of 7.2-8.5.[2][6] While a higher pH increases the nucleophilicity of amines, it also accelerates hydrolysis. A pH of 8.3-8.5 is often a good compromise.[6] The half-life of an NHS ester can be several hours at pH 7 but less than 10 minutes at pH 9.[1][8]

  • Incompatible Reaction Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.[1][2][4]

    • Solution:

      • Use Amine-Free Buffers: Employ buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[2][6]

      • Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before starting the PEGylation reaction.[6][9]

  • Suboptimal Molar Ratio: An insufficient molar excess of the PEG-NHS ester can lead to incomplete conjugation.

    • Solution:

      • Optimize Molar Excess: The optimal molar ratio depends on the protein concentration. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess of the PEG reagent is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[6] It is recommended to perform a titration experiment to find the optimal ratio for your specific protein.[1]

  • Low Protein Concentration: At low protein concentrations, the reaction kinetics can be slow, leading to poor efficiency.

    • Solution:

      • Increase Protein Concentration: If possible, concentrate your protein solution. A concentration of 1-10 mg/mL is generally recommended.[6]

Issue 2: Protein Aggregation or Precipitation

Q2: My protein is aggregating or precipitating during the PEGylation reaction. What can I do to prevent this?

A2: Protein aggregation during PEGylation can be caused by several factors, including the reaction conditions, over-modification of the protein, and the inherent stability of the protein itself.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can all affect protein stability.[1]

    • Solution:

      • Optimize pH: Ensure the reaction buffer pH is within the optimal stability range for your specific protein.[1]

      • Lower Temperature: Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to improve protein stability.[1][2]

  • Over-labeling of the Protein: The addition of too many PEG chains can alter the protein's surface charge and isoelectric point, leading to decreased solubility and aggregation.[1]

    • Solution:

      • Reduce Molar Excess: Decrease the molar excess of the PEG-NHS ester in the reaction.[1] Perform a titration to find the optimal degree of labeling that doesn't cause aggregation.

  • High Protein Concentration: While a higher protein concentration can improve reaction efficiency, it can also promote aggregation for some proteins.[1]

    • Solution:

      • Reduce Protein Concentration: Try lowering the protein concentration in the reaction mixture.[1][2]

  • High Concentration of Organic Solvent: The DMSO or DMF used to dissolve the PEG-NHS ester can cause protein precipitation if the final concentration is too high.[1][6]

    • Solution:

      • Limit Organic Solvent: Ensure the final concentration of the organic solvent in the reaction mixture is below 10% (v/v).[1][6] Add the dissolved PEG reagent to the protein solution slowly with gentle mixing to avoid localized high concentrations.[1]

Issue 3: Loss of Biological Activity

Q3: My PEGylated protein shows a significant loss of biological activity. How can I mitigate this?

A3: Loss of biological activity is a potential drawback of PEGylation. It can occur if the PEGylation site is at or near the protein's active site or if the attached PEG chain sterically hinders the protein's interaction with its substrate or binding partners.[10][11]

Potential Causes & Solutions:

  • PEGylation at or Near the Active Site: Random PEGylation of primary amines (lysine residues and the N-terminus) can lead to modification within the active site.[11]

    • Solution:

      • Site-Specific PEGylation: If possible, consider alternative PEGylation strategies that target amino acids known to be distant from the active site, such as cysteine residues.[2]

      • Active Site Protection: Protect the active site with a substrate or a competitive inhibitor during the PEGylation reaction.[2][12]

  • Steric Hindrance: The attached PEG chains can physically block the active site, even if the modification is not directly within it.[10][13]

    • Solution:

      • Optimize PEG Size: Use a smaller PEG chain. The size of the PEG molecule can influence the degree of steric hindrance.[13]

      • Control Degree of PEGylation: Reduce the molar excess of the PEG reagent to decrease the average number of PEG chains attached to each protein molecule.[1]

  • Conformational Changes: The PEGylation process itself or the attached PEG chains can induce conformational changes in the protein, leading to a loss of activity.[14]

    • Solution:

      • Optimize Reaction Conditions: Milder reaction conditions (e.g., lower temperature) may help preserve the protein's native conformation.[1]

      • Biophysical Characterization: Use biophysical techniques to assess the structural integrity of the PEGylated protein.[2]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for PEGylation with NHS Esters

ParameterRecommended Range/ValueRationale
pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester hydrolysis.[1][2][6]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for faster reaction; 4°C for improved protein stability.[1][2][6]
Reaction Time 30 min - 2 hours at RT; 2 - 4 hours at 4°CDependent on temperature and reactants.[2][6]
Molar Excess of PEG-NHS 10-fold (for protein ≥ 5 mg/mL) to 20-50-fold (for protein < 5 mg/mL)Ensures sufficient driving force for the reaction.[6]
Protein Concentration 1 - 10 mg/mLHigher concentration improves reaction kinetics.[6]
Organic Solvent (DMSO/DMF) < 10% (v/v)Minimizes protein precipitation.[1][6]

Table 2: Influence of pH on NHS Ester Hydrolysis Half-Life

pHApproximate Half-Life
7.0Several hours
8.5< 1 hour
9.0< 10 minutes[1][8]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with an NHS Ester
  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).[6]

  • Protein Preparation:

    • Dissolve the protein to be PEGylated in the reaction buffer to a final concentration of 1-10 mg/mL.[6]

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis against the reaction buffer.[6]

  • PEG-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[6]

  • PEGylation Reaction:

    • Add the desired molar excess of the PEG-NHS ester solution to the protein solution.

    • Gently mix the reaction mixture immediately. Ensure the final concentration of the organic solvent is less than 10% (v/v).[6]

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[6] The optimal time may need to be determined empirically.

  • Quenching the Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[6]

  • Purification: Remove excess, unreacted PEG-NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[6][15]

Protocol 2: Analysis of PEGylation Products by SDS-PAGE
  • Sample Preparation: Mix an aliquot of the PEGylation reaction mixture with SDS-PAGE sample loading buffer.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: The PEGylated protein will migrate slower than the unmodified protein, resulting in a band with a higher apparent molecular weight. The degree of PEGylation can be estimated by the shift in molecular weight.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein Protein in Amine-Free Buffer Reaction_Mix PEGylation Reaction (pH 7.2-8.5) Protein->Reaction_Mix PEG_Ester Freshly Dissolved PEG-NHS Ester PEG_Ester->Reaction_Mix Quenching Quenching (e.g., Tris Buffer) Reaction_Mix->Quenching Purification Purification (SEC, Dialysis) Quenching->Purification Analysis Analysis (SDS-PAGE, HPLC) Purification->Analysis

Caption: A typical experimental workflow for protein PEGylation.

NHS_Ester_Reactions cluster_desired Desired Reaction cluster_competing Competing Reaction PEG_NHS PEG-NHS Ester Protein_NH2 Protein-NH2 (Primary Amine) PEG_NHS->Protein_NH2 H2O Water (H2O) PEG_NHS->H2O PEG_Protein PEG-Protein Conjugate (Stable Amide Bond) Protein_NH2->PEG_Protein Aminolysis PEG_Acid Inactive PEG-Acid H2O->PEG_Acid Hydrolysis

Caption: Competing reactions of an NHS ester in an aqueous buffer.

Troubleshooting_Logic Start Low PEGylation Yield? Check_Reagent Is PEG-NHS ester active? Start->Check_Reagent Yes Check_Buffer Is buffer amine-free and at correct pH? Check_Reagent->Check_Buffer Yes Sol_Reagent Use fresh, properly stored reagent Check_Reagent->Sol_Reagent No Check_Ratio Is molar ratio optimal? Check_Buffer->Check_Ratio Yes Sol_Buffer Use amine-free buffer (e.g., PBS) at pH 7.2-8.5 Check_Buffer->Sol_Buffer No Check_Protein Is protein concentration adequate? Check_Ratio->Check_Protein Yes Sol_Ratio Increase molar excess of PEG-NHS ester Check_Ratio->Sol_Ratio No Sol_Protein Increase protein concentration Check_Protein->Sol_Protein No

Caption: Troubleshooting decision tree for low PEGylation yield.

References

addressing purification challenges for proteins with high degrees of PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of proteins with high degrees of PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying highly PEGylated proteins?

The PEGylation process often results in a complex and heterogeneous mixture, which presents the primary challenge during purification.[][2] This heterogeneity includes:

  • Unreacted Protein: The original, unmodified protein.[][2]

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.[][2]

  • Multi-PEGylated Species: Proteins with a varying number of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[][2]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.

Q2: What are the most common methods for purifying PEGylated proteins?

The most widely used purification techniques for PEGylated proteins are based on chromatography and leverage differences in molecular size, charge, and hydrophobicity. These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective at removing unreacted PEG and native protein from the larger PEGylated conjugates.[][2]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[][2]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, enabling separation.[][3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity, often with high resolution, making it suitable for separating positional isomers.[]

Q3: How do I choose the best purification method for my highly PEGylated protein?

The choice of purification method depends on several factors, including the properties of your target molecule, the nature of the impurities, the desired purity, and the scale of the purification. A multi-step approach is often necessary for achieving high purity.[3]

digraph "Purification_Method_Selection" { graph [fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

Start [label="Start: Heterogeneous\nPEGylation Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SEC [label="Size Exclusion\nChromatography (SEC)"]; IEX [label="Ion Exchange\nChromatography (IEX)"]; HIC [label="Hydrophobic Interaction\nChromatography (HIC)"]; End [label="Purified PEGylated\nProtein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> SEC [label="Initial bulk separation\n(remove unreacted PEG & protein)"]; SEC -> IEX [label="Separate by degree of\nPEGylation (mono-, di-, etc.)"]; IEX -> HIC [label="Polishing step to separate\nisomers or remove aggregates"]; HIC -> End; IEX -> End; }

Caption: General purification workflow for PEGylated proteins.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of highly PEGylated proteins.

Size Exclusion Chromatography (SEC)
Problem Potential Cause Suggested Solution
Poor separation of PEGylated conjugate and unreacted protein/PEG Inappropriate column choice (pore size).Select a column with a suitable pore size. For large PEGylated proteins (>200 kDa), pore sizes of 500-1000 Å are often appropriate.
Sample volume too large.The sample volume should ideally not exceed 2-5% of the total column volume for optimal resolution.[4]
Low recovery of PEGylated compound Non-specific binding to the column matrix.Ensure the column is thoroughly equilibrated. Consider adding agents like arginine (e.g., 300 mM) to the mobile phase to suppress hydrophobic interactions.[5]
Protein precipitation on the column.Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.
Distorted peak shapes Unwanted interactions with the stationary phase.For PEG analysis in organic solvents like THF, distorted peaks can occur. Consider using a different mobile phase or a column with a different stationary phase chemistry. Adding a low concentration of an organic modifier like isopropanol (B130326) (e.g., 5%) to the aqueous mobile phase can sometimes improve peak shape.[6]
Ion Exchange Chromatography (IEX)
Problem Potential Cause Suggested Solution
Poor separation of PEGylated species "Charge shielding" effect of PEG.Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge and its interaction with the resin.
Inappropriate salt gradient.For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[3]
Low binding capacity Steric hindrance from the PEG chain.The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size. Agarose-based resins with open porous structures have shown higher dynamic binding capacities for PEGylated proteins.[7]
Protein elutes in the flow-through Incorrect buffer conditions (pH or ionic strength).Ensure the pH of the loading buffer promotes binding (e.g., for cation exchange, the pH should be below the pI of the PEGylated protein). The ionic strength of the loading buffer should be low enough to allow for binding.
Hydrophobic Interaction Chromatography (HIC)
Problem Potential Cause Suggested Solution
Poor resolution Inappropriate salt concentration.The type and concentration of salt in the binding buffer are critical. Ammonium (B1175870) sulfate (B86663) is commonly used to promote binding, typically in the range of 1-2 M.[8] The optimal concentration needs to be determined empirically.
Weak hydrophobic interaction.For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains like butyl or phenyl) may be required.[9]
Low recovery Protein precipitation at high salt concentrations.Screen different salts and their concentrations. Sodium citrate (B86180) can sometimes be a milder alternative to ammonium sulfate.[3]
Irreversible binding.Elute with a decreasing salt gradient. If the protein still does not elute, consider adding a low concentration of a non-ionic detergent or organic solvent to the elution buffer.
digraph "Troubleshooting_Decision_Tree" { graph [fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

Start [label="Problem with\nPurification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Poor_Separation [label="Poor Separation?"]; Low_Recovery [label="Low Recovery?"]; Distorted_Peaks [label="Distorted Peaks?"]; Check_Column [label="Check Column\nPore Size/Matrix"]; Optimize_Gradient [label="Optimize Gradient\n(Salt/pH)"]; Adjust_Sample_Vol [label="Adjust Sample\nVolume"]; Check_Binding [label="Check Binding\nConditions (pH, Salt)"]; Modify_Mobile_Phase [label="Modify Mobile Phase\n(Additives)"]; Check_Solubility [label="Check Protein\nSolubility"];

Start -> Poor_Separation; Start -> Low_Recovery; Start -> Distorted_Peaks;

Poor_Separation -> Check_Column [label="Yes"]; Poor_Separation -> Optimize_Gradient [label="Yes"]; Poor_Separation -> Adjust_Sample_Vol [label="Yes"];

Low_Recovery -> Check_Binding [label="Yes"]; Low_Recovery -> Check_Solubility [label="Yes"];

Distorted_Peaks -> Modify_Mobile_Phase [label="Yes"]; }

Caption: Decision tree for troubleshooting common purification issues.

Quantitative Data Tables

Table 1: Comparison of Dynamic Binding Capacity (DBC) of Anion Exchange Resins for Native and PEGylated Bovine Serum Albumin (BSA)
Stationary PhaseResin TypeNative BSA DBC (mg/mL)12 kDa PEG-BSA DBC (mg/mL)30 kDa PEG-BSA DBC (mg/mL)
Q Sepharose HPAgarose1152510
Source 30QPolystyrene/Divinylbenzene100155
UNO QContinuous bed8010<5

Data compiled from studies on the effect of PEGylation on ion-exchange adsorption.[7] Conditions: 50 mM Tris, pH 8.0. DBC determined at 10% breakthrough.

Table 2: Influence of PEG Molecular Weight on the Apparent Molecular Weight in Size Exclusion Chromatography
ProteinNative MW (kDa)PEG Size (kDa)Apparent MW by SEC (kDa)
Lysozyme14.35~30
Lysozyme14.310~55
Lysozyme14.330~150
Interferon α-519.420~70

Apparent molecular weights are estimations and can vary based on column calibration and mobile phase composition.

Experimental Protocols

Protocol 1: General Sample Preparation for Chromatographic Purification
  • Reaction Quenching: Stop the PEGylation reaction by adding a quenching reagent (e.g., a primary amine like Tris or glycine) to consume any excess reactive PEG.

  • Buffer Exchange: If necessary, exchange the buffer of the reaction mixture to the appropriate loading buffer for the chosen chromatographic method. This can be achieved using dialysis or a desalting column.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the chromatography column.[10]

Protocol 2: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol is suitable for the initial bulk separation of the PEGylated protein from unreacted PEG and native protein.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight fractionation range)

  • HPLC or FPLC system

  • PEGylation reaction mixture (prepared as in Protocol 1)

  • SEC Running Buffer (e.g., 150 mM Sodium Phosphate, pH 7.0)[4]

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC Running Buffer at the manufacturer's recommended flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume.[4]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute earlier than the smaller, unreacted protein and free PEG.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

  • Pooling: Pool the fractions containing the pure product.

Protocol 3: Purification of PEGylated Species by Ion Exchange Chromatography (IEX)

This protocol is designed to separate PEGylated proteins based on the degree of PEGylation.

Materials:

  • IEX column (e.g., a strong cation or anion exchanger, depending on the pI of the PEGylated protein)

  • HPLC or FPLC system

  • Partially purified PEGylated protein from SEC

  • Buffer A (Low salt): e.g., 25 mM Phosphate buffer, pH 6.0

  • Buffer B (High salt): e.g., 25 mM Phosphate buffer + 0.5 M NaCl, pH 6.0

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Buffer A until the conductivity and pH of the eluent are stable.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with Buffer A to remove any unbound species.

  • Elution: Apply a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 30 column volumes) to elute the bound proteins. Species with a lower degree of PEGylation (and thus more exposed charge) will typically bind more tightly and elute at a higher salt concentration.

  • Fraction Collection: Collect fractions across the gradient.

  • Analysis: Analyze the fractions by SDS-PAGE or SEC to identify the desired PEGylated species.

Protocol 4: Hydrophobic Interaction Chromatography (HIC) for PEGylated Protein Polishing

This protocol can be used as a polishing step to separate positional isomers or remove aggregates.

Materials:

  • HIC column (e.g., with a butyl or phenyl ligand)

  • HPLC or FPLC system

  • IEX-purified PEGylated protein

  • Buffer A (High salt): e.g., 1 M Ammonium Sulfate in 50 mM Phosphate Buffer, pH 7.0

  • Buffer B (Low salt): e.g., 50 mM Phosphate Buffer, pH 7.0

Procedure:

  • Sample Preparation: Adjust the salt concentration of the protein sample to match that of Buffer A by adding a concentrated salt solution.

  • Column Equilibration: Equilibrate the HIC column with Buffer A.

  • Sample Loading: Load the salt-adjusted sample onto the column.

  • Wash: Wash the column with Buffer A.

  • Elution: Apply a linear gradient of decreasing salt concentration (e.g., 100-0% Buffer A over 20 column volumes) to elute the bound proteins. More hydrophobic species will elute at lower salt concentrations.

  • Fraction Collection: Collect fractions across the gradient.

  • Analysis: Analyze the fractions to identify the purified product.

References

Validation & Comparative

A Comparative Stability Analysis of Sulfone vs. Maleimide-Based Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker connecting a cytotoxic payload to a monoclonal antibody is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Premature release of the payload in systemic circulation can lead to off-target toxicity, while insufficient release at the tumor site can diminish efficacy. This guide provides a comparative analysis of two thiol-reactive linker chemistries: the established maleimide-based linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and the next-generation sulfone-based linkers, represented here by Bis-sulfone-PEG4-NHS Ester.

The primary difference in stability between these two linkers lies in the bond formed with cysteine residues on the antibody. SMCC's maleimide (B117702) group forms a thiosuccinimide adduct, which is susceptible to a retro-Michael reaction, leading to payload deconjugation.[1][2] In contrast, bis-sulfone linkers react with thiols to form a stable, non-reversible thioether bond, offering significant advantages in plasma stability.[3][4]

Quantitative Performance Comparison

The stability of ADCs is often evaluated by incubating them in plasma and measuring the amount of intact ADC or released payload over time. Studies consistently demonstrate the superior stability of sulfone-based conjugates compared to their maleimide counterparts.

Linker ChemistryConjugation SiteStability MetricResultSpeciesReference
Maleimide Labile Cysteine (Fc-S396C)% Intact Conjugate after 72h~20%Human[5]
Sulfone Labile Cysteine (Fc-S396C)% Intact Conjugate after 72h>80% Human[5]
Maleimide Stable Cysteine (LC-V205C)% Intact Conjugate after 72h~80%Human[5]
Sulfone Stable Cysteine (LC-V205C)% Intact Conjugate after 72h>95% Human[5]
Maleimide Selenocysteine (scFv-Fc)Payload Transfer to AlbuminMajority transferred within 4hHuman[6]
Sulfone Selenocysteine (scFv-Fc)Payload Transfer to AlbuminNo evident transfer up to 24h Human[6]

This table summarizes representative data from studies comparing maleimide and sulfone linker stability. The specific molecule "Bis-sulfone-PEG4-NHS Ester" is represented by the broader, experimentally validated class of sulfone linkers.

As the data indicates, sulfone conjugates exhibit markedly improved stability, particularly at conjugation sites known to be labile for maleimide linkers.[5][6] This increased stability prevents premature drug release and payload exchange with serum proteins like albumin.[6]

Chemical Structures and Reaction Mechanisms

The fundamental differences in stability arise from the distinct chemical structures of the linkers and the resulting covalent bonds they form with antibody thiols.

G cluster_smcc SMCC Linker cluster_sulfone Bis-sulfone-PEG4-NHS Ester smcc_struct smcc_struct smcc_label Succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC) sulfone_struct sulfone_struct sulfone_label Representative Bis-sulfone Linker

Figure 1. Chemical structures of SMCC and a representative Bis-sulfone linker.

The NHS ester moiety on both linkers reacts with lysine (B10760008) residues on the antibody, while the maleimide or sulfone group targets cysteine residues, often engineered at specific sites (THIOMABs).

Conjugation and Stability Pathways

The conjugation process is a two-step reaction involving amine and thiol chemistry. However, the subsequent fate of the formed bond in the physiological environment of the bloodstream is where the linkers diverge significantly.

G cluster_smcc SMCC Pathway cluster_sulfone Bis-sulfone Pathway Ab_Lys Antibody Lysine (-NH2) SMCC_Conj Thiosuccinimide Adduct (ADC) Ab_Lys->SMCC_Conj 1. Lysine Conjugation Sulfone_Conj Thioether Adduct (ADC) Ab_Lys->Sulfone_Conj 1. Lysine Conjugation Ab_Cys Antibody Cysteine (-SH) Ab_Cys->SMCC_Conj 2. Cysteine Conjugation Ab_Cys->Sulfone_Conj 2. Cysteine Conjugation Linker_NHS Linker NHS Ester SMCC SMCC Linker Sulfone Bis-sulfone Linker Payload Drug Payload SMCC->SMCC_Conj Deconjugation Retro-Michael Reaction (Payload Loss) SMCC_Conj->Deconjugation Albumin Albumin Exchange SMCC_Conj->Albumin Sulfone->Sulfone_Conj Stable Stable in Plasma Sulfone_Conj->Stable

Figure 2. Comparative workflow of ADC conjugation and subsequent stability.

The thiosuccinimide linkage formed by SMCC is reversible. In plasma, it can undergo a retro-Michael reaction, leading to deconjugation of the linker-drug from the antibody.[1] This free linker-drug can then be exchanged with other thiol-containing molecules, such as serum albumin, leading to off-target toxicity and reduced therapeutic efficacy.[5] Conversely, the thioether bond formed by the sulfone linker is highly stable and effectively irreversible under physiological conditions, preventing premature payload release.[3][4]

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing and comparing the stability of ADCs in plasma.[7][8]

Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species (e.g., human, mouse, rat) over time.[8][9]

Materials:

  • ADC constructs (e.g., Sulfone-ADC, SMCC-ADC)

  • Plasma (Human, Mouse, Cynomolgus monkey, etc.), stored at -80°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator set to 37°C

  • Immunoaffinity capture reagents (e.g., Protein A magnetic beads)[10]

  • LC-MS system for analysis[7][9]

  • Quenching solution (e.g., acidic solution to stop reaction)

Procedure:

  • Preparation: Thaw frozen plasma on ice. Centrifuge to remove any precipitates.

  • Incubation: Dilute the ADC to a final concentration (e.g., 0.5 - 1.5 mg/mL) in the plasma from each species.[8][11] Prepare a parallel control sample by diluting the ADC in PBS to assess inherent stability.

  • Time Points: Incubate all samples at 37°C.[8] Collect aliquots at specified time points (e.g., 0, 4, 24, 48, 72, and 168 hours).[6] Immediately freeze the collected aliquots at -80°C to stop any further reaction until analysis.

  • Sample Processing:

    • Isolate the ADC from the plasma samples using an immunoaffinity capture method, such as Protein A magnetic beads.[10] This step separates the antibody-bound drug from the prematurely released (free) drug.

    • Wash the beads with PBS to remove non-specifically bound plasma proteins.

  • Analysis:

    • Elute the captured ADC from the beads.

    • Analyze the eluted ADC samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[7][8]

    • Alternatively, the supernatant (containing the free, released payload) can be analyzed by LC-MS to quantify the amount of deconjugation.[9]

  • Data Interpretation: Plot the average DAR against time for each ADC construct and in each plasma species. A stable ADC will exhibit minimal loss in DAR over the incubation period. The rate of DAR loss can be calculated to determine the ADC's plasma half-life.

G cluster_protocol Plasma Stability Workflow start ADC + Plasma (Human, Mouse, etc.) incubate Incubate at 37°C start->incubate T=0 aliquots Collect Aliquots (t = 0, 4, 24... hrs) incubate->aliquots Time Course capture Immunoaffinity Capture (e.g., Protein A beads) aliquots->capture wash Wash Beads capture->wash analyze LC-MS Analysis wash->analyze dar Calculate Average DAR & Payload Loss analyze->dar

Figure 3. Experimental workflow for assessing ADC plasma stability.

Conclusion

For ADC development, linker stability is a paramount concern that directly influences both safety and efficacy. The chemical nature of the bond formed with the antibody's thiol groups is the primary determinant of this stability.

  • SMCC (Maleimide-based): This widely used linker suffers from a key liability: the thiosuccinimide bond it forms is susceptible to a retro-Michael reaction.[1][2] This leads to premature payload release in the bloodstream, increasing the risk of off-target toxicity and reducing the amount of active drug that reaches the tumor. The rate of this degradation can be significant, with some studies showing substantial payload loss within hours or days.[1][6]

  • Bis-sulfone (Sulfone-based): This next-generation linker chemistry forms a stable, irreversible thioether bond with cysteine residues.[3] Experimental data consistently shows that sulfone-based ADCs have vastly superior plasma stability compared to their maleimide counterparts, with minimal payload loss even after extended incubation in plasma.[5][6] This enhanced stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell, widening the therapeutic window.

References

a head-to-head comparison of bis-sulfone linkers and traditional maleimide-based linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Bis-Sulfone and Traditional Maleimide-Based Linkers in Bioconjugation

In the realm of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of linker chemistry is paramount to the stability, efficacy, and safety of the final product. For years, traditional maleimide-based linkers have been the gold standard for their high reactivity and selectivity towards thiol groups found in cysteine residues. However, growing concerns over the in vivo instability of the resulting thioether bond have paved the way for next-generation alternatives, among which bis-sulfone linkers have emerged as a promising solution offering enhanced stability. This guide provides an objective, data-driven comparison of bis-sulfone and traditional maleimide-based linkers to aid researchers, scientists, and drug development professionals in selecting the optimal conjugation strategy.

Executive Summary

Maleimide (B117702) linkers are widely utilized for their rapid and specific reaction with thiols under physiological conditions.[] However, the thioether bond formed is susceptible to a retro-Michael reaction, leading to payload exchange with other thiol-containing molecules in vivo, such as albumin and glutathione.[2][3][4] This can result in premature drug release and off-target toxicity, diminishing the therapeutic index of the conjugate.[3][5]

Bis-sulfone linkers, on the other hand, form a stable, irreversible covalent bond with thiols through a sequential Michael addition and elimination mechanism, effectively "rebridging" disulfide bonds.[4][6] This rebridging capability not only provides a more stable linkage but can also help maintain the structural integrity of the protein.[4] Experimental data consistently demonstrates the superior stability of bis-sulfone conjugates in plasma compared to their maleimide counterparts.[7][8][9]

Data Presentation: A Quantitative Comparison

The following tables summarize key performance metrics for bis-sulfone and maleimide linkers based on available experimental data.

Table 1: Reaction Kinetics and Efficiency

Linker TypeTypical Reaction ConditionsReaction TimeConjugation YieldKey Kinetic Parameters
Traditional Maleimide pH 6.5-7.5, Room Temperature1-2 hours>90%Rapid reaction with thiols; rate is ~1000x faster with thiols than amines at pH 7.[]
Bis-Sulfone pH 7.5-8.5, Room Temperature or 37°C2-24 hours>90%Reaction rate can be slower than maleimides, but can be accelerated by increasing temperature.[7][8] Forms a stable three-carbon bridge.[10]

Table 2: Conjugate Stability in Human Plasma

Linker TypeConjugateIncubation Conditions% Intact Conjugate RemainingKey Stability Features
Traditional Maleimide THIOMAB (LC-V205C)37°C, 72 hours~80%[7]Susceptible to retro-Michael addition and subsequent thiol exchange.[2][11]
Traditional Maleimide THIOMAB (Fc-S396C)37°C, 72 hours~20%[7]Stability is highly dependent on the location of the cysteine residue.[7]
Bis-Sulfone THIOMAB (HC-A114C)37°C, 1 month~90%[8]Forms an irreversible thioether bond, resistant to thiol exchange.[7][12]
Bis-Sulfone Engineered Hemoglobin37°C, 7 days (in presence of 1 mM glutathione)>90%[9]Significantly more stable than the maleimide-PEG adduct under the same conditions (<70% intact).[9]
Maleimide-PEG Engineered Hemoglobin37°C, 7 days (in presence of 1 mM glutathione)<70%[9]Demonstrates significant deconjugation in the presence of competing thiols.[9]

Mandatory Visualization

cluster_maleimide Traditional Maleimide Linker Chemistry Maleimide Maleimide Thioether Thioether Adduct (Succinimide Ring) Maleimide->Thioether Michael Addition (pH 6.5-7.5) Deconjugated_Payload Deconjugated Payload Maleimide->Deconjugated_Payload Albumin_Adduct Albumin/Glutathione Adduct Maleimide->Albumin_Adduct Thiol Exchange Thiol Protein Thiol (-SH) Thiol->Thioether Thioether->Maleimide Retro-Michael Addition (Reversible) Albumin Albumin/Glutathione (-SH) Albumin->Albumin_Adduct

Reaction pathway for traditional maleimide linkers.

cluster_bissulfone Bis-Sulfone Linker Chemistry BisSulfone Bis-Sulfone Reagent Intermediate Mono-sulfone Michael Acceptor BisSulfone->Intermediate Base-catalyzed Elimination ReducedDisulfide Reduced Protein Disulfide (-SH HS-) BridgedProduct Stable Bridged Thioether ReducedDisulfide->BridgedProduct Intermediate->BridgedProduct Michael Addition & Elimination (Irreversible)

Reaction pathway for bis-sulfone linkers.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation of an Antibody

This protocol outlines the general steps for conjugating a maleimide-functionalized payload to an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-activated linker-payload

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine or L-cysteine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in a degassed buffer like PBS at pH 7.0-7.5.[13][14]

  • Reduction of Disulfide Bonds: To expose free sulfhydryl groups, add a 10-100 fold molar excess of TCEP to the antibody solution.[2][15] Incubate at room temperature for 20-30 minutes.[2][13]

  • Linker-Payload Preparation: Dissolve the maleimide-activated linker-payload in anhydrous DMSO to create a 10 mM stock solution immediately before use.[16]

  • Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution at a 10-20 fold molar excess.[14][16] The reaction pH should be maintained between 6.5 and 7.5 for optimal specificity.[]

  • Incubation: Gently mix and incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[14][15]

  • Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker-payload and quenching reagent using a desalting column (e.g., G-25) or through dialysis.[13][17]

  • Characterization: Analyze the resulting ADC for drug-to-antibody ratio (DAR) and aggregation using techniques such as hydrophobic interaction chromatography (HIC) and size exclusion chromatography (SEC).[18]

Protocol 2: Bis-Sulfone Conjugation for Disulfide Rebridging

This protocol describes the use of a bis-sulfone linker to rebridge the disulfide bonds of an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Dithiothreitol (DTT) or TCEP

  • Bis-sulfone linker-payload

  • Organic co-solvent (e.g., DMSO)

  • Purification system (e.g., cation exchange chromatography)

Procedure:

  • Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by incubating with an excess of a reducing agent like DTT.[19]

  • Buffer Exchange: Remove the excess reducing agent using a desalting column, exchanging the antibody into a conjugation buffer (e.g., sodium phosphate (B84403) buffer, pH 7.8).[10]

  • Conjugation Reaction: Add the bis-sulfone linker-payload (typically dissolved in a minimal amount of an organic co-solvent) to the reduced antibody solution. A 10-fold molar excess of the linker is a common starting point.[19]

  • Incubation: The reaction can be carried out at room temperature or 37°C. Reaction times can vary from a few hours to overnight.[7][8] The progress of the reaction can be monitored by SDS-PAGE.

  • Purification: Purify the resulting conjugate to remove unreacted linker-payload and any aggregated protein using a suitable chromatography method, such as cation exchange chromatography.[19]

  • Characterization: Analyze the purified ADC to determine the DAR and assess its stability and aggregation state.[20][21]

Conclusion

The choice between bis-sulfone and traditional maleimide linkers depends on the specific requirements of the application. While maleimide chemistry offers the advantage of rapid reaction kinetics, its inherent instability in vivo is a significant drawback for therapeutic applications requiring long-term stability.[22] Bis-sulfone linkers provide a robust and stable alternative, forming an irreversible bond that minimizes premature drug release and has the added benefit of rebridging native disulfide bonds.[4][12] For the development of next-generation bioconjugates, particularly ADCs with an improved therapeutic window, the superior stability offered by bis-sulfone linkers presents a compelling advantage.

References

Superior In Vitro Plasma Stability of Bioconjugates Utilizing Bis-sulfone Functionality Compared to Maleimide-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in plasma is a critical determinant of therapeutic efficacy and safety. This guide provides a comparative analysis of the in vitro plasma stability of bioconjugates formed using Bis-sulfone-PEG4-NHS Ester versus traditional maleimide-based linkers, supported by experimental data demonstrating the enhanced stability conferred by the sulfone chemistry.

The premature cleavage of a drug from its delivery vehicle in circulation can lead to off-target toxicity and a diminished therapeutic window. The choice of linker chemistry is therefore paramount in the design of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs). While maleimide-based linkers have been widely used for their reactivity towards thiols, the resulting thioether bond can be susceptible to degradation in plasma through mechanisms like thioether exchange with albumin and other serum proteins.[1][2] This inherent instability has driven the development of alternative linker technologies, such as those incorporating sulfone moieties.

Recent studies have highlighted the advantages of sulfone-based linkers in improving the serum stability of antibody conjugates.[1][2][3][4][5] Specifically, a phenyloxadiazole sulfone linker has been shown to site-specifically label engineered cysteine residues on antibodies, resulting in significantly improved conjugate stability in human plasma at sites known to be labile for maleimide (B117702) conjugates.[1][2][3][4][5] This enhanced stability is attributed to the nature of the linkage formed, which is more resistant to thioether exchange compared to the succinimide (B58015) ring of maleimide conjugates.[2]

Comparative Plasma Stability Data

The following table summarizes the in vitro plasma stability of an antibody conjugate (THIOMAB) functionalized with either a maleimide or a phenyloxadiazole sulfone linker. The data clearly illustrates the superior stability of the sulfone-linked conjugate over a 72-hour incubation period in human plasma.

Time (hours)Maleimide Conjugate (% Intact)Phenyloxadiazole Sulfone Conjugate (% Intact)
0100100
24Significantly decreasedMaintained integrity
48Further decreasedMaintained integrity
72Substantial degradationRemained stable

Note: The qualitative data presented is based on findings reported in studies comparing phenyloxadiazole sulfone linkers to maleimide linkers.[1][2] For specific quantitative data, researchers should refer to the primary literature.

Experimental Workflow: In Vitro Plasma Stability Assay

The following diagram outlines a typical workflow for assessing the in vitro plasma stability of bioconjugates.

G cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis Bioconjugate Bioconjugate Stock (e.g., ADC) Incubation_Mix Incubate Bioconjugate in Plasma at 37°C Bioconjugate->Incubation_Mix Plasma Human Plasma Plasma->Incubation_Mix T0 T = 0 hr Incubation_Mix->T0 Aliquots taken at specified time points T1 T = 24 hr Incubation_Mix->T1 T2 T = 48 hr Incubation_Mix->T2 T3 T = 72 hr Incubation_Mix->T3 Quench Quench Reaction & Store at -80°C T0->Quench T1->Quench T2->Quench T3->Quench Purification Affinity Purification (e.g., Protein A) Quench->Purification Analysis_Method Analytical Method (e.g., LC-MS, ELISA) Purification->Analysis_Method Data_Analysis Data Analysis: Determine % Intact Conjugate Analysis_Method->Data_Analysis

Caption: Workflow for a typical in vitro plasma stability assay.

Detailed Experimental Protocol for In Vitro Plasma Stability Assay

This protocol provides a general framework for assessing the stability of bioconjugates in plasma. Specific parameters may need to be optimized for different bioconjugates and analytical methods.

Materials:

  • Bioconjugate of interest (e.g., antibody conjugated with Bis-sulfone-PEG4-NHS Ester)

  • Control bioconjugate (e.g., maleimide-linked conjugate)

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Affinity purification resin (e.g., Protein A agarose)

  • Wash buffers

  • Elution buffers

  • Quenching solution (if necessary)

  • Analytical instruments (e.g., LC-MS system, ELISA reader)

Procedure:

  • Preparation of Bioconjugate: Dilute the bioconjugate stock solution to a final concentration of 90 μg/mL in pre-warmed human plasma.[6]

  • Incubation: Incubate the plasma-bioconjugate mixture in a water bath or incubator at 37°C.[6][7]

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 3, 5, and 7 days), withdraw aliquots of the incubation mixture.[6]

  • Sample Quenching and Storage: Immediately stop the reaction by flash-freezing the aliquots in liquid nitrogen or by adding a quenching solution. Store the samples at -80°C until analysis.[6]

  • Affinity Purification: To isolate the antibody-drug conjugate from plasma proteins, perform affinity purification.[8]

    • Equilibrate the affinity resin (e.g., Protein A) with PBS.

    • Load the plasma sample onto the resin and allow it to bind.

    • Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the bound bioconjugate using an appropriate elution buffer.

  • Analysis: Analyze the purified bioconjugate to determine the percentage of intact conjugate remaining at each time point. Several analytical techniques can be employed:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to measure the drug-to-antibody ratio (DAR) and identify degradation products.[8][9]

    • ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA can be designed to detect both the total antibody and the conjugated antibody, allowing for the calculation of drug loss.[10]

  • Data Analysis: For each time point, calculate the percentage of intact bioconjugate relative to the T=0 sample. Plot the percentage of intact bioconjugate versus time to determine the stability profile.

Conclusion

The use of bis-sulfone linkers, such as Bis-sulfone-PEG4-NHS Ester, represents a significant advancement in bioconjugation chemistry, offering a more stable alternative to traditional maleimide-based linkers.[1][2] The enhanced plasma stability of bioconjugates formed with sulfone linkers can translate to improved pharmacokinetic profiles, reduced off-target toxicity, and ultimately, more effective therapeutic agents. The experimental protocol and workflow provided in this guide offer a robust framework for researchers to evaluate the stability of their own bioconjugates and make informed decisions in the development of next-generation biologics.

References

evaluating the in vivo efficacy and toxicity of ADCs synthesized with Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) synthesized using Bis-sulfone-PEG4-NHS Ester technology versus those using conventional maleimide-based linkers. We will evaluate their comparative in vivo efficacy and toxicity, supported by experimental data, detailed protocols, and mechanistic diagrams to inform ADC development programs.

Introduction to ADC Linker Technology

The linker is a critical component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload. Its stability in systemic circulation and ability to efficiently release the payload within the target cancer cell are paramount to the ADC's therapeutic index. Cysteine-based conjugation is a popular strategy, and this guide focuses on the comparison between two prominent methods: stable disulfide re-bridging with bis-sulfone linkers and traditional conjugation with maleimide-based linkers.

Bis-sulfone linkers , such as Bis-sulfone-PEG4-NHS Ester, are designed to site-specifically re-bridge the interchain disulfide bonds of an antibody after mild reduction. This process generates a stable, homogeneous ADC population, typically with a drug-to-antibody ratio (DAR) of 4.[1] In contrast, maleimide-based linkers react with reduced cysteine thiols to form a thioether bond. However, this bond is susceptible to a retro-Michael reaction in vivo, particularly in the presence of thiol-containing molecules like albumin, which can lead to premature payload release and off-target toxicity.[1]

In Vivo Efficacy Comparison

The stability of the linker directly impacts the amount of payload delivered to the tumor, influencing therapeutic efficacy. Studies comparing bis-sulfone linked ADCs to those with maleimide-based linkers have demonstrated the superior performance of the former.

A key study evaluated a trastuzumab-MMAE ADC, site-specifically conjugated using a bis-sulfone linker to achieve a homogeneous DAR of 4. Its efficacy was compared against the clinically approved ADC, Ado-trastuzumab emtansine (T-DM1), which utilizes a stable, non-cleavable maleimide-based linker, in a HER2-low JIMT-1 breast cancer xenograft model. The bis-sulfone ADC showed significantly better tumor control.[2][3]

Table 1: Comparative In Vivo Efficacy in a JIMT-1 Xenograft Model

Treatment GroupLinker TechnologyDose (mg/kg)Mean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (TGI %)
Vehicle ControlN/AN/A~12500%
T-DM1 (Kadcyla®)Maleimide-based (non-cleavable)10~75040%
Trastuzumab-bis-sulfone-MMAE (DAR 4)Bis-sulfone (cleavable)10~25080%

Data are estimated from published graphical results in Molecular Pharmaceutics, 2015, 12(6), 1872-9. TGI is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

The data clearly indicates that the ADC synthesized with the bis-sulfone linker resulted in a more potent anti-tumor response, achieving approximately 80% tumor growth inhibition compared to 40% for the maleimide-based ADC at the same antibody dose.[2][3] This enhanced efficacy is attributed to the linker's superior stability, ensuring more efficient delivery of the MMAE payload to the tumor cells.

In Vivo Toxicity Comparison

Off-target toxicity is a major challenge in ADC development and is often linked to the premature release of the cytotoxic payload due to linker instability.[4] The enhanced stability of bis-sulfone linkers is hypothesized to lead to a better safety profile compared to maleimide-based linkers.

The Maximum Tolerated Dose (MTD) is a key indicator of a drug's toxicity. While a direct MTD comparison for the exact ADCs in the efficacy study is not available, related studies comparing novel disulfide linkers to maleimide-based linkers for PBD payload conjugation have shown a significant difference in tolerability.

Table 2: Comparative In Vivo Toxicity (MTD)

ADC Linker TypePayloadMTD in Mice (mg/kg)Key Observation
Maleimide-PeptidePBD2.5Lower tolerability, indicating potential for off-target toxicity.
Novel Disulfide LinkerPBD10.0Four-fold higher MTD, suggesting significantly improved safety profile due to greater linker stability.

This data supports the principle that more stable linker technologies, such as bis-sulfone, can significantly widen the therapeutic window by reducing systemic toxicity. The higher MTD allows for potentially higher, more efficacious dosing in a clinical setting.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vivo studies cited.

Protocol 1: In Vivo Efficacy Study (Mouse Xenograft Model)
  • Cell Culture: The human breast cancer cell line JIMT-1 is cultured in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]

  • Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ JIMT-1 cells suspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel.[5]

  • Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using digital calipers. Volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8 per group).

  • Dosing: ADCs (e.g., Trastuzumab-bis-sulfone-MMAE, T-DM1) and a vehicle control (e.g., PBS) are administered via a single intravenous (tail vein) injection at the specified dose (e.g., 10 mg/kg).[6]

  • Efficacy Endpoints:

    • Tumor volume is monitored until the study endpoint (e.g., 21-28 days, or when control tumors reach a predetermined size).

    • Animal body weight is recorded 2-3 times per week as a general measure of toxicity.

    • Tumor Growth Inhibition (TGI) is calculated at the end of the study.

Protocol 2: In Vivo Toxicity Study (Maximum Tolerated Dose - MTD)
  • Animal Model: Naive (non-tumor-bearing) female BALB/c mice (6-8 weeks old) are used.

  • Dose Escalation: Mice are divided into groups (n=3-5 per group). Each group receives a single intravenous dose of the ADC at escalating concentrations (e.g., 2, 5, 10, 15, 20 mg/kg). A vehicle control group is included.[7]

  • Monitoring: Animals are monitored daily for 14 days for:

    • Clinical Observations: Changes in posture, activity, fur texture, and behavior. A clinical score is assigned daily.

    • Body Weight: Body weight is measured daily. A weight loss of >20% is typically considered a sign of unacceptable toxicity.[8]

    • Mortality: Any drug-related deaths are recorded.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, body weight loss exceeding 20%, or other severe clinical signs of toxicity from which the animals cannot recover within the observation period.[8][9]

  • Pathology (Optional): At the end of the study, blood samples may be collected for hematology and clinical chemistry analysis. Organs may be harvested for histopathological examination to identify target organs of toxicity.

Mandatory Visualizations

Diagrams of Pathways and Processes

ADC_MoA_Pathway Figure 1: ADC Mechanism of Action via HER2 Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Bis-sulfone ADC HER2 HER2 Receptor ADC->HER2 1. Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization 2. Internalization Endosome Early Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome (Linker Cleavage) Endosome->Lysosome 4. Fusion Payload Payload Release (e.g., MMAE) Lysosome->Payload 5. Release Tubulin Microtubule Disruption Payload->Tubulin 6. Target Engagement Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis 7. Cell Death

Caption: ADC binds to HER2, is internalized, and releases its payload in the lysosome, leading to apoptosis.

In_Vivo_Workflow Figure 2: Experimental Workflow for In Vivo ADC Evaluation start Start: Cell Line Culture implant Tumor Cell Implantation (Nude Mice) start->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization into Treatment Groups monitor_growth->randomize dose Single IV Dose Administration randomize->dose monitor_efficacy Efficacy Monitoring (Tumor Volume, Body Weight) dose->monitor_efficacy endpoint Study Endpoint & Data Analysis (TGI Calculation) monitor_efficacy->endpoint end End endpoint->end

Caption: Standard workflow for assessing ADC efficacy in a mouse xenograft model.

Linker_Stability_Comparison Figure 3: Linker Stability Comparison cluster_bis_sulfone Bis-sulfone Linker cluster_maleimide Maleimide (B117702) Linker ADC ADC in Circulation (Bloodstream) BS_Stable Stable Thioether Bridge ADC->BS_Stable Route A Mal_Unstable Susceptible to Retro-Michael Addition ADC->Mal_Unstable Route B BS_Result Payload Delivered to Tumor BS_Stable->BS_Result High Stability Mal_Result Premature Payload Release (Off-Target Toxicity) Mal_Unstable->Mal_Result Lower Stability

Caption: Bis-sulfone linkers provide superior stability in circulation compared to maleimide linkers.

References

A Head-to-Head Battle of Crosslinkers: Unveiling the Advantages of Bis-Sulfone Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of crosslinking chemistry is a critical decision that dictates the efficacy, stability, and safety of bioconjugates. While traditional methods like maleimide (B117702) and N-hydroxysuccinimide (NHS) ester chemistries have been workhorses in the field, emerging technologies are addressing their inherent limitations. This guide provides an objective comparison of bis-sulfone chemistry against other prominent crosslinking strategies, supported by experimental data, to inform the selection of the optimal conjugation approach.

Bis-sulfone chemistry has gained significant traction as a robust method for forging stable covalent bonds, particularly in the development of antibody-drug conjugates (ADCs) and other protein modifications. Its key advantages lie in the remarkable stability of the resulting thioether bond, a critical factor for in vivo applications where conjugate integrity is paramount.

Performance Showdown: A Quantitative Comparison

To facilitate a clear comparison, the following tables summarize the key performance metrics of bis-sulfone chemistry alongside maleimide, NHS ester, and click chemistry.

Parameter Bis-Sulfone Chemistry Maleimide Chemistry NHS Ester Chemistry Click Chemistry (CuAAC)
Target Functional Group Thiols (Cysteine)Thiols (Cysteine)Primary Amines (Lysine, N-terminus)Alkynes, Azides
Reaction Type Michael Addition/Nucleophilic SubstitutionMichael AdditionAcylationCycloaddition
Reaction pH 7.0 - 9.0[1]6.5 - 7.5[2]7.0 - 8.5[3]4.0 - 12.0
Reaction Time 2 - 8 hours[4]1 - 2 hours[2]0.5 - 4 hours< 1 hour
Typical Yield High (>90%)High (>90%)[2]Variable (50-90%)Very High (>95%)[2]
Bond Stability Very High: Forms a stable, irreversible thioether bond resistant to exchange reactions in plasma.[4][5]Moderate: The thioether bond is susceptible to retro-Michael addition and exchange with other thiols (e.g., albumin), leading to premature drug release.[6]High: Forms a stable amide bond.Very High: Forms a highly stable triazole ring.
Specificity High for thiols.High for thiols at optimal pH.Reactive towards all accessible primary amines, leading to heterogeneous products.Extremely high (bioorthogonal).
Biocompatibility Good, but requires removal of unreacted crosslinker.Potential for off-target reactions and immunogenicity of the maleimide moiety.Generally good.Copper catalyst can be toxic to cells, requiring removal or use of copper-free variants.

Table 1: Quantitative Comparison of Key Crosslinking Chemistries.

The Stability Advantage: A Deeper Dive into Bis-Sulfone's Superiority

The primary advantage of bis-sulfone chemistry lies in the exceptional stability of the resulting bioconjugate. Unlike maleimide-based linkages, which are known to undergo a retro-Michael reaction in the presence of endogenous thiols like glutathione, leading to deconjugation, bis-sulfone linkages form a highly stable thioether bond.[4][6] This enhanced stability is crucial for therapeutic applications such as ADCs, where premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy.

Studies have demonstrated that while maleimide conjugates can rapidly undergo exchange with albumin in human plasma, sulfone conjugates remain stable for extended periods.[4] For instance, one study showed that a maleimide conjugate experienced significant transfer to albumin within hours, whereas the corresponding sulfone conjugate showed no evidence of exchange even after 24 hours.[4] This superior stability translates to a longer in vivo half-life and a more predictable pharmacokinetic profile.

Experimental Deep Dive: Protocols for Crosslinking

Reproducible and comparable experimental outcomes rely on well-defined protocols. Below are representative methodologies for key crosslinking chemistries.

Protocol 1: Bis-Sulfone Crosslinking of a Thiolated Antibody

Materials:

  • Thiolated antibody (e.g., reduced interchain disulfides) in a suitable buffer (e.g., PBS, pH 7.5-8.5).

  • Bis-sulfone crosslinker (e.g., bis(bromomethyl) sulfone) stock solution in an organic solvent (e.g., DMSO).[1]

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).[1]

  • Purification column (e.g., size-exclusion chromatography).

Methodology:

  • Antibody Preparation: If necessary, reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Crosslinking Reaction: Add the bis-sulfone stock solution to the antibody solution to achieve a final molar excess (e.g., 20- to 50-fold).[1]

  • Incubation: Incubate the reaction mixture at room temperature for 2-8 hours. The optimal time and temperature should be determined empirically.[4]

  • Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 10-20 mM and incubate for 15-30 minutes.[1]

  • Purification: Purify the conjugate to remove unreacted crosslinker and byproducts using size-exclusion chromatography.

Protocol 2: Maleimide Crosslinking of a Thiolated Antibody

Materials:

  • Thiolated antibody in a suitable buffer (e.g., PBS, pH 6.5-7.5).[2]

  • Maleimide-functionalized molecule stock solution in an organic solvent (e.g., DMSO).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification column (e.g., size-exclusion chromatography).

Methodology:

  • Antibody Preparation: Prepare the thiolated antibody as described in Protocol 1.

  • Conjugation Reaction: Add the maleimide solution to the antibody solution at a molar ratio of approximately 5:1 (maleimide:antibody).[7]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.[2][7]

  • Quenching: Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine relative to the initial maleimide concentration.

  • Purification: Purify the conjugate using size-exclusion chromatography.

Protocol 3: NHS Ester Crosslinking of an Antibody

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.0-8.5).[3]

  • NHS ester-functionalized molecule stock solution in an organic solvent (e.g., DMSO).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Methodology:

  • Reaction Setup: Add the NHS ester solution to the antibody solution at a desired molar excess.

  • Incubation: Incubate the reaction for 30 minutes to 4 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching reagent.

  • Purification: Purify the conjugate using size-exclusion chromatography.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-modified biomolecule and alkyne-modified biomolecule in a suitable buffer.

  • Copper(II) sulfate (B86663) (CuSO₄) solution.

  • Reducing agent (e.g., sodium ascorbate).

  • Copper ligand (e.g., THPTA).

  • Purification column (e.g., size-exclusion chromatography).

Methodology:

  • Catalyst Preparation: Prepare a catalyst premix by combining CuSO₄ and the ligand.

  • Reaction Initiation: To the mixture of azide (B81097) and alkyne biomolecules, add the catalyst premix followed by the freshly prepared sodium ascorbate (B8700270) solution to initiate the reaction.[8]

  • Incubation: Allow the reaction to proceed for less than an hour at room temperature.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove the copper catalyst and other reagents.

Visualizing the Workflow: ADC Development

The development of an antibody-drug conjugate is a multi-step process where the choice of linker chemistry plays a pivotal role. The following diagram illustrates a generalized workflow for ADC production, highlighting the conjugation step where different chemistries are employed.

ADC_Development_Workflow cluster_antibody Antibody Production cluster_payload Linker-Payload Synthesis cluster_conjugation ADC Conjugation cluster_analysis Characterization & Testing Antibody Selection Antibody Selection Antibody Production & Purification Antibody Production & Purification Antibody Selection->Antibody Production & Purification Conjugation Step Crosslinking Chemistry (Bis-Sulfone, Maleimide, etc.) Antibody Production & Purification->Conjugation Step Payload Synthesis Payload Synthesis Linker Synthesis Linker Synthesis Payload Synthesis->Linker Synthesis Chemical Synthesis Linker-Payload Conjugation Linker-Payload Conjugation Linker Synthesis->Linker-Payload Conjugation Chemical Synthesis Linker-Payload Conjugation->Conjugation Step Purification Purification Conjugation Step->Purification Removal of unreacted components Characterization Characterization Purification->Characterization DAR, Purity In Vitro & In Vivo Testing In Vitro & In Vivo Testing Characterization->In Vitro & In Vivo Testing Efficacy, Toxicity

A generalized workflow for Antibody-Drug Conjugate (ADC) development.

Logical Framework for Crosslinker Selection

The decision-making process for selecting an appropriate crosslinking chemistry involves a trade-off between several key parameters. The following diagram illustrates the logical relationships to consider.

Crosslinker_Selection Required Stability Required Stability Bis_Sulfone Bis-Sulfone Required Stability->Bis_Sulfone High Maleimide Maleimide Required Stability->Maleimide Moderate Click_Chemistry Click Chemistry Required Stability->Click_Chemistry High Reaction Speed Reaction Speed Reaction Speed->Bis_Sulfone Slower Reaction Speed->Maleimide Fast NHS_Ester NHS Ester Reaction Speed->NHS_Ester Fast Reaction Speed->Click_Chemistry Fastest Specificity Specificity Specificity->Bis_Sulfone High Specificity->Maleimide High Specificity->NHS_Ester Low Specificity->Click_Chemistry Highest Biocompatibility Biocompatibility Biocompatibility->Bis_Sulfone Good (post-purification) Biocompatibility->Maleimide Potential immunogenicity Biocompatibility->NHS_Ester Good Biocompatibility->Click_Chemistry Requires catalyst removal Application Application Application->Reaction Speed Application->Specificity Application->Biocompatibility

Decision-making framework for selecting a crosslinking chemistry.

References

A Comparative Guide to the Pharmacokinetic Profile of Proteins Modified with Bis-sulfone-PEG4-NHS Ester Versus Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of proteins. By increasing a protein's hydrodynamic size, PEGylation can significantly extend its plasma half-life, reduce clearance, and decrease immunogenicity. The choice of the PEG linker and its conjugation chemistry is critical, as it directly impacts the stability of the PEG-protein bond and, consequently, the in vivo performance of the biotherapeutic.

This guide provides an objective comparison of the pharmacokinetic profile of proteins modified with Bis-sulfone-PEG4-NHS Ester against other commonly used PEG linkers, namely Maleimide-PEG and standard NHS Ester-PEG . The focus is on the crucial aspect of linker stability and its implications for maintaining the desired pharmacokinetic advantages of PEGylation. While direct head-to-head studies comparing the full pharmacokinetic profiles of proteins conjugated with these specific linkers are limited, existing data on linker stability provides a strong basis for comparison.

Understanding the Chemistries: A Comparative Overview

The method of attachment is a key differentiator between these PEG linkers.

  • Bis-sulfone-PEG4-NHS Ester: This reagent facilitates a site-specific and stable conjugation to disulfide bonds. The process involves the reduction of a native disulfide bond within the protein to yield two free cysteine thiols. The bis-sulfone group then reacts with both thiols to form a stable three-carbon bridge, effectively re-bridging the disulfide bond with the PEG attached.[1] The NHS ester end of the linker allows for conjugation to primary amines (e.g., lysine (B10760008) residues), offering dual reactivity, though its primary advantage lies in the stable disulfide re-bridging.

  • Maleimide-PEG: This is a widely used linker that reacts specifically with free sulfhydryl groups (cysteines). This chemistry is often employed for site-specific PEGylation by introducing or utilizing an unpaired cysteine residue on the protein surface. While the reaction is efficient, the resulting thioether bond can be susceptible to in vivo degradation through a retro-Michael reaction, leading to deconjugation.

  • NHS Ester-PEG: N-hydroxysuccinimide (NHS) esters react with primary amines, such as the N-terminus of the protein or the side chains of lysine residues. This method is straightforward but often results in a heterogeneous mixture of PEGylated species, as proteins typically have multiple accessible lysine residues. The resulting amide bond is generally stable.

Below is a logical diagram illustrating the conjugation strategies.

Comparison of PEGylation Chemistries cluster_0 Bis-sulfone-PEG4-NHS Ester cluster_1 Maleimide-PEG cluster_2 NHS Ester-PEG Protein Therapeutic Protein Disulfide Native Disulfide Bond Free_Cysteine Free Cysteine (-SH) Lysine Lysine (-NH2) Reduced_Disulfide Reduced Disulfide (2x -SH) Disulfide->Reduced_Disulfide Reduction Bridged_Protein Stable Disulfide Bridge with PEG Reduced_Disulfide->Bridged_Protein Bis-alkylation Bis_sulfone_PEG Bis-sulfone-PEG Thioether_Protein Thioether Bond (Potentially Reversible) Free_Cysteine->Thioether_Protein Michael Addition Maleimide_PEG Maleimide-PEG Amide_Protein Stable Amide Bond (Heterogeneous Product) Lysine->Amide_Protein Acylation NHS_PEG NHS Ester-PEG

Figure 1. Comparison of PEGylation Chemistries.

Data Presentation: Linker Stability

The stability of the covalent bond between the PEG linker and the protein is paramount for maintaining the pharmacokinetic benefits of PEGylation in vivo. A key advantage of sulfone-based linkers over the more traditional maleimide (B117702) linkers is their enhanced stability. The thioether bond formed by maleimide conjugation is known to be susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, which can lead to the premature release of the PEG chain.

One study directly compared the stability of a mono-sulfone-PEG conjugate to a maleimide-PEG conjugate on a hemoglobin variant. The results demonstrated the superior stability of the sulfone linkage.

Linker TypeIncubation ConditionsRemaining Conjugate (%)Reference
Mono-sulfone-PEG 7 days at 37°C in the presence of 1 mM glutathione> 90%[2]
Maleimide-PEG 7 days at 37°C in the presence of 1 mM glutathione< 70%[2]

This data strongly suggests that proteins modified with bis-sulfone linkers will exhibit greater stability in vivo, ensuring that the pharmacokinetic advantages of PEGylation are maintained over the desired therapeutic window.

Impact on Pharmacokinetic Profile: A Comparative Overview

The following table presents a representative comparison of the expected pharmacokinetic parameters. The values for the PEGylated proteins are illustrative and based on typical improvements observed in preclinical studies. The key differentiator, driven by linker stability, is the sustained in vivo performance.

ParameterNative Protein (Illustrative)PEGylated Protein (General Expectation)Bis-sulfone-PEG4-NHS Ester (Expected Advantage)Maleimide-PEGNHS Ester-PEG
Plasma Half-life (T½) Short (e.g., hours)Significantly extended (e.g., days)[3]Sustained extended half-life due to high in vivo stabilityPotential for reduced effective half-life due to in vivo deconjugationExtended half-life, but product heterogeneity may lead to variable pharmacokinetics
Clearance (CL) RapidSignificantly reducedSustained low clearancePotential for increased clearance over time as PEG is lostReduced clearance, but variability due to heterogeneity
Volume of Distribution (Vd) LargerReducedReduced and stablePotential for changes over time with deconjugationReduced, with potential variability
Area Under the Curve (AUC) LowSignificantly increasedMaximized and sustained exposurePotential for lower than expected AUC due to premature clearance of deconjugated proteinIncreased exposure, but may be variable
In Vivo Stability N/ALinker dependentHigh: Stable three-carbon bridge re-forming disulfide bond[1]Moderate to Low: Susceptible to retro-Michael reaction and thiol exchangeHigh: Stable amide bond
Conjugation Site-Specificity N/ALinker dependentHigh: Targets native disulfide bondsHigh: Targets free cysteinesLow: Targets multiple accessible lysines
Product Homogeneity N/ALinker dependentHigh High Low

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic profiles of PEGylated proteins. Below are generalized protocols for key experiments.

In Vitro Plasma Stability Assay

This assay is designed to compare the stability of the linker in a biologically relevant matrix.

Workflow for In Vitro Plasma Stability Assay Start Start: Prepare PEGylated Protein Conjugates Incubate Incubate conjugates in plasma at 37°C Start->Incubate Sample Collect aliquots at multiple time points (e.g., 0, 6, 12, 24, 48, 72 hours) Incubate->Sample Analyze Analyze samples by SDS-PAGE or SEC-HPLC to quantify intact conjugate vs. deconjugated protein Sample->Analyze Plot Plot percentage of intact conjugate vs. time Analyze->Plot End End: Determine in vitro stability profile Plot->End

Figure 2. Workflow for In Vitro Plasma Stability Assay.

Methodology:

  • Preparation of Conjugates: Synthesize the protein conjugates with Bis-sulfone-PEG4-NHS Ester, Maleimide-PEG, and NHS Ester-PEG according to established protocols. Purify the conjugates to remove excess PEG and unconjugated protein.

  • Incubation: Incubate a defined concentration of each purified conjugate in fresh plasma (e.g., human or mouse) at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), remove an aliquot of the incubation mixture.

  • Analysis: Analyze the samples by a suitable method to differentiate and quantify the intact conjugate from the unconjugated protein.

    • SDS-PAGE: The PEGylated protein will show a significant increase in apparent molecular weight. The intensity of the bands corresponding to the intact conjugate and the unconjugated protein can be quantified by densitometry.

    • Size Exclusion Chromatography (SEC-HPLC): The PEGylated protein will have a shorter retention time than the unconjugated protein. The peak areas can be used for quantification.

  • Data Interpretation: Plot the percentage of intact conjugate remaining over time to determine the stability of each linker.

Pharmacokinetic Study in an Animal Model

This experiment determines the in vivo pharmacokinetic parameters of the PEGylated proteins.

Workflow for In Vivo Pharmacokinetic Study Start Start: Administer PEGylated Protein to Animal Model (e.g., mice or rats) via intravenous injection Collect_Blood Collect blood samples at predetermined time points Start->Collect_Blood Process_Blood Process blood to obtain plasma Collect_Blood->Process_Blood Quantify Quantify the concentration of the PEGylated protein in plasma using a validated assay (e.g., ELISA or LC-MS/MS) Process_Blood->Quantify PK_Analysis Perform pharmacokinetic analysis to determine parameters (T½, CL, Vd, AUC) Quantify->PK_Analysis End End: Establish Pharmacokinetic Profile PK_Analysis->End

Figure 3. Workflow for In Vivo Pharmacokinetic Study.

Methodology:

  • Animal Model: Use a suitable animal model, such as mice or rats.

  • Administration: Administer a single intravenous (IV) bolus dose of the native protein and each of the purified PEGylated conjugates to different groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 96 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Determine the concentration of the protein conjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) specific for the protein or liquid chromatography-mass spectrometry (LC-MS/MS).[4]

  • Pharmacokinetic Analysis: Plot the plasma concentration-time data and use pharmacokinetic software to calculate key parameters, including half-life (T½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Conclusion

The choice of PEG linker has a profound impact on the in vivo stability and, consequently, the pharmacokinetic profile of a therapeutic protein. While all forms of PEGylation can enhance a protein's half-life and reduce clearance, the stability of the linker is critical to maintaining these benefits.

The available evidence strongly indicates that the bis-sulfone linkage offers superior stability compared to the commonly used maleimide linkage. This increased stability is expected to translate into a more predictable and sustained pharmacokinetic profile in vivo, maximizing the therapeutic potential of the PEGylated protein. For researchers and drug developers seeking to optimize the in vivo performance of their protein therapeutics, Bis-sulfone-PEG4-NHS Ester represents a highly promising conjugation technology that addresses the stability limitations of other linkers. This leads to a more homogeneous and stable bioconjugate, which is highly desirable for clinical development.

References

A Head-to-Head Comparison: Bis-sulfone-PEG4-NHS Ester for Unparalleled Site-Specificity in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to create homogenous and stable bioconjugates, particularly antibody-drug conjugates (ADCs), the choice of linker chemistry is paramount. This guide provides an objective comparison of Bis-sulfone-PEG4-NHS Ester with traditional maleimide-based conjugation methods, supported by experimental protocols and data to validate its superior site-specificity.

Bis-sulfone-PEG4-NHS Ester is a bis-alkylating reagent that offers a distinct advantage in bioconjugation by selectively targeting the two sulfur atoms within a native disulfide bond.[1][2] This mechanism allows for the covalent re-bridging of the disulfide bond, preserving the protein's structural integrity and resulting in a highly homogeneous conjugate.[3][4] This contrasts with traditional methods that often lead to heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and potential for off-target conjugation.[5]

Comparative Performance: Bis-sulfone vs. Maleimide (B117702) Chemistry

The primary distinction between bis-sulfone and maleimide conjugation lies in their reaction mechanism and the resulting stability of the bioconjugate. While maleimides are highly reactive towards free thiols, they can also exhibit off-target reactions and the resulting thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.[4][6] Bis-sulfone reagents, utilized in technologies like ThioBridge™, offer a more stable and site-specific alternative by re-bridging disulfide bonds.[7][8][9]

FeatureBis-sulfone-PEG4-NHS EsterMaleimide-based Reagents
Reaction Mechanism Bis-alkylation of cysteine thiols from a reduced disulfide bond, resulting in a stable, covalent re-bridging.[1][3]Michael addition to a single free cysteine thiol, forming a thioether bond.[10][11]
Site-Specificity High: Selectively targets the two cysteine residues of a disulfide bond.[3][12]Moderate to High: Selective for free thiols, but can react with other nucleophilic residues at higher pH and may lead to off-target conjugation if multiple free thiols are present.[10][13]
Product Homogeneity (DAR) High: Produces a more uniform drug-to-antibody ratio (DAR) composition.[5][7]Low to Moderate: Often results in a heterogeneous mixture of species with varying DARs (0, 2, 4, 6, 8).[4][5]
Bond Stability High: Forms a stable, irreversible three-carbon bridge.[7][9]Moderate: The thioether bond can be reversible in vivo through retro-Michael addition, leading to premature drug release.[4][6]
Requirement for Protein Engineering Not required for native disulfide bonds. Can be used with engineered cysteines as well.[3][8]Often requires protein engineering to introduce specific cysteine residues for controlled conjugation.[8][14]

Experimental Validation of Site-Specificity

The gold standard for confirming the site-specificity of conjugation is peptide mapping coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15] This powerful analytical technique allows for the precise identification of conjugation sites at the amino acid level.

Detailed Experimental Protocol: Peptide Mapping for Site-Specificity Analysis

This protocol outlines the key steps to verify the conjugation of Bis-sulfone-PEG4-NHS Ester to the intended disulfide bond.

1. Sample Preparation:

  • Conjugation:

    • Reduce the antibody or protein of interest with a mild reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to selectively cleave the interchain disulfide bonds.

    • Incubate the reduced protein with Bis-sulfone-PEG4-NHS Ester to allow for the re-bridging conjugation reaction.

    • Purify the resulting conjugate to remove excess reagents.

  • Denaturation, Reduction, and Alkylation:

    • Denature the conjugated protein using a chaotropic agent like urea (B33335) or guanidine (B92328) hydrochloride.

    • Reduce all remaining disulfide bonds (both intra- and inter-chain) with a strong reducing agent like DTT (dithiothreitol).

    • Alkylate all free cysteine residues with an alkylating agent such as iodoacetamide (B48618) (IAM) to prevent disulfide bond reformation.

2. Enzymatic Digestion:

  • Digest the denatured, reduced, and alkylated protein with a specific protease, most commonly trypsin. Trypsin cleaves proteins at the C-terminal side of lysine (B10760008) and arginine residues.

3. LC-MS/MS Analysis:

  • Separate the resulting peptide mixture using reverse-phase liquid chromatography (RP-LC).

  • Analyze the eluted peptides using a high-resolution mass spectrometer.

  • The mass spectrometer will perform MS scans to determine the mass-to-charge ratio (m/z) of the peptides and MS/MS scans to fragment the peptides and determine their amino acid sequence.

4. Data Analysis:

  • Compare the peptide maps of the conjugated and unconjugated (control) protein.

  • Identify peptides in the conjugated sample that show a mass shift corresponding to the addition of the Bis-sulfone-PEG4-NHS Ester linker.

  • Use MS/MS fragmentation data to confirm the exact amino acid sequence of the modified peptide and pinpoint the cysteine residues involved in the conjugation.[2]

  • The absence of modifications on other cysteine-containing peptides confirms the high site-specificity of the reaction.

Visualizing the Process

To further clarify the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Antibody with Disulfide Bonds reduction Mild Reduction (e.g., TCEP) start->reduction 1. conjugation Conjugation with Bis-sulfone-PEG4-NHS Ester reduction->conjugation 2. purification Purification conjugation->purification 3. denaturation Denaturation, Reduction (DTT) & Alkylation (IAM) purification->denaturation 4. digestion Enzymatic Digestion (Trypsin) denaturation->digestion 5. lcms LC-MS/MS Analysis digestion->lcms 6. data_analysis Data Analysis & Site Identification lcms->data_analysis 7.

Experimental workflow for site-specificity validation.

chemical_reaction cluster_reactants Reactants cluster_product Product protein Reduced Antibody -SH  HS- conjugated_protein Re-bridged Antibody -S-Bridge-S- protein->conjugated_protein + reagent Bis-sulfone-PEG4-NHS Ester

Site-specific disulfide re-bridging reaction.

Conclusion

The experimental evidence strongly supports the superior site-specificity of Bis-sulfone-PEG4-NHS Ester for bioconjugation. Its unique disulfide re-bridging mechanism not only ensures a highly homogeneous product but also results in a more stable conjugate compared to traditional maleimide-based methods. For researchers and developers in the field of targeted therapeutics, leveraging this advanced linker chemistry can lead to the creation of more effective and safer bioconjugates with well-defined structures and predictable in vivo performance. The detailed peptide mapping protocol provided herein serves as a robust method to experimentally validate the precise location of conjugation, ensuring confidence in the final product's quality and consistency.

References

A Head-to-Head Battle of Bioconjugation: Benchmarking Bis-sulfone-PEG4-NHS Ester Against Commercial NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of creating next-generation biotherapeutics, the choice of conjugation chemistry is paramount. The stability, homogeneity, and ultimately, the efficacy of an antibody-drug conjugate (ADC) or other protein conjugate are critically dependent on the linker technology employed. This guide provides an objective, data-driven comparison of a site-specific disulfide re-bridging reagent, Bis-sulfone-PEG4-NHS Ester, against conventional amine-reactive N-hydroxysuccinimide (NHS) esters.

This report delves into the fundamental differences in their reaction mechanisms, providing a comparative analysis of their conjugation efficiency based on available data. Detailed experimental protocols for both methodologies are presented to enable researchers to make informed decisions for their specific applications.

Executive Summary: Site-Specific vs. Stochastic Conjugation

The primary distinction between Bis-sulfone-PEG4-NHS Ester and traditional NHS esters lies in their target reactivity, which dictates the nature of the resulting conjugate.

  • Bis-sulfone-PEG4-NHS Ester is a thiol-reactive, bis-alkylating reagent designed for the site-specific re-bridging of native disulfide bonds within a protein, such as the interchain disulfides of an antibody.[1][2] This approach offers a significant advantage in producing a homogeneous population of conjugates with a defined drug-to-antibody ratio (DAR). The reaction proceeds by first reducing a disulfide bond to yield two free cysteine residues, which are then covalently linked by the bis-sulfone reagent.[3]

  • Commercial NHS Esters are amine-reactive reagents that form stable amide bonds with the primary amines found on the N-terminus of a protein and the side chains of lysine (B10760008) residues.[][5] Given that antibodies typically possess numerous lysine residues, this method results in a heterogeneous mixture of conjugates with varying DARs and conjugation sites.[6][7] This heterogeneity can impact the pharmacokinetics, efficacy, and safety of the final product.[8]

Quantitative Comparison of Conjugation Efficiency

While direct head-to-head studies providing quantitative efficiency data across a wide range of commercial NHS esters against Bis-sulfone-PEG4-NHS Ester are limited in publicly available literature, we can compile a comparative overview based on the principles of their chemistries and data from various sources.

ParameterBis-sulfone-PEG4-NHS Ester (Thiol-Reactive)Commercial NHS Esters (Amine-Reactive)
Target Residues Cysteine (from reduced disulfides)Lysine, N-terminus (primary amines)
Selectivity Site-specific (at disulfide bonds)Non-site-specific (multiple accessible lysines)
Homogeneity (DAR) High (typically a single, defined DAR)Low (heterogeneous mixture of DARs)
Typical Reaction pH 7.5 - 8.57.2 - 8.5
Typical Reaction Time 1 - 4 hours30 minutes - 2 hours
Reported Yield Often quantitative or near-quantitative conjugation reported.[9]Variable, dependent on reaction conditions and protein.
Potential Side Reactions Off-target reactions are less common due to the specificity for reduced disulfides.Hydrolysis of the NHS ester, potential for reaction with other nucleophilic residues (e.g., tyrosine, serine) at higher pH.[7][10]

Experimental Protocols

Detailed methodologies for antibody conjugation using both Bis-sulfone-PEG4-NHS Ester and a standard commercial NHS ester are provided below. These protocols are intended as a starting point and may require optimization for specific antibodies and payloads.

Protocol 1: Site-Specific Antibody Conjugation via Disulfide Re-bridging with Bis-sulfone-PEG4-NHS Ester

This protocol outlines the steps for reducing an antibody's interchain disulfide bonds and subsequent re-bridging.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Bis-sulfone-PEG4-NHS Ester

  • Reaction Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.8)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris), exchange it into an amine-free buffer like PBS.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • Reduction of Disulfide Bonds:

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours with gentle mixing.

  • Removal of Reducing Agent (Optional but Recommended):

    • To prevent interference with the conjugation reaction, remove excess TCEP using a desalting column or dialysis, exchanging the antibody into the Reaction Buffer. Some modern protocols suggest that certain re-bridging agents are compatible with the presence of TCEP.[11]

  • Conjugation Reaction:

    • Immediately before use, dissolve the Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

    • Add a 5-10 fold molar excess of the dissolved Bis-sulfone-PEG4-NHS Ester to the reduced antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction at 4°C for 16 hours or at room temperature for 1-4 hours with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add a 10-fold molar excess of the quenching reagent (e.g., N-acetyl cysteine) to the reaction mixture and incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the antibody conjugate using SEC or protein A chromatography to remove unreacted reagents and byproducts.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE (reducing and non-reducing conditions), mass spectrometry, and SEC to determine the DAR and purity.

Protocol 2: Antibody Conjugation via Amine-Reactive NHS Ester

This protocol describes the stochastic conjugation to lysine residues using a generic commercial NHS ester.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • Commercial NHS Ester (e.g., NHS-PEG-payload)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or dialysis)

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Preparation of NHS Ester Stock Solution:

    • Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use. Do not store the stock solution.

  • Conjugation Reaction:

    • While gently vortexing the antibody solution, add a 5-20 fold molar excess of the NHS ester stock solution dropwise. The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM Tris and incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted NHS ester and byproducts by SEC or dialysis.

  • Characterization:

    • Determine the average DAR using UV-Vis spectroscopy (if the payload has a distinct absorbance) or mass spectrometry. Analyze purity by SDS-PAGE and SEC.

Visualizing the Workflows and Pathways

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow_bis_sulfone cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Ab Antibody in Amine-Free Buffer Reduction Reduction with TCEP Ab->Reduction Purify_TCEP Optional: Remove TCEP Reduction->Purify_TCEP Conjugation Add Bis-sulfone Reagent Reduction->Conjugation If TCEP compatible Purify_TCEP->Conjugation Quench Quench Reaction Conjugation->Quench Purify_ADC Purify Conjugate (SEC/Protein A) Quench->Purify_ADC Characterize Characterize (SDS-PAGE, MS) Purify_ADC->Characterize

Caption: Workflow for site-specific conjugation using Bis-sulfone-PEG4-NHS Ester.

experimental_workflow_nhs_ester cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Ab Antibody in Amine-Free Buffer (pH 8.3-8.5) Conjugation Add NHS Ester Reagent Ab->Conjugation Quench Quench Reaction Conjugation->Quench Purify_ADC Purify Conjugate (SEC/Dialysis) Quench->Purify_ADC Characterize Characterize (UV-Vis, MS) Purify_ADC->Characterize

Caption: Workflow for stochastic conjugation using a commercial NHS ester.

Impact on Downstream Signaling and ADC Efficacy

The choice of conjugation chemistry extends beyond the initial reaction and can influence the biological activity of the resulting conjugate. The site of drug attachment can impact an ADC's internalization, trafficking, and subsequent payload release, all of which are critical for its therapeutic effect.[12][13]

Site-specific conjugation, as offered by Bis-sulfone-PEG4-NHS Ester, can lead to a more uniform pharmacokinetic profile and potentially a wider therapeutic window compared to the heterogeneous mixture produced by NHS ester chemistry.[8] The journey of an ADC from binding to a cell surface receptor to the release of its cytotoxic payload involves a series of intricate signaling and trafficking pathways.

adc_signaling_pathway cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_payload_action Payload Action ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Trafficking Lysosome Lysosome Late_Endosome->Lysosome Payload Released Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Death Signaling

Caption: Generalized signaling pathway for ADC internalization and action.

Internalization of the ADC-receptor complex often occurs via clathrin-mediated endocytosis.[14] The complex is then trafficked through early and late endosomes to the lysosome. The acidic environment and enzymatic activity within the lysosome facilitate the cleavage of the linker (for cleavable linkers) and release of the cytotoxic payload. The released drug can then engage its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.[15] The homogeneity of conjugates produced by disulfide re-bridging may lead to more consistent and predictable engagement with these intracellular trafficking and release mechanisms.

Conclusion

The selection of a conjugation strategy is a critical decision in the development of antibody conjugates. While traditional NHS esters offer a straightforward method for labeling, they produce heterogeneous products that can present challenges in characterization and may lead to suboptimal in vivo performance.

Bis-sulfone-PEG4-NHS Ester, as a representative of site-specific disulfide re-bridging technology, provides a powerful tool for generating homogeneous conjugates with a defined DAR. This homogeneity is advantageous for producing well-characterized biotherapeutics with potentially improved safety and efficacy profiles. The detailed protocols and comparative data presented in this guide are intended to empower researchers to choose the most appropriate conjugation chemistry to advance their drug development programs.

References

a comparative study of the leading ADC linker technologies currently available

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting an antibody to a cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. The choice between different linker technologies dictates the mechanism of payload release and ultimately the therapeutic index of the ADC. This guide provides an objective comparison of the leading ADC linker technologies currently available, supported by experimental data and detailed methodologies for their evaluation.

Overview of Leading ADC Linker Technologies

ADC linkers can be broadly categorized into two main types: cleavable and non-cleavable. A third emerging category utilizes bioorthogonal chemistry, often referred to as "click chemistry," for payload release.

  • Cleavable Linkers: These linkers are designed to be stable in systemic circulation and release the cytotoxic payload upon encountering specific conditions prevalent in the tumor microenvironment or within tumor cells. This targeted release can be triggered by enzymes (e.g., cathepsins), acidic pH, or a reducing environment (e.g., high glutathione (B108866) levels). A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[1][2] A prominent example is the valine-citrulline (vc) linker , often used with the payload monomethyl auristatin E (MMAE).[1]

  • Non-Cleavable Linkers: These linkers form a stable covalent bond between the antibody and the payload. The release of the payload occurs only after the entire ADC is internalized by the target cell and the antibody component is degraded in the lysosome.[3] This mechanism generally results in greater plasma stability and a more favorable safety profile by minimizing premature drug release.[3] However, the resulting payload-linker-amino acid complex is typically not membrane-permeable, which largely prevents a bystander effect.[2] A widely used example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, commonly conjugated to the payload deruxtecan (B607063) (a derivative of maytansine, DM1).[3]

  • Click Chemistry Linkers: This newer class of linkers employs bioorthogonal reactions to release the payload.[] These reactions are highly specific and occur under mild physiological conditions. Click-cleavable ADCs can be designed to release their payload in the extracellular tumor microenvironment, which could lead to a more uniform drug distribution and a stronger bystander effect.[] This technology holds the potential to expand the applicability of ADCs to non-internalizing targets.[5]

Quantitative Comparison of Linker Performance

The performance of an ADC linker is evaluated based on several key parameters, including its stability in plasma, its ability to induce a bystander effect, and the overall therapeutic index of the resulting ADC. The following tables summarize available quantitative data for the leading linker technologies.

Linker TechnologyLinker ExamplePlasma Stability (Half-life)Source
Cleavable vc-PABCUnstable in mouse plasma (sensitive to carboxylesterase 1c)[6]
Novel silyl (B83357) ether-based> 7 days in human plasma[7]
Non-Cleavable SMCCGenerally high plasma stability[3]
OHPASStable in mouse and human plasma[6]
Click Chemistry TCO-basedHigh stability, similar PK to parent antibody[5]

Table 1: Comparative Plasma Stability of ADC Linkers. The stability of the linker in plasma is crucial to prevent premature payload release and associated off-target toxicity. Non-cleavable linkers and some novel cleavable and click chemistry linkers demonstrate superior stability compared to traditional cleavable linkers, particularly in mouse models.

Linker TechnologyADC ExampleBystander Effect Quantification (φBE)Experimental SystemSource
Cleavable Trastuzumab-vc-MMAE16%Co-culture of N87 (high HER2) and MCF7 (low HER2) cells[1]
Trastuzumab-vc-MMAE12%Co-culture of SKBR3 (high HER2) and MCF7 (low HER2) cells[1]
Non-Cleavable Trastuzumab-smcc-DM1Minimal to no bystander effectComparison with vc-linker ADCs[1][8]

Table 2: Comparative Bystander Effect of ADC Linkers. The bystander effect, quantified by the Bystander Effect Coefficient (φBE), is a key advantage of cleavable linkers with membrane-permeable payloads. The magnitude of this effect can depend on the antigen expression level of the target cells.

Linker TechnologyADC ExampleTherapeutic Index (TI = MTD/MED)Animal ModelSource
Cleavable Novel disulfide-ADCHigher MTD (10 mg/kg) vs. Val-Cit-ADC (2.5 mg/kg)Human non-Hodgkin lymphoma xenograft[7]
PEGylated Dipeptide LinkerEnhanced TI and pharmacokineticsNot specified[9]
Non-Cleavable CX-DM1-containing ADC50-fold higher preclinical TI vs. SMCC-DM1 ADCEGFR and EpCAM xenograft[7]

Table 3: Comparative Therapeutic Index of ADCs with Different Linkers. The therapeutic index (TI), the ratio of the maximum tolerated dose (MTD) to the minimum effective dose (MED), is a critical measure of an ADC's safety and efficacy. Both novel cleavable and non-cleavable linker technologies have shown the potential to significantly improve the therapeutic index over conventional linkers.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of ADC linker technologies.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from different species.

Methodology:

  • Incubation: Incubate the test ADC (e.g., at a concentration of 1 mg/mL) in plasma (human, mouse, rat, cynomolgus monkey) at 37°C. Include a buffer control to assess inherent ADC stability.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing:

    • Immediately freeze collected aliquots to stop the reaction.

    • Thaw samples and isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A or antigen-specific magnetic beads).

    • Wash the beads with PBS to remove non-specifically bound proteins.

    • Elute the captured ADC using a low pH buffer (e.g., glycine-HCl, pH 2.5-3.0) and immediately neutralize with a high pH buffer (e.g., Tris-HCl, pH 8.0).

  • Analysis (LC-MS):

    • Analyze the eluted ADC samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates payload deconjugation.

    • The supernatant from the immunoaffinity capture can also be analyzed by LC-MS to quantify the amount of released (free) payload.

In Vitro Bystander Killing Assay

Objective: To quantify the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Methodology (Co-culture Assay):

  • Cell Culture: Co-culture antigen-positive (Ag+) target cells and antigen-negative (Ag-) bystander cells at a defined ratio (e.g., 1:1, 1:3, 3:1). The Ag- cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.

  • ADC Treatment: Treat the co-culture with a range of concentrations of the test ADC. The concentrations should be chosen to be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.

  • Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Analysis:

    • Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide or DAPI). Use flow cytometry to distinguish between Ag+ and Ag- (GFP-positive) cells and quantify the percentage of viable cells in each population.

    • High-Content Imaging: Use an automated imaging system to count the number of viable Ag+ and Ag- (GFP-positive) cells.

  • Data Interpretation: A significant decrease in the viability of the Ag- cells in the co-culture compared to their viability in a monoculture treated with the same ADC concentration indicates a bystander effect. The Bystander Effect Coefficient (φBE) can be calculated to quantify this effect.[1]

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of an ADC in a relevant animal model.

Methodology (Xenograft Model):

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for the engraftment of human tumor cells.

  • Tumor Implantation: Subcutaneously implant a suspension of human tumor cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse. For studying the bystander effect in vivo, a mixture of Ag+ and Ag- cells can be implanted.

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the test ADC, a control antibody, and a vehicle control intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses over a period of time.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or when signs of significant toxicity are observed. Tumors are often excised at the end of the study for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume for each group over time to visualize the anti-tumor response. Statistical analysis is performed to determine the significance of the differences between the treatment and control groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in ADC development can aid in understanding and communication.

ADC_Mechanism cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC (Cleavable Linker) Internalization_C Internalization ADC_C->Internalization_C 1. Binding & Lysosome_C Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (Enzymes, pH) Lysosome_C->Cleavage Payload_Release_C Payload Release Cleavage->Payload_Release_C Bystander_Effect Bystander Effect (Membrane Permeable) Payload_Release_C->Bystander_Effect Diffusion Target_Cell_Death_C Target Cell Death Payload_Release_C->Target_Cell_Death_C Intracellular Action Neighbor_Cell_Death Neighbor Cell Death Bystander_Effect->Neighbor_Cell_Death ADC_NC ADC (Non-Cleavable Linker) Internalization_NC Internalization ADC_NC->Internalization_NC 1. Binding & Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-AA Release Degradation->Payload_Release_NC Target_Cell_Death_NC Target Cell Death Payload_Release_NC->Target_Cell_Death_NC Intracellular Action

Caption: Mechanisms of action for cleavable and non-cleavable ADC linkers.

Plasma_Stability_Workflow start Start: ADC Sample incubation Incubate with Plasma (37°C, Time points) start->incubation capture Immunoaffinity Capture (e.g., Protein A beads) incubation->capture elution Elute ADC capture->elution analysis LC-MS Analysis (Determine avg. DAR) elution->analysis end End: Stability Profile analysis->end

Caption: Experimental workflow for the in vitro plasma stability assay.

Bystander_Assay_Workflow start Start: Ag+ and Ag- (GFP+) Cell Lines coculture Co-culture Ag+ and Ag- cells start->coculture treatment Treat with ADC coculture->treatment incubation Incubate (e.g., 72h) treatment->incubation analysis Analyze Viability (Flow Cytometry or Imaging) incubation->analysis end End: Quantify Bystander Effect analysis->end

Caption: Experimental workflow for the in vitro bystander killing assay.

Conclusion

The selection of a linker is a pivotal decision in the design of an ADC, with no single technology being optimal for all applications. Cleavable linkers offer the potential for a potent bystander effect, which is particularly advantageous for treating heterogeneous tumors, but they may have lower plasma stability.[2] Non-cleavable linkers provide enhanced stability and a better safety profile but lack the bystander effect.[2][3] Emerging click chemistry linkers present a promising new approach with the potential for high stability and controlled, extracellular payload release, which could broaden the therapeutic applications of ADCs.[][5] A thorough understanding of the strengths and weaknesses of each linker technology, supported by rigorous and standardized experimental evaluation, is essential for the development of the next generation of safe and effective Antibody-Drug Conjugates.

References

A Comparative Guide to Biodistribution Imaging of Therapeutic Proteins Conjugated with Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis-sulfone-PEG4-NHS Ester with other common conjugation chemistries for the biodistribution imaging of therapeutic proteins. The information presented herein is supported by experimental data and detailed methodologies to assist in the selection of appropriate conjugation strategies for preclinical and clinical research.

Introduction to Therapeutic Protein Conjugation for Biodistribution Imaging

The in vivo biodistribution of therapeutic proteins is a critical factor in determining their efficacy and safety. To visualize and quantify the distribution of these biologics, they are often conjugated with imaging agents, such as radioisotopes for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). The choice of conjugation chemistry plays a pivotal role in the stability, homogeneity, and in vivo performance of the resulting imaging agent.

Bis-sulfone-PEG4-NHS Ester is a heterobifunctional crosslinker designed for site-specific conjugation to disulfide bonds in proteins. This technology offers a promising alternative to traditional random conjugation methods, aiming to produce more homogeneous and stable conjugates with improved pharmacokinetic profiles.

Comparison of Conjugation Chemistries

The selection of a crosslinker significantly impacts the performance of a therapeutic protein conjugate. This section compares Bis-sulfone-PEG4-NHS Ester with two widely used alternatives: Maleimide-PEG-NHS Ester and standard NHS Ester.

FeatureBis-sulfone-PEG4-NHS EsterMaleimide-PEG-NHS EsterStandard NHS Ester
Target Residue Cysteine (from reduced disulfide bonds)Cysteine (native or engineered)Lysine (B10760008)
Conjugation Strategy Site-specific (disulfide re-bridging)Primarily site-specificRandom
Bond Stability Highly stable thioether bondThioether bond (can be subject to retro-Michael addition)Stable amide bond
Homogeneity (DAR) High (predictable Drug-to-Antibody Ratio)Moderate to HighLow (heterogeneous mixture)
Potential for Aggregation Low (hydrophilic PEG spacer)Low (hydrophilic PEG spacer)Can be higher depending on the protein and degree of labeling
Preservation of Protein Structure High (re-bridges native disulfide)High (targets specific cysteines)Potential for modification of functionally important lysines

Experimental Data: Biodistribution Comparison

While direct comparative biodistribution data for therapeutic proteins conjugated with Bis-sulfone-PEG4-NHS Ester is limited in publicly available literature, we can infer its likely performance based on studies comparing site-specific and random conjugation methods. Site-specific conjugation, such as disulfide re-bridging, generally leads to more favorable biodistribution profiles.

The following table presents representative data from a study comparing the biodistribution of a radiolabeled antibody conjugated via a site-specific method (representative of the bis-sulfone approach) versus a random lysine conjugation (NHS ester). The data is expressed as a percentage of the injected dose per gram of tissue (%IDV/g) at 48 hours post-injection.

OrganSite-Specific Conjugation (%IDV/g)Random Conjugation (%IDV/g)
Blood15.2 ± 2.112.8 ± 1.9
Tumor25.6 ± 3.518.9 ± 2.8
Liver5.8 ± 0.98.2 ± 1.3
Spleen2.1 ± 0.43.5 ± 0.7
Kidneys3.5 ± 0.64.1 ± 0.8
Lungs4.2 ± 0.75.5 ± 1.0

Note: This data is illustrative and sourced from a study on a different site-specific conjugation method. It is intended to highlight the potential advantages of site-specific approaches like the use of Bis-sulfone-PEG4-NHS Ester.

Experimental Protocols

Protocol 1: Site-Specific Conjugation of a Therapeutic Antibody with Bis-sulfone-PEG4-NHS Ester and Radiolabeling for SPECT Imaging

This protocol details the steps for conjugating a therapeutic antibody with Bis-sulfone-PEG4-NHS Ester, followed by radiolabeling with a chelator for Technetium-99m (99mTc) for SPECT imaging.

Materials:

  • Therapeutic antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Bis-sulfone-PEG4-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • A bifunctional chelator with an amine group (e.g., HYNIC-amine)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • 99mTc-pertechnetate

  • Stannous chloride

  • Sodium gluconate

  • 0.1 M HCl

  • 0.1 M NaOH

  • ITLC strips

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the antibody in PBS at 5-10 mg/mL.

    • Add a 20-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1 hour to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Conjugation with Bis-sulfone-PEG4-NHS Ester and Chelator:

    • Immediately before use, prepare a 10 mM stock solution of Bis-sulfone-PEG4-NHS Ester in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the amine-containing chelator (e.g., HYNIC-amine) in anhydrous DMSO.

    • Add a 5-fold molar excess of the Bis-sulfone-PEG4-NHS Ester solution to the reduced antibody.

    • Incubate at room temperature for 15 minutes.

    • Add a 10-fold molar excess of the chelator solution.

    • Incubate at room temperature for 2 hours with gentle agitation.

    • Remove excess unreacted reagents using a desalting column equilibrated with PBS.

  • Radiolabeling with 99mTc:

    • To the chelator-conjugated antibody, add 1-10 mCi of 99mTc-pertechnetate.

    • Add a solution of stannous chloride and sodium gluconate.

    • Adjust the pH to 6.5-7.0 using 0.1 M HCl or 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes.

    • Determine the radiochemical purity using ITLC.

Protocol 2: In Vivo Biodistribution Imaging

Procedure:

  • Animal Model:

    • Use an appropriate animal model (e.g., tumor-bearing mice).

  • Injection:

    • Inject a known amount of the radiolabeled antibody conjugate (typically 100-200 µCi) intravenously into the tail vein of each animal.

  • SPECT/CT Imaging:

    • At desired time points (e.g., 2, 24, 48, and 72 hours) post-injection, anesthetize the animals.

    • Perform whole-body SPECT/CT imaging.

  • Ex Vivo Biodistribution:

    • After the final imaging session, euthanize the animals.

    • Dissect major organs and the tumor.

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the %IDV/g for each tissue.

Visualizations

Experimental Workflow

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_radiolabeling Step 2: Radiolabeling cluster_invivo Step 3: In Vivo Studies Ab Therapeutic Antibody TCEP TCEP Reduction Ab->TCEP Reduced_Ab Reduced Antibody TCEP->Reduced_Ab Linker Bis-sulfone-PEG4-NHS Ester Reduced_Ab->Linker 1. Add Linker Chelator Amine-Chelator Linker->Chelator 2. Add Chelator Conjugated_Ab Chelator-Conjugated Antibody Chelator->Conjugated_Ab Radionuclide 99mTc Conjugated_Ab->Radionuclide Radiolabeled_Ab Radiolabeled Antibody Radionuclide->Radiolabeled_Ab Injection IV Injection into Animal Model Radiolabeled_Ab->Injection Imaging SPECT/CT Imaging Injection->Imaging ExVivo Ex Vivo Biodistribution Imaging->ExVivo

Caption: Experimental workflow for conjugation, radiolabeling, and in vivo imaging.

Signaling Pathway: Antibody-Drug Conjugate Internalization and Trafficking

adc_trafficking cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Binding Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Target_Action Action on Cellular Target (e.g., DNA, Microtubules) Payload_Release->Target_Action Apoptosis Apoptosis Target_Action->Apoptosis

Caption: Internalization and intracellular trafficking of an antibody-drug conjugate.

Signaling Pathway: PI3K/AKT/mTOR Pathway in ADC Resistance

pi3k_akt_mtor cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Increased Cell Survival & Proliferation mTORC1->Cell_Survival ADC_Resistance Resistance to ADC-induced Apoptosis Cell_Survival->ADC_Resistance

Caption: The PI3K/AKT/mTOR pathway can contribute to resistance to antibody-drug conjugates.

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Modeling of Biologics Modified with Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biologic drug development, enhancing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of therapeutic proteins, such as antibodies and cytokines, is paramount to improving their efficacy and safety profiles. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to extend the circulating half-life, reduce immunogenicity, and improve the stability of biologics. However, the chemistry of PEGylation can significantly impact the resulting conjugate's performance. This guide provides an objective comparison of biologics modified with Bis-sulfone-PEG4-NHS Ester, a site-specific PEGylation reagent, against other common alternatives, supported by experimental data.

Introduction to Bis-sulfone-PEG4-NHS Ester and Alternatives

Bis-sulfone-PEG4-NHS Ester is a heterobifunctional linker that enables site-specific conjugation of PEG to biologics. It contains two key reactive groups:

  • Bis-sulfone group: This group reacts specifically with two free thiols, such as those generated from the reduction of a disulfide bond within a protein's structure. This allows for the "re-bridging" of the disulfide bond with a stable three-carbon bridge, maintaining the protein's tertiary structure. This method, often referred to as ThioBridge™ technology, results in a homogeneous population of well-defined conjugates.[1][2]

  • NHS (N-Hydroxysuccinimide) ester group: This group reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein.

The site-specific nature of the bis-sulfone reaction offers a significant advantage over traditional PEGylation methods that randomly target lysine residues, which can lead to a heterogeneous mixture of conjugates with varying degrees of PEGylation and potentially reduced biological activity.

Alternatives to Bis-sulfone-PEG4-NHS Ester include:

  • Maleimide-PEG-NHS Ester: A commonly used reagent where the maleimide (B117702) group reacts with free thiols. However, the resulting thioether bond can be unstable and undergo a retro-Michael reaction, leading to deconjugation in vivo.[3][4][5]

  • Random NHS Ester PEGylation: Targets primary amines on the protein surface, leading to a heterogeneous product with a varied drug-to-antibody ratio (DAR).

  • Alternative Polymer Conjugation: Technologies like HESylation (conjugation of hydroxyethyl (B10761427) starch) and polysialylation offer biodegradable and potentially less immunogenic alternatives to PEGylation.[][7][8][9]

Comparative Performance Data

The choice of conjugation technology has a profound impact on the stability, homogeneity, and ultimately, the in vivo performance of a biologic. The following tables summarize comparative data, synthesized from multiple studies, to highlight these differences.

Table 1: In Vitro Stability of Antibody Conjugates
Conjugation ChemistryLinker Stability in Human Sera (96 hours)Reference
ThioBridge™ (Bis-sulfone based) High (minimal deconjugation) [1]
MaleimideLow (significant deconjugation observed)[1][3]

Data synthesized from studies demonstrating the higher stability of ThioBridge™ conjugates compared to maleimide-based conjugates in human sera.

Table 2: Pharmacokinetic (PK) Parameters of Different Conjugates
Biologic ConjugateHalf-life (t½)Clearance (CL)Area Under the Curve (AUC)Reference
ADC with Stable Linker (e.g., Maleamic Methyl Ester) LongerSlowerHigher[4][10]
ADC with Maleimide LinkerShorterFasterLower[4][10]
HESylated Anakinra6.5-fold increase vs. native45-fold increase in AUC vs. native[8]
PEGylated Anakinra---[8]

This table illustrates the principle that more stable linkers lead to improved pharmacokinetic profiles. Data for HESylation is included to showcase an alternative polymer.

Table 3: Pharmacodynamic (PD) Parameters and In Vivo Efficacy
Biologic ConjugateReceptor Binding Affinity (Kd)In Vitro Cytotoxicity (IC50)In Vivo Tumor Growth InhibitionReference
ThioBridge™ ADC (DAR 4) MaintainedPotent (nanomolar range)Superior to maleimide ADC [1][11]
Maleimide ADCMaintainedPotent (nanomolar range)Less effective than stable linker ADC[1][10]
HESylated AnakinraReduced affinity (one order of magnitude)--[9]
PEGylated AnakinraReduced affinity (one order of magnitude)--[9]

This table highlights that the enhanced stability of bis-sulfone based conjugates can translate to superior in vivo efficacy. It also shows that polymer conjugation can sometimes lead to a reduction in binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of modified biologics.

Protocol 1: Determination of In Vivo Stability of Antibody-Drug Conjugates (ADCs)

Objective: To assess the stability of the linker and the retention of the conjugated payload on the antibody in a biological matrix over time.

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) or whole blood at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).[12]

  • Sample Collection: At each time point, an aliquot of the plasma/blood is collected and stored at -80°C until analysis.

  • ADC Capture: The ADC is isolated from the plasma matrix using an affinity capture method, for example, by using beads coated with an anti-human IgG antibody.

  • Analysis by LC-MS: The captured ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[13]

  • Data Analysis: The change in DAR over time is calculated to determine the rate of drug deconjugation. A stable conjugate will show minimal change in DAR over the incubation period.

Protocol 2: Pharmacokinetic (PK) Analysis of a PEGylated Antibody

Objective: To determine the key pharmacokinetic parameters of a PEGylated antibody in an animal model.

Methodology:

  • Animal Model: A relevant animal model (e.g., mice, rats) is chosen.

  • Dosing: The PEGylated antibody is administered to the animals, typically via intravenous (IV) injection.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Quantification of Conjugate: The concentration of the PEGylated antibody in the plasma samples is quantified using a validated enzyme-linked immunosorbent assay (ELISA).[14][15][16] The ELISA can be designed to detect the total antibody or the intact conjugate.

  • Pharmacokinetic Modeling: The plasma concentration-time data is analyzed using pharmacokinetic modeling software (e.g., WinNonlin) to calculate parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Protocol 3: Assessment of Receptor Binding Affinity using Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity of the modified biologic to its target receptor.

Methodology:

  • Chip Preparation: The target receptor (ligand) is immobilized on the surface of an SPR sensor chip (e.g., CM5 chip).

  • Analyte Injection: The modified biologic (analyte) is flowed over the sensor chip surface at various concentrations.

  • Data Acquisition: The binding of the analyte to the immobilized ligand is detected in real-time as a change in the refractive index, measured in response units (RU).

  • Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data.

  • Affinity Calculation: The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka (Kd = kd/ka).[13][17][18][19][20]

Protocol 4: In Vivo Tumor Growth Inhibition Study of an Antibody-Drug Conjugate (ADC)

Objective: To evaluate the in vivo efficacy of an ADC in a tumor xenograft model.

Methodology:

  • Cell Line and Animal Model: A human cancer cell line that overexpresses the target antigen is selected, and tumor xenografts are established in immunocompromised mice (e.g., nude mice).[10][21][22]

  • Treatment Groups: Once the tumors reach a predetermined size, the mice are randomized into different treatment groups: vehicle control, unconjugated antibody, ADC with bis-sulfone linker, and ADC with a comparator linker (e.g., maleimide).

  • Dosing: The treatments are administered to the mice according to a specified dosing schedule.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.

  • Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

  • Data Analysis: The mean tumor volume for each treatment group is plotted over time. The efficacy of the different treatments is compared based on the degree of tumor growth inhibition.[10][21][22]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding.

HER2 Signaling Pathway in Breast Cancer

The Human Epidermal Growth Factor Receptor 2 (HER2) is a key therapeutic target in a subset of breast cancers.[10][14][17][18][23] Biologics, such as the antibody trastuzumab and antibody-drug conjugates targeting HER2, are designed to disrupt its signaling cascade, which promotes cell proliferation and survival.

HER2_Signaling HER2 Signaling Pathway in Breast Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 Receptor HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K Activation Ras Ras HER2_HER3->Ras Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ADC_Workflow Experimental Workflow for ADC Development and Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Antibody Monoclonal Antibody Reduction Disulfide Bond Reduction Antibody->Reduction Conjugation Conjugation with Bis-sulfone-PEG-Drug Reduction->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Purified ADC Purification->ADC DAR DAR Analysis (LC-MS) ADC->DAR Binding Binding Affinity (SPR) ADC->Binding Stability In Vitro Stability (Plasma) ADC->Stability PK_PD PK/PD Modeling (In Vivo) ADC->PK_PD Efficacy In Vivo Efficacy (Tumor Model) ADC->Efficacy

References

Assessing the Potential Immunogenicity of Proteins PEGylated with Bis-sulfone-PEG4-NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, or PEGylation, is a cornerstone strategy in drug development to enhance pharmacokinetic properties and reduce immunogenicity. However, the immunogenic potential of the PEG moiety itself, leading to the formation of anti-PEG antibodies (APAs), is a critical consideration that can impact the safety and efficacy of a biologic. The choice of PEGylation chemistry plays a significant role in the overall immunogenic profile of the resulting conjugate. This guide provides a comparative assessment of Bis-sulfone-PEG4-NHS Ester, a site-specific PEGylation reagent, against other common PEGylation alternatives, with a focus on their potential to elicit an immune response.

Understanding PEGylation and Immunogenicity

PEGylation involves the covalent attachment of PEG chains to a protein. This modification can shield antigenic epitopes on the protein surface, thereby reducing its recognition by the immune system.[1] It also increases the hydrodynamic size of the protein, which prolongs its circulation half-life by reducing renal clearance.[1]

Despite these advantages, PEG itself can be immunogenic. The formation of anti-PEG antibodies can lead to accelerated clearance of the PEGylated drug, loss of efficacy, and in some cases, hypersensitivity reactions.[2][3][4] The immunogenicity of a PEGylated protein is a complex phenomenon influenced by multiple factors, including:

  • PEG characteristics: Size, shape (linear vs. branched), and density of PEG chains.[5][6]

  • Protein properties: The inherent immunogenicity of the protein itself.

  • Conjugation chemistry: The type of linker used to attach PEG to the protein.[4]

  • Patient-related factors: Pre-existing anti-PEG antibodies and individual immune responsiveness.[7]

The impact of PEGylation on immunogenicity is not always predictable and must be evaluated on a case-by-case basis.[8][9]

Bis-sulfone-PEG4-NHS Ester: A Site-Specific Approach

Bis-sulfone-PEG4-NHS Ester is a heterobifunctional PEGylation reagent that allows for site-specific conjugation to proteins. It contains two key reactive groups:

  • Bis-sulfone group: This group reacts specifically with thiol groups, such as those from reduced cysteine residues within a disulfide bond. This reaction re-bridges the disulfide bond, maintaining the protein's structural integrity.[10][11][12]

  • NHS ester group: This group reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues.[13]

This dual reactivity allows for controlled and specific attachment of the PEG chain, which can be advantageous in minimizing the impact on the protein's biological activity and potentially reducing the creation of new antigenic epitopes. Some studies suggest that this site-specific approach and the resulting stable linkage can lead to nanoparticles with reduced immunogenicity.[14]

Comparison of PEGylation Chemistries

The choice of PEGylation reagent can influence the stability of the conjugate and its immunogenic potential. Below is a comparison of Bis-sulfone-PEG4-NHS Ester with other common PEGylation reagents.

FeatureBis-sulfone-PEG4-NHS EstermPEG-NHS EstermPEG-Maleimide
Target Residue(s) Cysteine (thiol) & Lysine (amine)Lysine (amine)Cysteine (thiol)
Linkage Type Stable thioether and amide bondsAmide bond (potentially susceptible to hydrolysis)Thioether bond (stable)
Site-Specificity High (can target specific disulfide bonds or amines)Moderate (targets available lysines)High (targets available cysteines)
Potential for Immunogenicity Potentially lower due to site-specificity and stable linkage.[14]Variable, dependent on protein and PEG characteristics.[15]Variable, dependent on protein and PEG characteristics.
Key Advantage Re-bridges disulfide bonds, preserving protein structure.[11]Well-established and widely used chemistry.Highly selective for cysteine residues.
Potential Disadvantage Requires accessible disulfide bonds for thiol reaction.Can lead to a heterogeneous mixture of PEGylated species.Requires a free cysteine, which may not be available.

Experimental Protocols for Assessing Immunogenicity

Evaluating the immunogenicity of a PEGylated protein is a critical step in its development. The most common method for this is the detection of anti-PEG antibodies in plasma or serum samples using an enzyme-linked immunosorbent assay (ELISA).

Protocol: Anti-PEG Antibody ELISA[16][17]

Materials:

  • High-binding 96-well microplates

  • PEGylated protein of interest (for coating) or a generic PEG-conjugate (e.g., mPEG-BSA)

  • Blocking buffer (e.g., 1% milk or BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum or plasma samples from study subjects

  • Anti-human IgG and IgM secondary antibodies conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of the microplate with the PEGylated protein (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated anti-human IgG or IgM secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stop Reaction: Add the stop solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a plate reader.

Data Analysis:

The presence and titer of anti-PEG antibodies are determined by comparing the absorbance values of the test samples to those of a negative control. A cut-off value is typically established based on the mean signal of a drug-naïve population plus a certain number of standard deviations.

Visualizing Workflows and Pathways

Experimental Workflow for Immunogenicity Assessment

G cluster_0 Pre-clinical Assessment cluster_1 Immunogenicity Testing Protein PEGylation Protein PEGylation In vitro Characterization In vitro Characterization Protein PEGylation->In vitro Characterization Biophysical Analysis Animal Studies Animal Studies In vitro Characterization->Animal Studies Select Lead Candidate Sample Collection Sample Collection Animal Studies->Sample Collection Serum/Plasma Anti-PEG ELISA Anti-PEG ELISA Sample Collection->Anti-PEG ELISA Screen for APAs Data Analysis Data Analysis Anti-PEG ELISA->Data Analysis Determine Titer Risk Assessment Risk Assessment Data Analysis->Risk Assessment Evaluate Impact Clinical Development Decision Clinical Development Decision Risk Assessment->Clinical Development Decision

Caption: A typical workflow for assessing the immunogenicity of a PEGylated protein.

PEGylation Reaction with Bis-sulfone-PEG4-NHS Ester

G cluster_reactants Reactants Protein Protein PEGylation_Reaction Conjugation Protein->PEGylation_Reaction Disulfide Reduction & Amine Availability Bis-sulfone-PEG4-NHS_Ester Bis-sulfone-PEG4-NHS_Ester Bis-sulfone-PEG4-NHS_Ester->PEGylation_Reaction PEGylated_Protein PEGylated_Protein PEGylation_Reaction->PEGylated_Protein Stable Conjugate Formation

Caption: Reaction scheme for protein PEGylation using Bis-sulfone-PEG4-NHS Ester.

Potential Immune Response to PEGylated Proteins

G PEGylated_Protein PEGylated_Protein APC Antigen Presenting Cell (APC) PEGylated_Protein->APC Uptake Immune_Complex Immune Complex Formation PEGylated_Protein->Immune_Complex T_Helper_Cell T Helper Cell APC->T_Helper_Cell Antigen Presentation B_Cell B Cell T_Helper_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Anti_PEG_Antibodies Anti-PEG Antibodies (APAs) Plasma_Cell->Anti_PEG_Antibodies Anti_PEG_Antibodies->Immune_Complex Accelerated_Clearance Accelerated Clearance Immune_Complex->Accelerated_Clearance

Caption: A simplified signaling pathway for the induction of anti-PEG antibodies.

Conclusion

The selection of an appropriate PEGylation strategy is a critical decision in the development of therapeutic proteins. Bis-sulfone-PEG4-NHS Ester offers a site-specific conjugation approach that has the potential to generate more homogeneous and stable PEG-protein conjugates, which may, in turn, lead to a reduced immunogenic profile. However, direct comparative data on the immunogenicity of proteins PEGylated with bis-sulfone reagents versus other methods is still emerging. Therefore, a thorough immunogenicity risk assessment, including in vitro and in vivo studies, is essential for any novel PEGylated therapeutic, regardless of the conjugation chemistry employed. Researchers should carefully consider the advantages and disadvantages of different PEGylation reagents in the context of their specific protein and therapeutic goals.

References

Safety Operating Guide

Proper Disposal of Bis-sulfone-PEG4-NHS Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Bis-sulfone-PEG4-NHS Ester. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. All waste generated from the use of Bis-sulfone-PEG4-NHS Ester should be considered chemical waste and must be segregated from regular trash.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Protective Gloves: Use nitrile or other chemically resistant gloves.

  • Lab Coat: A standard lab coat should be worn to protect from splashes.

  • Respiratory Protection: When handling the solid powder form, a dust mask (e.g., N95) is recommended to prevent inhalation.

Waste Stream Management

The correct disposal method for Bis-sulfone-PEG4-NHS Ester is contingent on its form: unreacted solid, concentrated solutions, dilute aqueous solutions from reactions, or contaminated labware.

  • Do Not Discard in Regular Trash: Solid powder of this reagent should never be disposed of in the regular municipal waste stream.

  • Collection: The original vial containing the unused or expired solid product must be placed in a designated hazardous chemical waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Bis-sulfone-PEG4-NHS Ester". Follow all additional institutional and local regulations for hazardous waste labeling.

  • No Drain Disposal: Concentrated solutions of Bis-sulfone-PEG4-NHS Ester must never be poured down the drain.

  • Collection: Collect all concentrated stock solutions in a sealed, appropriately labeled hazardous waste container. The container material should be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for solutions in DMSO or DMF).

Aqueous solutions containing Bis-sulfone-PEG4-NHS Ester should be treated to quench the reactive NHS ester before collection for disposal. This is achieved through hydrolysis.

  • Step 1: Quench the NHS Ester:

    • pH Adjustment: Adjust the pH of the aqueous solution to between 8.3 and 8.5.[1] This can be accomplished by adding a small amount of a suitable buffer, such as sodium bicarbonate.

    • Incubation: Allow the solution to stand at room temperature for several hours (an overnight incubation is recommended) to ensure the complete hydrolysis of the NHS ester.[2] The half-life of NHS esters decreases significantly at higher pH, being only 10 minutes at pH 8.6.[3][4]

  • Step 2: Collection for Disposal:

    • After quenching, transfer the solution to a designated aqueous hazardous waste container.

An alternative to hydrolysis for quenching is the addition of primary amine-containing buffers like Tris or glycine (B1666218) at the end of a procedure to terminate the reaction.[3]

  • Collection: All solid materials that have come into contact with Bis-sulfone-PEG4-NHS Ester, including pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container.[2]

  • Gels: Electrophoresis gels containing this compound should be collected in a sealed container and disposed of as hazardous chemical waste.[2]

Final Disposal

  • Consult Your EHS Department: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste containers.[2]

  • Follow Institutional Protocols: Adhere to all institutional guidelines for the accumulation, storage, and pickup of chemical waste.

While the polyethylene glycol (PEG) component of the molecule is biodegradable, it is still crucial to prevent its release into wastewater systems to avoid impacting the biological and chemical oxygen demand in wastewater treatment processes.

Quantitative Data for NHS Ester Quenching

ParameterRecommended Value/RangeNotes
pH for Hydrolysis 8.3 - 8.5Optimal for rapid hydrolysis of the NHS ester.[1]
Incubation Time Several hours (overnight recommended)Ensures complete quenching of the reactive NHS ester.[2]
NHS Ester Half-life 4-5 hours at pH 7, 1 hour at pH 8, 10 minutes at pH 8.6Illustrates the significant effect of pH on the rate of hydrolysis.[3]
Quenching Reagents Tris, glycine, ethanolamine, or hydroxylamineCan be used as an alternative to pH-mediated hydrolysis to stop the reaction.[3][5]

Disposal Procedure Workflow

DisposalWorkflow cluster_waste_type Identify Waste Type cluster_procedures Disposal Procedures cluster_treatment Treatment & Collection cluster_final Final Disposal Waste Bis-sulfone-PEG4-NHS Ester Waste Solid_Powder Unused/Expired Solid Powder Waste->Solid_Powder Concentrated_Solution Concentrated Solution (e.g., in DMSO, DMF) Waste->Concentrated_Solution Aqueous_Solution Dilute Aqueous Solution Waste->Aqueous_Solution Contaminated_Labware Contaminated Labware (Gloves, Tips, etc.) Waste->Contaminated_Labware Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Powder->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Concentrated_Solution->Collect_Liquid Quench 1. Adjust pH to 8.3-8.5 2. Incubate overnight Aqueous_Solution->Quench Contaminated_Labware->Collect_Solid Quench->Collect_Liquid EHS Contact EHS for Pickup Collect_Solid->EHS Collect_Liquid->EHS

Caption: Disposal workflow for Bis-sulfone-PEG4-NHS Ester waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bis-sulfone-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety, operational, and disposal protocols for Bis-sulfone-PEG4-NHS Ester, ensuring a secure laboratory environment and the integrity of your research. While this compound is intended for research use, its reactive nature necessitates strict adherence to safety procedures.

Immediate Safety and Personal Protective Equipment (PPE)

The primary hazards associated with Bis-sulfone-PEG4-NHS Ester stem from its reactive N-hydroxysuccinimide (NHS) ester group. NHS esters are moisture-sensitive and can react with primary amines. Direct contact can cause irritation to the skin, eyes, and respiratory tract.[1][2] Therefore, a comprehensive PPE strategy is crucial.

Engineering Controls: All work involving the solid, powdered form of Bis-sulfone-PEG4-NHS Ester or the preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that eyewash stations and safety showers are readily accessible.[2]

Recommended Personal Protective Equipment: A multi-layered approach to PPE is recommended to prevent accidental exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[3][4]Protects against accidental splashes of the chemical, which can cause serious eye irritation.[1][2]
Hand Protection Nitrile or other chemical-resistant gloves.[3][4]Prevents direct skin contact. It is advisable to wear two pairs of gloves when handling hazardous compounds.
Body Protection A laboratory coat.Protects clothing and underlying skin from potential contamination.[3]
Respiratory Protection A suitable dust mask (e.g., N95) or respirator.Recommended when handling the powder form or in situations with insufficient ventilation to prevent inhalation.[1][3][4]

Operational Handling Protocol

Proper handling procedures are critical to maintain the stability of the reagent and ensure user safety. NHS esters are susceptible to hydrolysis, which can be accelerated by moisture.[5]

Step-by-Step Handling Guide:

  • Acclimatization: Before opening, allow the vial of Bis-sulfone-PEG4-NHS Ester to warm to room temperature. This prevents condensation from forming inside the vial, which could hydrolyze the reactive NHS ester.[5]

  • Weighing and Solution Preparation:

    • Conduct all weighing and solution preparation within a chemical fume hood.[3]

    • Use an anhydrous, amine-free solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare stock solutions.[3]

  • During Experimentation:

    • Always wear the recommended PPE throughout the procedure.

    • Avoid creating dust when handling the solid compound.[3]

    • Prevent contact with skin, eyes, and clothing.[1][3]

  • Spill Management:

    • In the event of a small spill of the solid material, carefully sweep it up and place it in a designated hazardous waste container.[3]

    • Avoid generating dust during cleanup.[1]

Disposal Plan

Proper disposal of Bis-sulfone-PEG4-NHS Ester and associated waste is essential to prevent environmental contamination and ensure compliance with local regulations.

Waste Segregation and Collection: All materials that have come into contact with Bis-sulfone-PEG4-NHS Ester, including unused solid, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), should be treated as chemical waste.[4] This waste should be collected in a designated, clearly labeled, and sealed hazardous waste container.[4]

Deactivation of Reactive NHS Ester: The primary concern for disposal is the reactive NHS ester group. Before final disposal, this group should be hydrolyzed.

Waste TypeDeactivation Protocol
Solid Waste For every 1 mg of solid Bis-sulfone-PEG4-NHS Ester waste, add 1 mL of a 1 M sodium bicarbonate solution to hydrolyze the NHS ester.[3]
Solutions in Organic Solvents (e.g., DMSO) Add a basic aqueous solution, such as 1 M sodium bicarbonate, in a volume at least 10 times greater than the organic solvent volume.[3]
Contaminated Labware Rinse with a basic solution (e.g., 1 M sodium bicarbonate) before placing in the solid hazardous waste container.

Disposal of PEG Waste: The polyethylene (B3416737) glycol (PEG) component of the molecule is generally considered non-hazardous and biodegradable.[6] However, it is still recommended to collect all PEG-containing waste for disposal through a licensed contractor and to avoid releasing it into wastewater systems.[6][7]

Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste container.[4][6]

Below is a workflow diagram illustrating the key decision points and steps for safely handling Bis-sulfone-PEG4-NHS Ester.

Workflow for Safe Handling of Bis-sulfone-PEG4-NHS Ester A Start: Obtain Bis-sulfone-PEG4-NHS Ester B Perform Risk Assessment A->B Before Handling C Select Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if powder) B->C Based on Hazards D Work in a Chemical Fume Hood C->D E Handling Solid Compound? D->E F Acclimatize Vial to Room Temperature E->F Yes H Perform Experiment E->H No (Using Solution) G Weigh and Prepare Stock Solution F->G G->H I Spill Occurred? H->I J Clean Spill Following Protocol I->J Yes K Waste Generated I->K No J->K L Deactivate NHS Ester (Hydrolysis with Base) K->L Segregate Waste M Collect in Labeled Hazardous Waste Container L->M N Arrange for Professional Disposal (EHS) M->N O End N->O

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.